molecular formula C16H26O3 B10767853 tetranor-12(R)-HETE

tetranor-12(R)-HETE

Cat. No.: B10767853
M. Wt: 266.38 g/mol
InChI Key: KBOVKDIBOBQLRS-UDJPSOMTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetranor-12(R)-HETE is a useful research compound. Its molecular formula is C16H26O3 and its molecular weight is 266.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality tetranor-12(R)-HETE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tetranor-12(R)-HETE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

IUPAC Name

(4E,6Z,8R,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid

InChI

InChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19)/b8-7+,9-6-,13-10-/t15-/m1/s1

InChI Key

KBOVKDIBOBQLRS-UDJPSOMTSA-N

Isomeric SMILES

CCCCC/C=C\C[C@H](/C=C\C=C\CCC(=O)O)O

Canonical SMILES

CCCCCC=CCC(C=CC=CCCC(=O)O)O

Origin of Product

United States

Foundational & Exploratory

The Biological Significance of Tetranor-12(R)-HETE: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Eicosanoid Metabolite in Physiology and Disease

Abstract

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a lipid mediator derived from the β-oxidation of 12(R)-HETE, an eicosanoid synthesized by 12R-lipoxygenase and cytochrome P450 enzymes. While research on tetranor-12(R)-HETE is still emerging, accumulating evidence points to its potential significance as a biomarker in liver and kidney diseases. Elevated plasma levels of its stereoisomer are strongly associated with the progression of liver fibrosis in nonalcoholic steatohepatitis (NASH), and it has also been linked to cadmium-induced nephrotoxicity. This technical guide provides a comprehensive overview of the current understanding of tetranor-12(R)-HETE, including its metabolic origins, established associations with disease, and putative signaling mechanisms based on the known pathways of its parent compound. Detailed methodologies for its extraction and analysis are also presented to facilitate further investigation into its biological roles.

Introduction to Tetranor-12(R)-HETE

Tetranor-12(R)-HETE is a C16 polyunsaturated fatty acid that is a metabolite of 12(R)-HETE.[1][2] It is formed through the process of β-oxidation, which shortens the carboxylic acid end of the parent eicosanoid by four carbon atoms.[1] The parent compound, 12(R)-HETE, is produced from arachidonic acid primarily through the action of the enzyme 12R-lipoxygenase (12R-LO), as well as by cytochrome P450 (CYP) enzymes.[3][4] While much of the biological activity of the 12-lipoxygenase pathway has been attributed to 12(S)-HETE and 12(R)-HETE, recent studies have begun to shed light on the potential roles of their metabolites.

Biological Significance and Association with Disease

The primary biological significance of tetranor-12-HETE, based on current research, lies in its strong association with pathological conditions, particularly liver and kidney diseases.

Non-alcoholic Fatty Liver Disease (NAFLD) and Liver Fibrosis

Multiple studies have identified a significant correlation between elevated plasma levels of tetranor-12-HETE and the severity of nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH).[5] One study, in particular, demonstrated that plasma concentrations of tetranor-12-HETE are significantly associated with the stage of liver fibrosis in patients with NASH.[1][3] This suggests that tetranor-12-HETE could serve as a non-invasive biomarker for the progression of liver fibrosis.[1]

Nephrotoxicity

Research has also indicated a link between tetranor-12-HETE and kidney damage. Studies on the effects of high-dose cadmium exposure have shown that this heavy metal promotes an increase in the abundance of tetranor-12-HETE, which is associated with nephrotoxicity and oxidative stress in the kidneys.[5]

Quantitative Data

The following table summarizes the key quantitative findings related to tetranor-12-HETE's association with liver fibrosis.

ParameterFindingDisease ContextReference
Plasma ConcentrationSignificantly associated with the stage of liver fibrosis (p=0.0135).Nonalcoholic Steatohepatitis (NASH)[1]

Note: The available literature often refers to "tetranor-12-HETE" without specifying the stereoisomer. The data presented is from a study that made this general observation.

Putative Signaling Pathways

Direct experimental evidence for the signaling pathways of tetranor-12(R)-HETE is currently lacking. However, insights can be drawn from the known mechanisms of its parent compound, 12(R)-HETE, and other related eicosanoids. 12(R)-HETE is known to interact with the leukotriene B4 receptor 1 (BLT1), a G protein-coupled receptor (GPCR), to induce chemotaxis in lymphocytes.[3] It is plausible that tetranor-12(R)-HETE may interact with similar GPCRs, although with potentially different affinity and specificity.

Based on the signaling of related HETEs, a hypothetical signaling cascade for tetranor-12(R)-HETE could involve the activation of downstream pathways such as the mitogen-activated protein kinase (MAPK/ERK) pathway, the phosphoinositide 3-kinase (PI3K)/Akt pathway, or protein kinase C (PKC), which are known to be modulated by other 12-HETE isomers.

Metabolic_Pathway_of_Tetranor-12(R)-HETE Metabolic Pathway and Putative Signaling of Tetranor-12(R)-HETE cluster_0 Biosynthesis cluster_1 Hypothetical Signaling Arachidonic Acid Arachidonic Acid 12(R)-HETE 12(R)-HETE Arachidonic Acid->12(R)-HETE 12R-Lipoxygenase / CYP450 Tetranor-12(R)-HETE Tetranor-12(R)-HETE 12(R)-HETE->Tetranor-12(R)-HETE β-oxidation GPCR G Protein-Coupled Receptor (e.g., BLT1) Tetranor-12(R)-HETE->GPCR Binding and Activation Downstream Effectors Downstream Effectors (e.g., MAPK, PI3K) GPCR->Downstream Effectors Signal Transduction Cellular Response Cellular Response (e.g., Inflammation, Fibrosis) Downstream Effectors->Cellular Response

Caption: Metabolic pathway of tetranor-12(R)-HETE and its hypothetical signaling cascade.

Experimental Protocols

Lipid Extraction from Plasma for Tetranor-12(R)-HETE Analysis

This protocol is a general method for the extraction of eicosanoids from plasma and can be applied for the analysis of tetranor-12(R)-HETE.

  • Sample Preparation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a deuterated version of the analyte).

  • Protein Precipitation: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the lipid extract.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50:50 methanol:water) for analysis.

Experimental_Workflow_Lipid_Extraction Workflow for Lipid Extraction from Plasma Start Start: Plasma Sample Add_Methanol Add ice-cold Methanol with Internal Standard Start->Add_Methanol Vortex Vortex to precipitate proteins Add_Methanol->Vortex Centrifuge Centrifuge at 14,000 x g Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Dry_Extract Dry under Nitrogen Collect_Supernatant->Dry_Extract Reconstitute Reconstitute in analytical solvent Dry_Extract->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: A generalized workflow for the extraction of tetranor-12(R)-HETE from plasma samples.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Quantification of tetranor-12(R)-HETE is typically performed using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Chromatographic Separation: A C18 reversed-phase column is commonly used to separate the analyte from other lipids. A gradient elution with solvents such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is effective.

  • Mass Spectrometric Detection: The mass spectrometer is operated in negative electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for tetranor-12(R)-HETE and its internal standard.

Future Directions

The current understanding of tetranor-12(R)-HETE is in its infancy. Future research should focus on several key areas:

  • Elucidating Specific Biological Functions: Moving beyond correlation to causation by investigating the direct effects of tetranor-12(R)-HETE on liver and kidney cells.

  • Identifying Receptors and Signaling Pathways: Determining the specific receptors and downstream signaling pathways that are modulated by this lipid mediator.

  • Validating its Biomarker Potential: Conducting larger cohort studies to validate the use of tetranor-12(R)-HETE as a clinical biomarker for liver and kidney diseases.

  • Investigating its Role in Other Pathologies: Exploring the potential involvement of tetranor-12(R)-HETE in other inflammatory conditions, cardiovascular disease, and cancer.

Conclusion

Tetranor-12(R)-HETE is an emerging lipid metabolite with significant potential as a biomarker for severe liver and kidney diseases. While its precise biological functions and signaling mechanisms are yet to be fully elucidated, its strong association with pathology warrants further investigation. The methodologies outlined in this guide provide a framework for researchers to explore the role of this intriguing molecule and unlock its full potential in understanding and diagnosing human disease.

References

The Discovery and Initial Characterization of Tetranor-12(R)-HETE: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial characterization of tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE), a significant metabolite of 12(R)-HETE. The document details the biochemical origins, isolation, and structural elucidation of this compound, with a focus on the seminal research conducted on its formation in corneal tissues. It presents key quantitative data in a structured format, outlines detailed experimental protocols adapted from foundational studies, and visualizes the relevant biochemical pathways and experimental workflows using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers in the fields of lipidomics, eicosanoid biology, and drug development, providing a foundational understanding of tetranor-12(R)-HETE for future investigations into its physiological and pathological roles.

Introduction

Eicosanoids, a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, play crucial roles in a myriad of physiological and pathological processes. Among these, hydroxyeicosatetraenoic acids (HETEs) have garnered significant attention for their diverse biological activities. 12(R)-HETE is an arachidonic acid metabolite primarily produced through the cytochrome P450 pathway and is notably present in the corneal epithelium.[1][2] Its metabolism leads to the formation of various bioactive compounds, including the chain-shortened derivative, tetranor-12(R)-HETE.

The discovery of tetranor-12(R)-HETE as a metabolite of 12(R)-HETE was a significant step in understanding the metabolic fate and potential biological functions of 12-lipoxygenase pathway products. This guide focuses on the initial discovery and characterization of tetranor-12(R)-HETE, providing a detailed account of the scientific investigations that led to its identification.

Discovery and Biochemical Origin

Tetranor-12(R)-HETE was first identified as a novel metabolite of 12(R)-HETE in studies investigating the metabolism of arachidonic acid in corneal tissues. The foundational work by Nishimura and colleagues in 1991 demonstrated that corneal tissues possess the enzymatic machinery to convert 12(R)-HETE into several metabolites, with tetranor-12(R)-HETE being a prominent product.[3]

The formation of tetranor-12(R)-HETE from 12(R)-HETE occurs through the process of β-oxidation .[3] This metabolic pathway involves the sequential removal of two-carbon units from the carboxylic acid end of the fatty acid chain. In the case of 12(R)-HETE, two cycles of β-oxidation result in the formation of the C16 analog, tetranor-12(R)-HETE.

Quantitative Data

The initial characterization of tetranor-12(R)-HETE involved various analytical techniques to determine its physicochemical properties and confirm its structure. The following tables summarize the key quantitative data available for this compound.

Table 1: Physicochemical Properties of Tetranor-12(R)-HETE [4]

PropertyValue
Molecular Formula C₁₆H₂₆O₃
Molecular Weight 266.38 g/mol
IUPAC Name (4Z,6E,8R,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid
CAS Number 135271-51-1

Table 2: Spectroscopic and Chromatographic Data for Tetranor-12(R)-HETE

Analytical TechniqueKey Findings
UV Spectroscopy λmax at 234 nm, characteristic of a conjugated diene system.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Used for the identification of β-oxidation products of 12-HETE.[5]
High-Performance Liquid Chromatography (HPLC) A primary method for the separation and purification of 12-HETE metabolites.[5]

Experimental Protocols

The following sections detail the generalized experimental protocols for the key experiments involved in the discovery and characterization of tetranor-12(R)-HETE. These protocols are based on the methodologies described in the foundational literature and are intended to provide a comprehensive understanding of the experimental approach.

Incubation of Corneal Tissues with 12(R)-HETE

This protocol describes the general procedure for incubating corneal tissues with 12(R)-HETE to study its metabolism.

Materials:

  • Freshly excised corneal tissues (e.g., from rabbit or bovine)

  • [¹⁴C]-labeled or unlabeled 12(R)-HETE

  • Krebs-bicarbonate buffer (pH 7.4), gassed with 95% O₂ / 5% CO₂

  • Incubator with shaking capabilities (37°C)

  • Organic solvents for extraction (e.g., ethyl acetate, methanol)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Excise corneal tissues and immediately place them in ice-cold Krebs-bicarbonate buffer.

  • Pre-incubate the tissues in fresh, gassed Krebs-bicarbonate buffer for 15-30 minutes at 37°C with gentle shaking to equilibrate.

  • Add [¹⁴C]-12(R)-HETE or unlabeled 12(R)-HETE to the incubation medium to a final concentration of 10-50 µM.

  • Incubate the tissues for a defined period (e.g., 30-120 minutes) at 37°C with continuous shaking.

  • Terminate the incubation by adding a cold stop solution (e.g., methanol) and placing the samples on ice.

  • Homogenize the tissue and incubation medium.

  • Acidify the homogenate to pH 3-4 with a weak acid (e.g., formic acid).

  • Extract the lipids using a suitable organic solvent such as ethyl acetate.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the lipid extract in a small volume of solvent for further analysis.

Isolation and Purification of Metabolites by HPLC

This protocol outlines the separation and purification of 12(R)-HETE metabolites using high-performance liquid chromatography.

Materials:

  • Reconstituted lipid extract from the incubation experiment

  • HPLC system with a UV detector

  • Reversed-phase HPLC column (e.g., C18, 5 µm particle size)

  • Mobile phase solvents (e.g., acetonitrile, water, methanol, acetic acid)

  • Fraction collector

Procedure:

  • Equilibrate the HPLC column with the initial mobile phase conditions.

  • Inject the reconstituted lipid extract onto the HPLC column.

  • Elute the metabolites using a gradient of increasing organic solvent concentration. A typical gradient might be from 30% to 100% acetonitrile in water containing 0.1% acetic acid over 30-60 minutes.

  • Monitor the elution profile at 234 nm to detect conjugated dienes.

  • Collect fractions corresponding to the peaks of interest using a fraction collector.

  • Dry the collected fractions under nitrogen.

Structural Elucidation by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the general steps for derivatization and analysis of the purified metabolites by GC-MS to confirm their structure.

Materials:

  • Dried, purified metabolite fractions

  • Derivatizing agents (e.g., diazomethane for esterification, BSTFA for silylation)

  • GC-MS system with a suitable capillary column (e.g., DB-5)

  • Helium as carrier gas

Procedure:

  • Derivatization:

    • Esterify the carboxylic acid group of the metabolite by reacting with diazomethane.

    • Silylate the hydroxyl group by reacting with a silylating agent like BSTFA.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a temperature program to separate the components on the GC column. A typical program might start at 150°C and ramp up to 280°C.

    • Acquire mass spectra in electron ionization (EI) mode.

    • Analyze the fragmentation pattern of the derivatized metabolite to determine its structure. Key fragments will indicate the position of the hydroxyl group and the length of the carbon chain.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to the discovery and characterization of tetranor-12(R)-HETE.

Signaling Pathways

While the specific signaling pathway for tetranor-12(R)-HETE is not yet fully elucidated, the pathways of its precursor, 12(R)-HETE, and its stereoisomer, 12(S)-HETE, provide valuable insights. 12(S)-HETE has been shown to signal through G-protein coupled receptors (GPCRs), such as GPR31.[6] It is plausible that 12(R)-HETE and its metabolites may interact with similar receptor systems.

G_Protein_Coupled_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Ligand 12(R)-HETE / tetranor-12(R)-HETE (Hypothesized) GPCR G-Protein Coupled Receptor (e.g., GPR31 - Hypothesized) Ligand->GPCR Binds to G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulates Second_Messenger Second Messengers (cAMP, IP₃, DAG) Effector->Second_Messenger Generates Downstream_Kinases Downstream Kinases (PKA, PKC) Second_Messenger->Downstream_Kinases Activate Transcription_Factors Transcription Factors Downstream_Kinases->Transcription_Factors Phosphorylate Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulate

Caption: Hypothesized GPCR signaling pathway for 12(R)-HETE and its metabolites.

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures used in the discovery of tetranor-12(R)-HETE.

Discovery_Workflow Start Start: Corneal Tissue Incubation with 12(R)-HETE Extraction Lipid Extraction (Ethyl Acetate) Start->Extraction Purification HPLC Purification (Reversed-Phase) Extraction->Purification Collection Fraction Collection (UV Detection at 234 nm) Purification->Collection Analysis Structural Analysis (GC-MS) Collection->Analysis Identification Identification of tetranor-12(R)-HETE Analysis->Identification

Caption: Experimental workflow for the discovery and identification of tetranor-12(R)-HETE.

Beta_Oxidation_Pathway Arachidonic_Acid Arachidonic Acid (C20) HETE_Formation 12-Lipoxygenase or Cytochrome P450 Arachidonic_Acid->HETE_Formation HETE 12(R)-HETE (C20) HETE_Formation->HETE Beta_Ox_1 β-Oxidation (Cycle 1) - 2 Carbons HETE->Beta_Ox_1 Dinor_HETE Dinor-12(R)-HETE (C18) Beta_Ox_1->Dinor_HETE Beta_Ox_2 β-Oxidation (Cycle 2) - 2 Carbons Dinor_HETE->Beta_Ox_2 Tetranor_HETE Tetranor-12(R)-HETE (C16) Beta_Ox_2->Tetranor_HETE

References

The Role of tetranor-12(R)-HETE in Corneal Physiology: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cornea, a critical component of the ocular system, is an avascular tissue that relies on a complex interplay of cellular and molecular processes to maintain its transparency and structural integrity. Eicosanoids, signaling molecules derived from fatty acids, are key regulators of these processes. Among them, 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE), a cytochrome P450 (CYP) metabolite of arachidonic acid, has been identified as a potent bioactive lipid in the cornea. This technical guide delves into the role of 12(R)-HETE and its β-oxidation metabolite, tetranor-12(R)-HETE (also known as 8(R)-hydroxyhexadecatrienoic acid or 8(R)-HHxTrE), in corneal physiology. While research has extensively characterized the synthesis and activities of 12(R)-HETE, particularly its profound inhibition of Na+/K+-ATPase, the specific functions of its tetranor metabolite are less understood, representing an emerging area of research. This document provides a comprehensive overview of the current knowledge, including quantitative data, detailed experimental protocols, and signaling pathways, to serve as a resource for researchers and professionals in drug development.

Introduction: Eicosanoids in the Cornea

The corneal epithelium and endothelium are metabolically active tissues that play crucial roles in maintaining corneal deturgescence, a state of relative dehydration essential for transparency. This is largely regulated by the active transport of ions, primarily driven by the Na+/K+-ATPase pump. Dysregulation of this process can lead to corneal edema and loss of vision.

The metabolism of arachidonic acid (AA) through three major enzymatic pathways—cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP)—produces a diverse array of bioactive eicosanoids. In the cornea, the CYP pathway is particularly prominent in the epithelium, leading to the synthesis of various hydroxyeicosatetraenoic acids (HETEs) and epoxyeicosatrienoic acids (EETs). One of the major products of this pathway in the corneal epithelium is 12(R)-HETE.[1][2]

Synthesis and Metabolism of 12(R)-HETE in the Cornea

Synthesis of 12(R)-HETE

In the corneal epithelium, 12(R)-HETE is synthesized from arachidonic acid primarily by a microsomal cytochrome P450-dependent monooxygenase.[1][3] This synthesis is dependent on the presence of NADPH and can be inhibited by typical CYP inhibitors such as carbon monoxide and SKF 525A.[3][4] The production of 12(R)-HETE can be stimulated by hormonal and traumatic insults. For instance, arginine vasopressin has been shown to cause a 15-fold increase in 12(R)-HETE formation in rabbit corneal epithelial sheets.[1][2] Traumatic stimulation, mimicked by the detergent digitonin, can lead to a 17-fold increase.[1][2]

Metabolism to tetranor-12(R)-HETE

Once synthesized, 12(R)-HETE is rapidly metabolized within the cornea to more polar compounds. A key metabolic pathway is β-oxidation, which shortens the carboxylic acid chain. In the cornea, 12(R)-HETE undergoes β-oxidation to form its tetranor metabolite, tetranor-12(R)-HETE, which is chemically known as 8(R)-hydroxyhexadecatrienoic acid (8(R)-HHxTrE).[5] This metabolic conversion has been demonstrated in corneal tissues, and both 12(R)-HETE and its metabolite, 8(R)-HHxTrE, can diffuse from the epithelium through the stroma to the endothelium.[5] The majority of this metabolic activity occurs in the epithelium.[5]

Physiological Roles and Biological Activities

12(R)-HETE: A Potent Inhibitor of Na+/K+-ATPase

The most well-characterized biological activity of 12(R)-HETE in the cornea is its potent, dose-dependent inhibition of Na+/K+-ATPase.[4][6] This enzyme is critical for maintaining the ionic gradients necessary for corneal transparency. The inhibition of Na+/K+-ATPase by 12(R)-HETE can lead to corneal swelling. The stereoisomer, 12(S)-HETE, is significantly less active in inhibiting this enzyme.[3][6]

tetranor-12(R)-HETE: An Enigmatic Metabolite

Currently, there is a paucity of direct evidence detailing the specific biological activities of tetranor-12(R)-HETE in the cornea. While it is known to be a product of 12(R)-HETE metabolism in this tissue, its functional role remains to be elucidated. However, based on information regarding its stereoisomer, tetranor-12(S)-HETE, it is hypothesized that tetranor metabolites may play a role in modulating the inflammatory response in the cornea.[7] Further research is imperative to determine if tetranor-12(R)-HETE also inhibits Na+/K+-ATPase or has other effects on corneal cell types.

Effects on Intraocular Pressure

Topical application of 12(R)-HETE has been shown to cause a significant and long-lasting reduction in intraocular pressure (IOP) in rabbits.[8] This effect is dose-dependent and is not observed with its stereoisomer, 12(S)-HETE.[8] The mechanism is thought to be related to its inhibition of Na+/K+-ATPase in the ciliary body, which is involved in aqueous humor secretion.

Quantitative Data

The following tables summarize the available quantitative data on the effects of 12(R)-HETE on corneal and related ocular physiology. Data for tetranor-12(R)-HETE is currently unavailable in the literature.

Table 1: Inhibition of Na+/K+-ATPase by 12(R)-HETE

Tissue SourceIC50Reference
Bovine Corneal Epithelium~50 nM[4][9]
Rat Kidney10⁻⁶ M[6]
Rat Heart Ventricle10⁻⁶ M[6]

Table 2: Effect of Topical 12(R)-HETE on Intraocular Pressure (IOP) in Rabbits

DoseIOP Reduction (mmHg)OnsetDurationReference
1 µg4-730-120 min9 days[8]
10 µg6--[8]
50 µg12--[8]

Signaling Pathways

The precise signaling pathways initiated by 12(R)-HETE and its metabolites in the cornea are not fully elucidated. However, studies on other HETEs, such as 20-HETE, suggest that the inhibition of Na+/K+-ATPase may be mediated by Protein Kinase C (PKC).[10][11] It is plausible that 12(R)-HETE could activate a similar pathway.

Below is a hypothetical signaling pathway for 12(R)-HETE-induced Na+/K+-ATPase inhibition, based on related findings.

G cluster_membrane Cell Membrane receptor Putative G-protein Coupled Receptor (GPCR) plc Phospholipase C (PLC) receptor->plc Activates pkc Protein Kinase C (PKC) plc->pkc Activates na_k_atpase Na+/K+-ATPase pkc->na_k_atpase Phosphorylates na_k_atpase_p Phosphorylated Na+/K+-ATPase (Inactive) na_k_atpase->na_k_atpase_p Inactivation HETE 12(R)-HETE HETE->receptor Binds

Hypothetical 12(R)-HETE Signaling Pathway

Experimental Protocols

In Vitro Corneal Perfusion for Metabolism Studies

This protocol is adapted from studies on the diffusion and metabolism of 12(R)-HETE in rabbit corneas.[5]

Objective: To quantify the diffusion and metabolism of a test compound (e.g., tritiated 12(R)-HETE) across the cornea.

Materials:

  • Freshly enucleated rabbit eyes

  • Lucite block perfusion chamber

  • Perfusion medium (e.g., bicarbonate-Ringer solution)

  • Test compound (e.g., [³H]-12(R)-HETE)

  • Scintillation counter

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Mount the excised rabbit cornea in the Lucite block perfusion chamber, separating the epithelial and endothelial sides.

  • Perfuse the endothelial side with the perfusion medium.

  • Apply the radiolabeled test compound to the tear side (epithelial surface).

  • Collect perfusate from the endothelial side at specified time intervals.

  • At the end of the experiment, dissect the cornea into its constituent layers (epithelium, stroma, endothelium).

  • Measure the radioactivity in the perfusate and the corneal layers using a scintillation counter.

  • Analyze the composition of the perfusate using HPLC to identify and quantify the parent compound and its metabolites.

G cluster_setup Experimental Setup cluster_analysis Analysis A Excised Rabbit Cornea B Lucite Perfusion Chamber A->B Mount C [³H]-12(R)-HETE on Epithelial Side B->C D Perfusion of Endothelial Side B->D F Dissect Corneal Layers B->F E Collect Perfusate D->E G Scintillation Counting E->G H HPLC Analysis E->H F->G

Corneal Perfusion Experimental Workflow
Na+/K+-ATPase Activity Assay

This is a generalized protocol for measuring Na+/K+-ATPase activity in corneal tissue homogenates.

Objective: To determine the effect of a test compound on Na+/K+-ATPase activity.

Materials:

  • Corneal epithelial tissue

  • Homogenization buffer

  • Assay buffer containing ATP, Mg²⁺, Na⁺, and K⁺

  • Ouabain (a specific Na+/K+-ATPase inhibitor)

  • Malachite green reagent for phosphate detection

  • Spectrophotometer

Procedure:

  • Homogenize the corneal epithelial tissue in homogenization buffer on ice.

  • Centrifuge the homogenate to obtain a microsomal fraction.

  • Incubate the microsomal fraction in the assay buffer with and without the test compound (e.g., tetranor-12(R)-HETE).

  • A parallel set of incubations should include ouabain to determine the ouabain-sensitive (i.e., Na+/K+-ATPase-specific) activity.

  • Start the reaction by adding ATP.

  • Incubate at 37°C for a defined period.

  • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using the malachite green reagent and a spectrophotometer.

  • Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity.

Future Directions and Unanswered Questions

The discovery that tetranor-12(R)-HETE is a metabolite of 12(R)-HETE in the cornea opens up new avenues for research. Key questions that need to be addressed include:

  • What is the specific biological activity of tetranor-12(R)-HETE in the cornea? Does it inhibit Na+/K+-ATPase, and if so, with what potency compared to its parent compound?

  • Does tetranor-12(R)-HETE play a role in corneal inflammation? Given the suggestion for its stereoisomer, this is a critical area for investigation.

  • What are the effects of tetranor-12(R)-HETE on corneal wound healing, neovascularization, and nerve regeneration?

  • What are the specific enzymes responsible for the β-oxidation of 12(R)-HETE in the cornea? Are they peroxisomal or mitochondrial?

  • What are the downstream signaling pathways activated by tetranor-12(R)-HETE?

Answering these questions will provide a more complete understanding of the role of the CYP450 pathway of arachidonic acid metabolism in corneal physiology and may identify new therapeutic targets for a variety of corneal diseases.

Conclusion

Tetranor-12(R)-HETE is an endogenous metabolite of 12(R)-HETE in the cornea, a tissue where its precursor exhibits potent biological activity, most notably the inhibition of Na+/K+-ATPase. While the direct physiological role of tetranor-12(R)-HETE remains largely uncharacterized, its presence and the known functions of related lipid mediators suggest its potential importance in regulating corneal ion transport, inflammation, and wound healing. This technical guide provides a foundation of the current knowledge and highlights the significant opportunities for future research to unravel the specific contributions of this metabolite to corneal health and disease. Such investigations are crucial for the development of novel therapeutic strategies for a range of ophthalmological conditions.

References

Tetranor-12(R)-HETE: A Potential Biomarker in Inflammatory and Proliferative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a metabolic byproduct of 12(R)-HETE, an eicosanoid synthesized from arachidonic acid. The conversion of 12(R)-HETE to its tetranor form occurs through peroxisomal β-oxidation, a process that shortens the carboxylic acid chain. While much of the research has focused on its precursor, emerging evidence suggests that tetranor-12(R)-HETE may serve as a valuable biomarker in a range of diseases characterized by inflammation and cellular proliferation. This technical guide provides a comprehensive overview of the current understanding of tetranor-12(R)-HETE as a disease biomarker, including its biosynthesis, association with various pathologies, and the methodologies for its detection and quantification.

Biosynthesis of Tetranor-12(R)-HETE

The journey from arachidonic acid to tetranor-12(R)-HETE involves a multi-step enzymatic cascade. Initially, arachidonic acid is converted to 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE) by either 12R-lipoxygenase (12R-LOX) or cytochrome P450 (CYP) enzymes. Subsequently, 12(R)-HpETE is rapidly reduced to 12(R)-HETE. Finally, 12(R)-HETE undergoes two rounds of β-oxidation within the peroxisomes, resulting in the formation of tetranor-12(R)-HETE. This metabolic pathway is crucial for the clearance of 12(R)-HETE and the generation of a potentially bioactive metabolite.

Biosynthesis of Tetranor-12(R)-HETE Arachidonic_Acid Arachidonic Acid 12R_HpETE 12(R)-HpETE Arachidonic_Acid->12R_HpETE 12R-LOX / CYP450 12R_HETE 12(R)-HETE 12R_HpETE->12R_HETE Peroxidases Tetranor_12R_HETE tetranor-12(R)-HETE 12R_HETE->Tetranor_12R_HETE Peroxisomal β-oxidation

Biosynthesis pathway of tetranor-12(R)-HETE.

Association of Tetranor-12(R)-HETE and its Precursor with Disease

Elevated levels of 12-HETE, the precursor to tetranor-12(R)-HETE, have been implicated in a variety of diseases. While direct quantitative data for tetranor-12(R)-HETE is still emerging for many conditions, the levels of its precursor provide strong rationale for its investigation as a biomarker.

Quantitative Data on Tetranor-12-HETE and 12-HETE in Disease

The following tables summarize the available quantitative data for tetranor-12-HETE and its precursor, 12-HETE, in various diseases. It is important to note that for several conditions, specific data for the tetranor metabolite is not yet available, and therefore data for 12-HETE is presented as a proxy.

Table 1: Plasma/Serum Levels of Tetranor-12-HETE and 12-HETE in Disease

Disease StateAnalyteMatrixPatient Concentration (Mean ± SD or Median [IQR])Control Concentration (Mean ± SD or Median [IQR])Fold ChangeReference
Nonalcoholic Fatty Liver Disease (NAFLD)tetranor-12-HETEPlasmaSignificantly elevated in NAFLD patientsHealthy controls-Li Q, et al. Dig Dis Sci. 2020.[1]
Diabetic Kidney Disease12(S)-HETESerum384.69 [77.54, 1003.05] pg/mL17.77 [8.11, 75.13] pg/mL~21.6xDiabet Med. 2022.

Table 2: Urinary Levels of 12-HETE in Disease

Disease StateAnalytePatient Concentration (ng/g creatinine; Mean ± SEM)Control Concentration (ng/g creatinine; Mean ± SEM)Fold ChangeReference
Diabetic Nephropathy (Normal Renal Function)12-HETE250 ± 6269 ± 18~3.6xJ Clin Endocrinol Metab. 1996.
Diabetic Nephropathy (Microalbuminuria)12-HETE226 ± 6069 ± 18~3.3xJ Clin Endocrinol Metab. 1996.
Diabetic Nephropathy (Macroalbuminuria)12-HETE404 ± 13169 ± 18~5.9xJ Clin Endocrinol Metab. 1996.
Prostate Cancer12-HETESignificantly higher than normal subjects--Prostaglandins Leukot Essent Fatty Acids. 2001.[2]
Benign Prostatic Hyperplasia (BPH)12-HETESignificantly higher than normal subjects--Prostaglandins Leukot Essent Fatty Acids. 2001.[2]

Note: The study by Li Q, et al. reported significantly elevated levels of tetranor-12-HETE in NAFLD patients but did not provide specific mean/median values in the abstract.

Signaling Pathways

The biological effects of 12-HETE enantiomers are mediated through various signaling pathways. While the direct signaling actions of tetranor-12(R)-HETE are not yet fully elucidated, the pathways activated by its precursors provide valuable insights.

12(S)-HETE Signaling: 12(S)-HETE is known to bind to the G-protein coupled receptor 31 (GPR31) and the leukotriene B4 receptor 2 (BLT2).[3][4][5] Activation of these receptors can initiate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are involved in inflammation, cell proliferation, and migration.[6][7][8]

12(S)-HETE Signaling Pathways 12S_HETE 12(S)-HETE GPR31 GPR31 12S_HETE->GPR31 BLT2 BLT2 12S_HETE->BLT2 MAPK_Pathway MAPK Pathway (ERK, p38) GPR31->MAPK_Pathway NFkB_Pathway NF-κB Pathway GPR31->NFkB_Pathway BLT2->MAPK_Pathway BLT2->NFkB_Pathway Cellular_Responses Cellular Responses (Inflammation, Proliferation, Migration) MAPK_Pathway->Cellular_Responses NFkB_Pathway->Cellular_Responses

Signaling pathways activated by 12(S)-HETE.

12(R)-HETE Signaling: 12(R)-HETE has been identified as a potential endogenous activator of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism and immune responses.[1] This suggests a distinct signaling mechanism for the R-enantiomer that could contribute to its role in skin inflammation and other pathologies.

12(R)-HETE and Aryl Hydrocarbon Receptor (AHR) Signaling 12R_HETE 12(R)-HETE AHR Aryl Hydrocarbon Receptor (AHR) 12R_HETE->AHR Activation ARNT ARNT AHR->ARNT Dimerization XRE Xenobiotic Response Element (XRE) ARNT->XRE Binding Gene_Expression Target Gene Expression XRE->Gene_Expression Cellular_Responses Cellular Responses (Immune Modulation, etc.) Gene_Expression->Cellular_Responses

Proposed signaling pathway for 12(R)-HETE via the AHR.

Experimental Protocols: Quantification of Tetranor-12(R)-HETE

The gold standard for the accurate quantification of tetranor-12(R)-HETE in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following provides a detailed methodology based on established protocols for eicosanoid analysis.

Sample Preparation: Solid-Phase Extraction (SPE) of Urine

SPE Workflow for Urinary Tetranor-12(R)-HETE cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction (C18 column) cluster_2 Final Steps Urine_Sample 1. Urine Sample Collection (add antioxidant & internal standard) Acidification 2. Acidify to pH 3-4 Urine_Sample->Acidification Conditioning 3. Condition Column (Methanol, then Water) Acidification->Conditioning Loading 4. Load Sample Conditioning->Loading Washing 5. Wash Column (Water, then Hexane) Loading->Washing Elution 6. Elute with Ethyl Acetate Washing->Elution Evaporation 7. Evaporate to Dryness Elution->Evaporation Reconstitution 8. Reconstitute in Mobile Phase Evaporation->Reconstitution LCMS_Analysis 9. LC-MS/MS Analysis Reconstitution->LCMS_Analysis

Workflow for solid-phase extraction of urinary tetranor-12(R)-HETE.

Detailed Steps:

  • Sample Collection and Storage: Collect urine samples and immediately add an antioxidant, such as butylated hydroxytoluene (BHT), to prevent auto-oxidation. Spike the sample with a known amount of a deuterated internal standard (e.g., tetranor-12(R)-HETE-d8) for accurate quantification. Store samples at -80°C until analysis.

  • Acidification: Thaw the urine sample and acidify to a pH of 3-4 using a suitable acid, such as formic acid or hydrochloric acid.

  • SPE Column Conditioning: Use a C18 solid-phase extraction cartridge. Condition the column by passing methanol followed by deionized water.

  • Sample Loading: Load the acidified urine sample onto the conditioned SPE column.

  • Washing: Wash the column with deionized water to remove polar interferences, followed by a wash with a non-polar solvent like hexane to remove non-polar interferences.

  • Elution: Elute the tetranor-12(R)-HETE and other eicosanoids from the column using a solvent of intermediate polarity, such as ethyl acetate.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography:

  • Column: A C18 reversed-phase column is typically used for the separation of eicosanoids.

  • Mobile Phase: A gradient elution is employed using a two-solvent system, commonly water with a small percentage of formic acid (for protonation in positive ion mode) and an organic solvent such as acetonitrile or methanol with formic acid.

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally used.

  • Column Temperature: The column is maintained at a constant temperature, typically around 40°C, to ensure reproducible retention times.

Tandem Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in the negative ion mode is most common for the analysis of eicosanoids due to the presence of the carboxylic acid group.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and its internal standard.

    • Precursor Ion: The deprotonated molecule [M-H]⁻ of tetranor-12(R)-HETE.

    • Product Ions: Characteristic fragment ions generated by collision-induced dissociation (CID) of the precursor ion.

Conclusion

Tetranor-12(R)-HETE is a promising biomarker that warrants further investigation in a range of diseases. Its position as a downstream metabolite of the pro-inflammatory and pro-proliferative 12-HETE pathway makes it a potentially more stable and specific indicator of pathway activation. The methodologies for its quantification are well-established, relying on the sensitivity and specificity of LC-MS/MS. While quantitative data for tetranor-12(R)-HETE in many diseases is still limited, the existing evidence, particularly in NAFLD, and the strong association of its precursor with various pathologies, highlight its potential clinical utility. Future research should focus on generating more extensive quantitative data in large patient cohorts to validate the role of tetranor-12(R)-HETE as a diagnostic and prognostic biomarker and to further elucidate its specific signaling pathways and biological functions.

References

Cellular Uptake and Metabolism of Tetranor-12(R)-HETE: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the cellular uptake and subsequent metabolism of tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE), a significant metabolite of the arachidonic acid cascade. Understanding these core processes is critical for elucidating its physiological and pathological roles.

Introduction to Tetranor-12(R)-HETE

Tetranor-12(R)-HETE is a dicarboxylic acid product of the peroxisomal β-oxidation of 12(R)-HETE. The "tetranor" designation indicates the removal of four carbon atoms from the carboxylic acid end of the parent molecule. This metabolite has been implicated in various biological processes, and its cellular concentration is tightly regulated by its uptake from the extracellular space and its subsequent metabolic fate within the cell.

Cellular Uptake Mechanisms

The precise mechanisms governing the entry of tetranor-12(R)-HETE into cells are not fully elucidated; however, it is believed to share transport systems with other long-chain fatty acids and eicosanoids.

Logical Relationship of Proposed Uptake Mechanisms

cluster_transporters Putative Transporters Extracellular Extracellular Tetranor-12(R)-HETE Membrane Plasma Membrane CD36 CD36 (FAT) Extracellular->CD36 FATP FATP family Extracellular->FATP PMCA PMCA Extracellular->PMCA Intracellular Intracellular Tetranor-12(R)-HETE CD36->Intracellular FATP->Intracellular PMCA->Intracellular

Caption: Putative transport mechanisms for tetranor-12(R)-HETE across the plasma membrane.

Intracellular Metabolism

Once inside the cell, tetranor-12(R)-HETE is primarily metabolized through peroxisomal β-oxidation. This catabolic process sequentially shortens the fatty acid chain, leading to the formation of various downstream metabolites.

Signaling Pathway of Tetranor-12(R)-HETE Metabolism

Tetranor_HETE Tetranor-12(R)-HETE AcylCoA_Synthetase Acyl-CoA Synthetase Tetranor_HETE->AcylCoA_Synthetase Tetranor_HETE_CoA Tetranor-12(R)-HETE-CoA AcylCoA_Synthetase->Tetranor_HETE_CoA Beta_Oxidation Peroxisomal β-Oxidation Tetranor_HETE_CoA->Beta_Oxidation Dinor_Metabolite Dinor-12(R)-HETE Beta_Oxidation->Dinor_Metabolite Further_Metabolites Further Chain-Shortened Metabolites Dinor_Metabolite->Further_Metabolites

Caption: The primary metabolic pathway of tetranor-12(R)-HETE via peroxisomal β-oxidation.

Quantitative Data on Uptake and Metabolism

The following table summarizes hypothetical quantitative data derived from typical in vitro experiments studying the uptake and metabolism of tetranor-12(R)-HETE in relevant cell lines.

Cell LineTime (min)Cellular Uptake (% of initial)Parent Compound Remaining (%)Major Metabolite(s)
Prostate Cancer (PC-3) 1525 ± 485 ± 6Dinor-12(R)-HETE
6060 ± 845 ± 5Dinor-12(R)-HETE
Endothelial Cells (HUVEC) 1518 ± 392 ± 5Dinor-12(R)-HETE
6045 ± 665 ± 7Dinor-12(R)-HETE
Platelets 155 ± 1>98Not significant
608 ± 2>95Not significant

Experimental Protocols

Protocol for Cellular Uptake Assay

This protocol details a method to quantify the uptake of radiolabeled tetranor-12(R)-HETE.

Experimental Workflow for Cellular Uptake Assay

A 1. Seed cells in 24-well plates and grow to confluency. B 2. Wash cells with serum-free medium. A->B C 3. Add [3H]-tetranor-12(R)-HETE in serum-free medium. B->C D 4. Incubate for various time points (e.g., 0, 5, 15, 30 min) at 37°C. C->D E 5. Terminate uptake by washing with ice-cold stop buffer (PBS + 0.2% BSA). D->E F 6. Lyse cells with 0.5 M NaOH. E->F G 7. Quantify radioactivity using liquid scintillation counting. F->G H 8. Normalize to protein content (BCA assay). G->H

Caption: Step-by-step workflow for a cellular uptake assay of tetranor-12(R)-HETE.

Detailed Steps:

  • Cell Culture: Plate cells (e.g., PC-3, HUVEC) in 24-well plates and culture until they reach approximately 90% confluency.

  • Preparation: Aspirate the culture medium and wash the cell monolayer twice with pre-warmed, serum-free medium.

  • Initiation of Uptake: Add serum-free medium containing [³H]-tetranor-12(R)-HETE (e.g., at a final concentration of 100 nM) to each well.

  • Incubation: Incubate the plates at 37°C for the desired time course. Include a zero-minute time point as a control for non-specific binding.

  • Termination: To stop the uptake, rapidly aspirate the incubation medium and wash the cells three times with an ice-cold stop buffer.

  • Cell Lysis: Add 200 µL of 0.5 M NaOH to each well and incubate for at least 1 hour to ensure complete lysis.

  • Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Normalization: Use a portion of the cell lysate to determine the total protein concentration using a BCA or similar protein assay for normalization of the uptake data.

Protocol for Metabolism Analysis by LC-MS/MS

This protocol outlines the procedure for identifying and quantifying tetranor-12(R)-HETE and its metabolites.

Experimental Workflow for Metabolism Analysis

A 1. Incubate cells with unlabeled tetranor-12(R)-HETE. B 2. Terminate the reaction and add an internal standard. A->B C 3. Perform lipid extraction (e.g., Folch method). B->C D 4. Dry down the organic phase and reconstitute the sample. C->D E 5. Analyze by LC-MS/MS. D->E F 6. Identify and quantify metabolites using appropriate standards. E->F

Caption: General workflow for the analysis of tetranor-12(R)-HETE metabolism.

Detailed Steps:

  • Cell Treatment: Culture cells to confluency in 6-well plates. Treat with unlabeled tetranor-12(R)-HETE (e.g., 1 µM) for the desired duration.

  • Sample Collection: Aspirate the medium. Add 1 mL of ice-cold methanol to each well and scrape the cells. Add a deuterated internal standard (e.g., tetranor-12(R)-HETE-d8) for accurate quantification.

  • Lipid Extraction: Transfer the cell suspension to a glass tube. Perform a Folch extraction by adding 2 mL of chloroform and 0.6 mL of water, vortexing, and centrifuging to separate the phases.

  • Sample Preparation: Carefully collect the lower organic phase, transfer it to a new tube, and evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the sample onto a reverse-phase C18 column. Use a gradient elution profile with mobile phases typically consisting of water and acetonitrile/methanol with a small percentage of formic acid.

  • Data Analysis: Monitor for the parent compound and its expected metabolites using multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer. Quantify the analytes by comparing their peak areas to that of the internal standard.

An In-depth Technical Guide to the Tetranor-12(R)-HETE Signaling Cascade In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a metabolite of 12(R)-HETE, formed through peroxisomal β-oxidation. While the signaling pathways of its precursor, 12(R)-HETE, and its enantiomer, 12(S)-HETE, have been partially elucidated, the specific downstream effects of tetranor-12(R)-HETE remain an area of active investigation. This guide provides a comprehensive overview of the known metabolic pathway of tetranor-12(R)-HETE and extrapolates potential signaling cascades based on the activities of related compounds. Detailed in vitro experimental protocols are provided to facilitate further research into the biological functions of this lipid mediator.

Introduction

Hydroxyeicosatetraenoic acids (HETEs) are a family of signaling lipids derived from arachidonic acid that play crucial roles in various physiological and pathological processes, including inflammation, cell proliferation, and ion transport. The R-enantiomers of HETEs, such as 12(R)-HETE, are produced by the action of specific lipoxygenases or cytochrome P450 enzymes.[1] Subsequent metabolism of 12(R)-HETE in the peroxisome leads to the formation of its tetranor derivative, tetranor-12(R)-HETE.[2] Understanding the signaling cascade of tetranor-12(R)-HETE is essential for elucidating its potential role in cellular function and disease.

Metabolism of 12(R)-HETE to Tetranor-12(R)-HETE

The conversion of 12(R)-HETE to tetranor-12(R)-HETE occurs via the peroxisomal β-oxidation pathway. This metabolic process involves a series of enzymatic reactions that shorten the carboxylic acid chain of 12(R)-HETE by four carbons. Evidence for the peroxisomal localization of this process comes from studies showing that fibroblasts deficient in peroxisomes (from patients with Zellweger's syndrome) are unable to oxidize 12-HETE.[2]

12(R)-HETE 12(R)-HETE Peroxisome Peroxisome 12(R)-HETE->Peroxisome Uptake β-Oxidation Enzymes β-Oxidation Enzymes Peroxisome->β-Oxidation Enzymes Tetranor-12(R)-HETE Tetranor-12(R)-HETE β-Oxidation Enzymes->Tetranor-12(R)-HETE Metabolism

Metabolism of 12(R)-HETE to Tetranor-12(R)-HETE.

Hypothesized Signaling Pathways for Tetranor-12(R)-HETE

Direct experimental evidence for the signaling pathways activated by tetranor-12(R)-HETE is currently limited. However, based on the known activities of its precursor, 12(R)-HETE, two primary signaling cascades can be hypothesized: activation of the Leukotriene B4 Receptor 2 (BLT2) and indirect modulation of the Aryl Hydrocarbon Receptor (AHR).

Leukotriene B4 Receptor 2 (BLT2) Signaling

Studies have shown that 12(R)-HETE can elicit biological responses, such as calcium mobilization in neutrophils, and may act through the low-affinity leukotriene B4 receptor, BLT2.[3][4] It is plausible that tetranor-12(R)-HETE retains affinity for this G protein-coupled receptor (GPCR). Activation of BLT2 is known to initiate downstream signaling cascades, including the mobilization of intracellular calcium and the activation of the mitogen-activated protein kinase (MAPK) pathway.

Tetranor-12(R)-HETE Tetranor-12(R)-HETE BLT2 BLT2 Tetranor-12(R)-HETE->BLT2 G_protein G-protein BLT2->G_protein PLC PLC G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER PKC PKC DAG->PKC Ca2_increase [Ca2+]i ↑ ER->Ca2_increase Cellular_Response Cellular Response (e.g., Inflammation, Proliferation) Ca2_increase->Cellular_Response MAPK_cascade MAPK Cascade (ERK, p38, JNK) PKC->MAPK_cascade MAPK_cascade->Cellular_Response

Hypothesized BLT2-mediated signaling of tetranor-12(R)-HETE.

Aryl Hydrocarbon Receptor (AHR) Pathway

Research indicates that 12(R)-HETE can act as an indirect activator of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. This activation leads to the transcription of AHR target genes. It is possible that tetranor-12(R)-HETE also possesses this activity. The indirect nature of this activation suggests that tetranor-12(R)-HETE may not bind directly to AHR but could influence its activity through an intermediate signaling molecule.

cluster_0 Cytoplasm cluster_1 Nucleus Tetranor-12(R)-HETE Tetranor-12(R)-HETE Intermediate Intermediate Signaling Tetranor-12(R)-HETE->Intermediate Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus AHR_complex AHR-Hsp90 Complex Intermediate->AHR_complex AHR_ligand Ligand-AHR AHR_complex->AHR_ligand Ligand Binding AHR_ARNT AHR-ARNT Heterodimer AHR_ligand->AHR_ARNT Dimerization with ARNT ARNT ARNT ARNT->AHR_ARNT XRE XRE AHR_ARNT->XRE Binding to XRE Gene_Transcription Target Gene Transcription XRE->Gene_Transcription

Hypothesized indirect activation of AHR by tetranor-12(R)-HETE.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained from in vitro experiments investigating the signaling of tetranor-12(R)-HETE. These tables are provided as a template for data presentation.

Table 1: Dose-Response of Tetranor-12(R)-HETE on Intracellular Calcium Mobilization in Human Neutrophils

Tetranor-12(R)-HETE (nM)Peak Fluorescence Intensity (RFU)Time to Peak (seconds)
0 (Control)150 ± 15-
1250 ± 2035 ± 5
10550 ± 4530 ± 4
1001200 ± 9025 ± 3
10001250 ± 10024 ± 3

Table 2: Effect of Tetranor-12(R)-HETE on MAPK Phosphorylation in Human Keratinocytes

Treatment (100 nM)p-ERK1/2 (Fold Change vs. Control)p-p38 (Fold Change vs. Control)p-JNK (Fold Change vs. Control)
Control1.01.01.0
Tetranor-12(R)-HETE3.5 ± 0.42.8 ± 0.31.2 ± 0.1

Table 3: AHR-Dependent Luciferase Reporter Gene Assay in HepG2 Cells

TreatmentLuciferase Activity (Fold Induction vs. Vehicle)
Vehicle Control1.0
TCDD (1 nM)15.2 ± 1.8
Tetranor-12(R)-HETE (100 nM)4.1 ± 0.5
Tetranor-12(R)-HETE (1 µM)8.9 ± 1.1

Detailed Experimental Protocols

The following are detailed protocols for key in vitro experiments to investigate the signaling cascade of tetranor-12(R)-HETE.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization in response to tetranor-12(R)-HETE stimulation using a fluorescent calcium indicator.

start Start cell_prep Prepare Cell Suspension (e.g., Human Neutrophils) start->cell_prep dye_loading Load Cells with Calcium-sensitive Dye (e.g., Fluo-4 AM) cell_prep->dye_loading incubation Incubate for Dye Uptake and De-esterification dye_loading->incubation washing Wash Cells to Remove Extracellular Dye incubation->washing stimulation Stimulate with Tetranor-12(R)-HETE washing->stimulation measurement Measure Fluorescence Intensity over Time stimulation->measurement analysis Analyze Data: Peak Response, EC50 measurement->analysis end End analysis->end start Start cell_culture Culture Cells to 70-80% Confluency start->cell_culture serum_starve Serum Starve Cells cell_culture->serum_starve stimulation Stimulate with Tetranor-12(R)-HETE serum_starve->stimulation lysis Lyse Cells and Collect Protein stimulation->lysis quantification Quantify Protein Concentration lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Block Membrane transfer->blocking primary_ab Incubate with Primary Antibody (e.g., anti-p-ERK) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Detect with ECL Substrate secondary_ab->detection analysis Analyze Band Intensity detection->analysis end End analysis->end

References

A Technical Guide to the Structural Elucidation of Tetranor-12(R)-HETE Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and pathways involved in the structural elucidation of tetranor-12(R)-hydroxyeicosatetraenoic acid (HETE) metabolites. 12(R)-HETE is an active metabolite of arachidonic acid, an omega-6 polyunsaturated fatty acid.[1] The metabolism of 12(R)-HETE leads to the formation of various bioactive molecules, including its tetranor derivatives, which are critical for understanding its physiological and pathological roles. Elucidating the precise structure of these metabolites is fundamental for advancing research in areas such as inflammation, ophthalmology, and cardiovascular disease.[2][3]

Biosynthesis and Metabolic Pathways of 12(R)-HETE and its Metabolites

12(R)-HETE is synthesized from arachidonic acid primarily through two enzymatic pathways:

  • 12R-Lipoxygenase (ALOX12B): This enzyme, found predominantly in the skin and cornea, catalyzes the stereospecific insertion of oxygen into arachidonic acid to form 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE), which is subsequently reduced to 12(R)-HETE.[4][5][6][7]

  • Cytochrome P450 (CYP) Enzymes: Microsomal CYP enzymes can also oxygenate arachidonic acid to produce a racemic mixture of 12(S)-HETE and 12(R)-HETE, with the R-enantiomer often predominating.[1][4]

The primary metabolic fate of 12(R)-HETE is degradation through β-oxidation, a process that shortens the fatty acid chain. This occurs within peroxisomes and leads to the formation of tetranor-12(R)-HETE, which is four carbons shorter than its parent compound.[2][8] This is analogous to the metabolism of the S-enantiomer, where tetranor-12(S)-HETE is the major β-oxidation product of 12(S)-HETE.[9]

cluster_0 Biosynthesis cluster_1 Metabolism AA Arachidonic Acid HpETE 12(R)-HpETE AA->HpETE ALOX12B / CYP450 HETE 12(R)-HETE HpETE->HETE Peroxidase Reduction TetraHETE Tetranor-12(R)-HETE HETE->TetraHETE Peroxisomal β-Oxidation

Fig. 1: Metabolic Pathway of Tetranor-12(R)-HETE Formation.

Experimental Protocols for Structural Elucidation

The structural elucidation of tetranor-12(R)-HETE metabolites involves a multi-step process combining separation science and spectroscopy. The general workflow begins with sample extraction, followed by chromatographic separation and purification, and concludes with structural analysis using mass spectrometry and, for novel compounds, nuclear magnetic resonance.

cluster_workflow Structural Elucidation Workflow Sample Biological Sample (e.g., Corneal Tissue, Plasma) Extract Lipid Extraction (e.g., Bligh-Dyer method) Sample->Extract Separate Chromatographic Separation (RP-HPLC, Chiral HPLC) Extract->Separate Analyze Structural Analysis (LC-MS/MS, GC-MS) Separate->Analyze Confirm Structure Confirmation (NMR for novel metabolites) Analyze->Confirm Quantify Quantification Analyze->Quantify

Fig. 2: General Workflow for Metabolite Structural Elucidation.
Sample Preparation and Extraction

The initial step involves extracting lipids from the biological matrix.

Protocol: Solid-Phase Extraction (SPE)

  • Sample Preparation: Acidify urine samples to a pH of approximately 3.0. For tissue or plasma, homogenize and centrifuge to obtain a clear supernatant.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with methanol and then water.

  • Sample Loading: Load the prepared sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water followed by a low-concentration organic solvent (e.g., 15% methanol) to remove polar impurities.

  • Elution: Elute the eicosanoids from the cartridge using a higher concentration of organic solvent, such as methyl formate or ethyl acetate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., methanol/water) for LC-MS analysis.[10]

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is essential for separating tetranor-12(R)-HETE from a complex mixture of other lipids.

Protocol: Chiral Liquid Chromatography

  • Column: Utilize a chiral column, such as a ChiralPak AD-RH (150 x 4.6 mm, 5 µm), to resolve the R and S enantiomers.[11]

  • Mobile Phase: An isocratic mobile phase, for example, methanol:water:acetic acid (95:5:0.1, v/v/v), is often effective.[11]

  • Flow Rate: Set the system flow rate to a value appropriate for the column dimensions, such as 300 µL/min.[11]

  • Temperature: Maintain the column at a constant temperature, for instance, 40°C, to ensure reproducible retention times.[11]

  • Detection: Monitor the column effluent using a UV detector set to the absorbance maximum of the conjugated diene system in HETEs (approximately 234-236 nm).[1][3]

Mass Spectrometry Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the cornerstone for identifying and quantifying these metabolites.[12]

Protocol: LC-MS/MS Analysis

  • Ionization: Employ electrospray ionization (ESI) in negative ion mode, as it is highly effective for acidic lipids like HETE metabolites.[11]

  • Mass Analyzer: Use a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-Exactive HF).

  • MS1 Scan: Perform a full scan to identify the precursor ion (the deprotonated molecule, [M-H]⁻). For tetranor-12(R)-HETE (C₁₆H₂₆O₃), the expected m/z would be approximately 265.18.[13]

  • MS2 Fragmentation (Tandem MS): Select the precursor ion and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate characteristic product ions.[13] These fragmentation patterns are used for structural confirmation and quantification via Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[14]

  • Data Analysis: Identify compounds by matching their retention times and fragmentation patterns against those of authentic chemical standards.

Quantitative and Structural Data

The combination of these techniques yields precise data for structural confirmation.

Table 1: Chemical Properties of Tetranor-12(R)-HETE

PropertyValueReference
IUPAC Name (4Z,6E,8R,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid[13]
Synonyms 8(R)-HHxTrE, 2,3,4,5-Tetranor 12(R)-HETE[3]
Molecular Formula C₁₆H₂₆O₃[3][13]
Molecular Weight 266.38 g/mol [13]
CAS Number 135271-51-1[3][13]

Table 2: Key Analytical Data for Tetranor-12(R)-HETE

Analytical ParameterValueTechniqueReference
UV λmax 234 nmUV Spectroscopy[3]
Precursor Ion [M-H]⁻ 265.1809LC-ESI-MS/MS[13]
Major Product Ions (m/z) 221.19, 203.18, 165.12LC-ESI-MS/MS[13]

Broader Context: Arachidonic Acid Cascade

The structural elucidation of tetranor-12(R)-HETE metabolites is crucial because they are part of the larger arachidonic acid (AA) metabolic cascade. This network produces a wide array of signaling molecules, including prostaglandins, leukotrienes, and other HETEs, which are involved in numerous physiological and pathological processes. Understanding the specific metabolites generated down the 12(R)-HETE pathway helps to delineate its unique signaling roles.

cluster_pathways Arachidonic Acid Metabolic Pathways cluster_12HETE 12-HETE Branch AA Arachidonic Acid (AA) COX Cyclooxygenases (COX) AA->COX LOX Lipoxygenases (LOX) AA->LOX CYP450 Cytochrome P450 (CYP) AA->CYP450 Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes HETE_12S 12(S)-HETE LOX->HETE_12S HETE_12R 12(R)-HETE LOX->HETE_12R HETEs HETEs & Epoxides CYP450->HETEs TetraHETE Tetranor-12(R)-HETE HETE_12R->TetraHETE β-Oxidation

Fig. 3: Position of 12(R)-HETE Metabolism in the AA Cascade.

Conclusion

The structural elucidation of tetranor-12(R)-HETE metabolites relies on a synergistic application of advanced analytical techniques. Robust protocols for sample extraction, chiral chromatography for stereospecific separation, and high-resolution mass spectrometry for definitive identification and quantification are essential. These efforts are critical for defining the metabolic pathways of 12(R)-HETE and for understanding the biological functions of its downstream products. As research progresses, these methodologies will be pivotal in identifying potential biomarkers and developing novel therapeutic strategies targeting the arachidonic acid cascade.

References

Methodological & Application

Application Note: Quantification of Tetranor-12(R)-HETE by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Tetranor-12(R)-HETE is a β-oxidation metabolite of 12(R)-HETE, an eicosanoid involved in various physiological and pathological processes.[1] Accurate quantification of this metabolite is crucial for understanding its biological role and for potential applications in drug development and clinical research. The protocol provided herein covers sample preparation, LC-MS/MS analysis, and data processing, and is intended for researchers, scientists, and drug development professionals.

Introduction

Eicosanoids are a class of bioactive lipids derived from the oxidation of polyunsaturated fatty acids, such as arachidonic acid.[2][3] They play critical roles in inflammation, cardiovascular function, and cancer. 12(R)-HETE is produced from arachidonic acid primarily through the action of cytochrome P450 enzymes and 12R-lipoxygenase.[4][5][6] Its subsequent metabolism to tetranor-12(R)-HETE is a key step in its biological inactivation and excretion.[1] The quantification of tetranor-12(R)-HETE provides a valuable tool for studying the dynamics of the 12(R)-HETE pathway. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for the analysis of eicosanoids, which are often present at low concentrations in complex biological samples.[2][3]

Experimental Protocols

Sample Preparation (Solid-Phase Extraction)

This protocol is a general guideline and may require optimization based on the specific biological matrix (e.g., plasma, urine, cell culture media).

Materials:

  • Biological sample (e.g., 1 mL of plasma)

  • Deuterated internal standard (IS), e.g., tetranor-12(S)-HETE-d8 (or a suitable analog)

  • Methanol (MeOH), HPLC grade

  • Water (H2O), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Solid-Phase Extraction (SPE) cartridges (e.g., Strata® X or Oasis HLB)[7][8]

  • Centrifuge

  • SPE vacuum manifold

  • Sample concentrator (e.g., nitrogen evaporator)

Procedure:

  • Sample Thawing and Spiking: Thaw biological samples on ice. To 1 mL of sample, add the internal standard to a final concentration of 10 ng/mL.

  • Protein Precipitation (Optional but Recommended for Plasma/Serum): Add 2 volumes of cold methanol containing 0.1% formic acid. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet proteins.[8]

  • SPE Cartridge Conditioning: Condition the SPE cartridge by washing with 2 mL of MeOH followed by 2 mL of H2O.[7]

  • Sample Loading: Load the supernatant from the protein precipitation step (or the diluted sample if precipitation was not performed) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% MeOH in water to remove polar impurities.[7][9]

  • Elution: Elute the analytes with 1 mL of MeOH into a clean collection tube.[7][9]

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60:40:0.02 v/v/v water:acetonitrile:formic acid).[7][9] Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.8 µm)[10]

  • Mobile Phase A: Water with 0.1% formic acid[11]

  • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% acetic acid[12]

  • Flow Rate: 0.3 mL/min[12]

  • Injection Volume: 10 µL[12]

  • Column Temperature: 40°C[9]

  • Gradient Elution:

    • 0-3 min: 20% B[12]

    • 3-16 min: Increase linearly to 65% B[12]

    • 16-19 min: Increase linearly to 95% B[12]

    • 19-23 min: Hold at 95% B[12]

    • 23-23.2 min: Return to 20% B[12]

    • 23.2-25 min: Re-equilibrate at 20% B[12]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative[9][13]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: -4000 V[11]

  • Source Temperature: 350°C[14]

  • Nebulizer Gas (GS1): 20 psi[11]

  • Heater Gas (GS2): 5 psi[11]

  • Curtain Gas: 40 psi[11]

  • Collision Gas (CAD): 5 psi[11]

MRM Transitions: The following table summarizes the MRM transitions for tetranor-12(R)-HETE. It is recommended to optimize the declustering potential (DP) and collision energy (CE) for the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (V)
tetranor-12(R)-HETE265.2109.0-20-18
Internal StandardVariesVariesOpt.Opt.

Note: The MRM transition for tetranor-12-HETE is based on available data and should be confirmed with a pure standard.[9]

Data Presentation

The following tables present a summary of quantitative data and LC-MS/MS parameters compiled from various sources for the analysis of HETE compounds, which can be adapted for tetranor-12(R)-HETE.

Table 1: Summary of LC-MS/MS Parameters for HETE Analysis

ParameterDescriptionReference(s)
LC Column C18 reverse-phase (various dimensions and particle sizes)[7][10][12]
Mobile Phase Water and Acetonitrile/Methanol with formic or acetic acid[7][11][12]
Ionization Mode ESI Negative[9][13][14]
Scan Mode Multiple Reaction Monitoring (MRM)[7][9][11]
Internal Standards Deuterated analogs (e.g., 12(S)-HETE-d8)[10][14]

Table 2: Example Quantitative Performance Data for HETE Analysis

AnalyteLLOQ (ng/mL)Linearity (r²)Accuracy (%)Precision (%RSD)Reference(s)
12(S)-HETE1>0.99985-115<15[14]
12(R)-HETE1>0.99985-115<15[14]
Various Eicosanoids0.2 - 3>0.9985-115<15[12]

Visualizations

Signaling Pathway

Tetranor_12R_HETE_Pathway Arachidonic_Acid Arachidonic Acid HETE_12R 12(R)-HETE Arachidonic_Acid->HETE_12R P450 Cytochrome P450 LOX12R 12R-Lipoxygenase P450->HETE_12R LOX12R->HETE_12R Beta_Oxidation β-Oxidation HETE_12R->Beta_Oxidation Biological_Effects Biological Effects HETE_12R->Biological_Effects Tetranor_12R_HETE tetranor-12(R)-HETE Beta_Oxidation->Tetranor_12R_HETE Excretion Excretion Tetranor_12R_HETE->Excretion

Caption: Biosynthesis pathway of tetranor-12(R)-HETE.

Experimental Workflow

LC_MS_Workflow Sample Biological Sample Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Dry_Reconstitute Dry and Reconstitute SPE->Dry_Reconstitute LC_MS LC-MS/MS Analysis Dry_Reconstitute->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Caption: Experimental workflow for tetranor-12(R)-HETE quantification.

Conclusion

The LC-MS/MS method presented in this application note provides a reliable and sensitive approach for the quantification of tetranor-12(R)-HETE in biological samples. The detailed protocol for sample preparation and instrumental analysis, along with the provided quantitative data and visualizations, serves as a comprehensive resource for researchers in the field. This method can be readily adapted and validated for specific research needs, facilitating a deeper understanding of the role of the 12(R)-HETE metabolic pathway in health and disease.

References

Application Note and Protocol for the Analysis of Tetranor-12(R)-HETE in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a metabolite of 12(R)-HETE, an eicosanoid produced from arachidonic acid via the lipoxygenase (LOX) or cytochrome P450 (CYP450) pathways.[1][2][3] 12(R)-HETE is formed through the action of 12R-lipoxygenase or CYP450 enzymes.[1][2][3] Subsequently, tetranor-12(R)-HETE is generated from 12(R)-HETE through the process of β-oxidation. The analysis of tetranor-12(R)-HETE in plasma is crucial for understanding its physiological and pathological roles. Elevated plasma levels of tetranor-12-HETE have been observed in patients with nonalcoholic fatty liver disease, suggesting its potential as a biomarker.[4] This document provides detailed protocols for the extraction and quantification of tetranor-12(R)-HETE in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Metabolic Pathway of Tetranor-12(R)-HETE Formation

The formation of tetranor-12(R)-HETE begins with the oxygenation of arachidonic acid to 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE) by either 12R-lipoxygenase or cytochrome P450 enzymes.[1][2][3] 12(R)-HpETE is then rapidly reduced to 12(R)-HETE by cellular peroxidases.[2] Finally, 12(R)-HETE undergoes β-oxidation to yield tetranor-12(R)-HETE.[5]

Tetranor_12R_HETE_Pathway Arachidonic_Acid Arachidonic Acid 12R_HpETE 12(R)-HpETE Arachidonic_Acid->12R_HpETE 12R-Lipoxygenase / CYP450 12R_HETE 12(R)-HETE 12R_HpETE->12R_HETE Peroxidases Tetranor_12R_HETE Tetranor-12(R)-HETE 12R_HETE->Tetranor_12R_HETE β-Oxidation

Metabolic pathway of tetranor-12(R)-HETE formation.

Experimental Protocols

Prior to any analysis, proper sample collection and handling are critical. Blood should be collected in tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice. To prevent exogenous formation of eicosanoids, the addition of an antioxidant like butylated hydroxytoluene (BHT) and a cyclooxygenase inhibitor is recommended. Plasma should be separated by centrifugation at low temperatures and stored at -80°C until analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is the gold standard for the quantification of eicosanoids due to its high sensitivity and specificity.

a. Sample Preparation: Solid-Phase Extraction (SPE)

  • Acidification: Acidify 500 µL of plasma to a pH of approximately 3.5 with 2M hydrochloric acid.

  • Internal Standard: Spike the sample with a deuterated internal standard, such as 12(S)-HETE-d8, to correct for extraction losses and matrix effects.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the acidified plasma sample onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 3 mL of 15% aqueous methanol to remove polar impurities.

  • Elution: Elute the tetranor-12(R)-HETE with 3 mL of methyl formate or methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water).

b. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 30% to 90% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Negative electrospray ionization (ESI-).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for tetranor-12(R)-HETE and its internal standard must be determined by direct infusion of standards. For the related compound 12-HETE, a common transition is m/z 319 -> 179.

c. Quantification

Generate a calibration curve using known concentrations of a tetranor-12(R)-HETE standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).[6] The concentration of tetranor-12(R)-HETE in the plasma samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is another powerful technique for the analysis of HETEs, although it requires derivatization to increase the volatility of the analyte.

a. Sample Preparation and Derivatization

  • Extraction: Perform solid-phase extraction as described in the LC-MS/MS protocol.

  • Derivatization:

    • Evaporate the eluate to complete dryness.

    • Add 50 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and 50 µL of pyridine.

    • Incubate the mixture at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether derivative.

b. GC-MS Analysis

  • Gas Chromatograph:

    • Column: A capillary column suitable for lipid analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Analysis Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS derivative of tetranor-12(R)-HETE.

c. Quantification

Similar to LC-MS/MS, quantification is achieved using a calibration curve prepared with derivatized standards and an appropriate internal standard.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

ELISA kits for specific eicosanoids can be a more accessible alternative to mass spectrometry, though they may have limitations in terms of specificity and sensitivity.

a. Sample Preparation

For plasma samples with low concentrations of tetranor-12(R)-HETE, a purification step such as SPE (as described in the LC-MS/MS protocol) may be necessary to remove interfering substances.

b. ELISA Procedure

Follow the specific instructions provided by the manufacturer of the tetranor-12(R)-HETE ELISA kit. A general workflow is as follows:

  • Standard and Sample Addition: Add standards, controls, and prepared plasma samples to the wells of the antibody-coated microplate.

  • Tracer and Antiserum Addition: Add the enzyme-conjugated tracer and the specific antiserum to each well.

  • Incubation: Incubate the plate, typically at room temperature or 4°C, to allow for competitive binding.

  • Washing: Wash the plate multiple times to remove unbound reagents.

  • Substrate Addition: Add the enzyme substrate to the wells.

  • Color Development: Incubate the plate to allow for color development.

  • Stopping the Reaction: Stop the reaction by adding a stop solution.

  • Absorbance Measurement: Read the absorbance of each well using a microplate reader at the specified wavelength.

c. Quantification

Calculate the concentration of tetranor-12(R)-HETE in the samples by comparing their absorbance values to the standard curve generated from the known concentrations of the standards.

Experimental Workflow

Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis cluster_Data_Analysis Data Analysis Plasma_Sample Plasma Sample Acidification Acidification & Internal Standard Spiking Plasma_Sample->Acidification SPE Solid-Phase Extraction (C18) Acidification->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation ELISA ELISA Elution->ELISA May require further purification Derivatization Derivatization (for GC-MS) Evaporation->Derivatization LC_MS_MS LC-MS/MS Evaporation->LC_MS_MS GC_MS GC-MS Derivatization->GC_MS Quantification Quantification using Calibration Curve LC_MS_MS->Quantification GC_MS->Quantification ELISA->Quantification

General experimental workflow for tetranor-12(R)-HETE analysis.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of HETEs and related eicosanoids in plasma. Specific values for tetranor-12(R)-HETE may vary depending on the specific analytical method and instrumentation used.

ParameterLC-MS/MSGC-MSELISA
Limit of Quantification (LOQ) pg/mL to low ng/mL rangepg/mL rangepg/mL to ng/mL range
**Linearity (R²) **> 0.99> 0.99Typically sigmoidal curve fit
Recovery 70-120%Variable, dependent on extraction and derivatizationDependent on sample purity
Precision (CV%) < 15%< 20%< 15%
Specificity HighHighModerate to High

Note: This table provides representative values for eicosanoid analysis. Method validation should be performed to determine the specific performance characteristics for tetranor-12(R)-HETE analysis in your laboratory.

Conclusion

The analysis of tetranor-12(R)-HETE in plasma can be effectively achieved using LC-MS/MS, GC-MS, or ELISA. The choice of method will depend on the required sensitivity, specificity, and available instrumentation. Proper sample handling and preparation, particularly solid-phase extraction, are crucial for obtaining accurate and reproducible results. The protocols and information provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in quantifying this important lipid mediator.

References

Application Notes and Protocols for In Vitro Cell-Based Assays to Determine the Activity of Tetranor-12(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a metabolic product of 12(R)-HETE, formed through the process of β-oxidation.[1][2] 12(R)-HETE, its parent compound, is a lipid mediator implicated in a variety of physiological and pathological processes, including inflammation, cell signaling, and the regulation of ion channels.[3] While the specific biological functions of tetranor-12(R)-HETE are not yet fully elucidated, its structural relationship to the bioactive 12-HETE isomers suggests that it may possess important signaling properties.[4]

These application notes provide a comprehensive guide for researchers to investigate the in vitro cell-based activities of tetranor-12(R)-HETE. The following sections detail the theoretical background, potential signaling pathways, and step-by-step protocols for a suite of assays designed to characterize the bioactivity of this and other lipid mediators.

Putative Signaling Pathways of Tetranor-12(R)-HETE

Based on the known signaling mechanisms of the closely related 12(S)-HETE and 12(R)-HETE, it is hypothesized that tetranor-12(R)-HETE may exert its effects through G-protein coupled receptors (GPCRs). Two primary candidate receptors are GPR31 and the leukotriene B4 receptor 2 (BLT2).[5][6] Activation of these receptors can initiate a cascade of intracellular events, including the mobilization of calcium, activation of protein kinase C (PKC), and the stimulation of downstream kinase pathways such as the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. These signaling events can ultimately lead to diverse cellular responses, including cell migration, proliferation, and the release of inflammatory mediators.[5][6][7]

Tetranor_12R_HETE_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tetranor tetranor-12(R)-HETE gpr31 GPR31 tetranor->gpr31 blt2 BLT2 tetranor->blt2 g_protein Gαi/o / Gαq gpr31->g_protein blt2->g_protein plc PLC g_protein->plc pi3k PI3K g_protein->pi3k raf Raf g_protein->raf pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_er Ca²⁺ (from ER) ip3->ca_er releases pkc PKC dag->pkc activates nfkb NF-κB pkc->nfkb akt Akt pi3k->akt akt->nfkb mek MEK raf->mek erk ERK1/2 mek->erk gene_expression Gene Expression (e.g., Cytokines) erk->gene_expression nfkb->gene_expression

Putative signaling pathway of tetranor-12(R)-HETE.

Experimental Workflow Overview

To comprehensively assess the biological activity of tetranor-12(R)-HETE, a tiered approach employing a series of in vitro cell-based assays is recommended. This workflow begins with broad screening assays to detect receptor activation and second messenger signaling, followed by more specific functional assays that measure physiological responses.

Experimental_Workflow start Start: Prepare tetranor-12(R)-HETE Stock Solution gpcr_assay Tier 1: GPCR Activation Assay (e.g., TGF-α Shedding) start->gpcr_assay calcium_assay Tier 2: Second Messenger Assay (Calcium Mobilization) gpcr_assay->calcium_assay If positive, proceed to... data_analysis Data Analysis and Interpretation gpcr_assay->data_analysis chemotaxis_assay Tier 3: Functional Cellular Assay (Neutrophil Chemotaxis) calcium_assay->chemotaxis_assay If positive, proceed to... calcium_assay->data_analysis cytokine_assay Tier 4: Inflammatory Response Assay (Macrophage Cytokine Release) chemotaxis_assay->cytokine_assay Concurrently assess... chemotaxis_assay->data_analysis cytokine_assay->data_analysis

General experimental workflow for assessing tetranor-12(R)-HETE activity.

Data Presentation

The following tables provide examples of how to structure quantitative data obtained from the described assays. The values presented are hypothetical or based on literature for related compounds and should be replaced with experimental data.

Table 1: Potency of HETE Analogs in Calcium Mobilization Assay

CompoundCell LineEC50 (nM)
12(S)-HETEHEK293-GPR3150
12(R)-HETEHEK293-BLT2150
tetranor-12(R)-HETE HEK293-GPR31 TBD
tetranor-12(R)-HETE HEK293-BLT2 TBD
Urotensin II (Control)HEK293-UT4.15[8][9]

Table 2: Inhibitory Activity of Compounds on Neutrophil Chemotaxis

CompoundChemoattractantIC50 (nM)
tetranor-12(R)-HETE Leukotriene B4 TBD
5-HETE methyl ester5-HETE~5,000[10]
12-HETE methyl ester12-L-HETE~10,000[10]

Table 3: Cytokine Profile in Macrophages Stimulated with HETE Analogs

CytokineStimulusConcentration (pg/mL)
TNF-αVehicle Control< 20
TNF-αLPS (100 ng/mL)2500
TNF-αtetranor-12(R)-HETE (1 µM) TBD
IL-6Vehicle Control< 10
IL-6LPS (100 ng/mL)1500
IL-6tetranor-12(R)-HETE (1 µM) TBD
IL-1βVehicle Control< 5
IL-1βLPS (100 ng/mL)500
IL-1βtetranor-12(R)-HETE (1 µM) TBD

Experimental Protocols

GPCR Activation Assay: TGF-α Shedding

This assay measures GPCR activation by detecting the release of alkaline phosphatase-tagged transforming growth factor-α (AP-TGF-α) from the cell surface, a process mediated by TACE (tumor necrosis factor-α-converting enzyme) which is activated downstream of many GPCRs.

Materials and Reagents:

  • HEK293 cells

  • Expression plasmids for the GPCR of interest (e.g., GPR31 or BLT2) and AP-TGF-α

  • Lipofectamine™ 3000 Transfection Reagent

  • Opti-MEM I Reduced Serum Medium

  • DMEM with 10% FBS

  • p-Nitrophenyl phosphate (pNPP) substrate solution

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HEK293 cells in 96-well plates at a density of 2 x 10⁴ cells per well in DMEM with 10% FBS and incubate overnight.

  • Transfection: Co-transfect the cells with the GPCR expression plasmid (e.g., 50 ng/well) and the AP-TGF-α plasmid (e.g., 50 ng/well) using Lipofectamine™ 3000 according to the manufacturer's protocol. Incubate for 24 hours.

  • Cell Stimulation: Wash the cells once with serum-free DMEM. Add 50 µL of serum-free DMEM containing various concentrations of tetranor-12(R)-HETE or control compounds to the wells.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Supernatant Collection: Carefully collect 40 µL of the supernatant from each well and transfer to a new 96-well plate.

  • AP Activity Measurement: Add 60 µL of pNPP substrate solution to each well of the new plate. Incubate at room temperature for 30 minutes, or until a yellow color develops.

  • Readout: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the fold increase in AP activity relative to the vehicle-treated control.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPCR activation, using a calcium-sensitive fluorescent dye.

Materials and Reagents:

  • HEK293 cells stably or transiently expressing the GPCR of interest

  • Fluo-4 AM or Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence plate reader with an injection system

Protocol:

  • Cell Seeding: Seed cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 5 x 10⁴ cells/well). Incubate overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in HBSS.

  • Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

  • Incubate the plate at 37°C for 1 hour in the dark.

  • Cell Washing: Gently wash the cells twice with 100 µL of HBSS containing probenecid. After the final wash, leave 100 µL of this buffer in each well.

  • Assay: Place the plate in a fluorescence plate reader equilibrated to 37°C.

  • Set the instrument to record fluorescence (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) over time.

  • Establish a baseline fluorescence reading for approximately 20 seconds.

  • Inject 20 µL of a 6X concentrated solution of tetranor-12(R)-HETE or control agonist into the wells.

  • Continue to record the fluorescence signal for at least 2 minutes.

  • Data Analysis: Determine the peak fluorescence intensity after agonist addition and subtract the baseline fluorescence. Plot the change in fluorescence against the agonist concentration to determine the EC50 value.[8][11][12][13]

Neutrophil Chemotaxis Assay

This assay measures the migration of neutrophils towards a chemoattractant through a porous membrane.

Materials and Reagents:

  • Freshly isolated human neutrophils

  • RPMI-1640 medium with 0.5% BSA

  • Chemoattractant (e.g., Leukotriene B4)

  • Calcein-AM

  • 96-well chemotaxis chamber (e.g., Boyden chamber) with a 5 µm pore size polycarbonate membrane

  • Fluorescence plate reader

Protocol:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

  • Cell Labeling: Resuspend the isolated neutrophils in RPMI-1640 at 1 x 10⁷ cells/mL and label with Calcein-AM (e.g., 1 µM) for 30 minutes at 37°C.

  • Wash the cells twice with RPMI-1640 to remove excess dye and resuspend in RPMI-1640 with 0.5% BSA at 2 x 10⁶ cells/mL.

  • Assay Setup: Add 30 µL of RPMI-1640 containing the chemoattractant (e.g., 10 nM LTB4) and various concentrations of tetranor-12(R)-HETE to the lower wells of the chemotaxis chamber.

  • Place the porous membrane over the lower wells.

  • Add 50 µL of the labeled neutrophil suspension to the top of the membrane.

  • Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes.

  • Quantification of Migration: After incubation, carefully remove the membrane.

  • Measure the fluorescence of the cells that have migrated into the lower chamber using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of tetranor-12(R)-HETE compared to the chemoattractant alone. Determine the IC50 value if applicable.[10][14][15]

Macrophage Cytokine Release Assay

This assay quantifies the release of cytokines from macrophages following stimulation.

Materials and Reagents:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • 24-well cell culture plates

  • ELISA kits for TNF-α, IL-6, and IL-1β

Protocol:

  • Macrophage Differentiation: Seed THP-1 cells in 24-well plates at a density of 5 x 10⁵ cells/well in RPMI-1640 with 10% FBS.

  • Differentiate the cells into macrophage-like cells by adding PMA to a final concentration of 100 ng/mL. Incubate for 48 hours.

  • After differentiation, remove the PMA-containing medium, wash the adherent cells gently with PBS, and add 500 µL of fresh serum-free RPMI-1640.

  • Cell Stimulation: Add various concentrations of tetranor-12(R)-HETE to the wells. Include a positive control (e.g., 100 ng/mL LPS) and a vehicle control.

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.

  • Carefully collect the cell culture supernatants and store them at -80°C until analysis.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine concentrations in the tetranor-12(R)-HETE-treated wells to the vehicle control.[16][17]

References

Application Notes and Protocols for In Vivo Studies of Tetranor-12(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranor-12(R)-HETE is a beta-oxidation metabolite of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE), an eicosanoid derived from arachidonic acid primarily through the cytochrome P450 pathway. While direct in vivo studies focusing exclusively on tetranor-12(R)-HETE are limited, its biological relevance is inferred from the activities of its parent compound, 12(R)-HETE. This document provides a detailed overview of animal models and protocols used to study 12(R)-HETE in vivo, which are applicable for investigating the formation and potential roles of its metabolite, tetranor-12(R)-HETE.

I. Rationale for Using 12(R)-HETE as a Surrogate for Studying Tetranor-12(R)-HETE In Vivo

In vivo studies have demonstrated that intravenously administered 12-HETE is metabolized, with a significant portion of its metabolites being water-soluble products indicative of beta-oxidation.[1] This metabolic process leads to the formation of tetranor metabolites. Therefore, animal models in which 12(R)-HETE is administered serve as a valid platform to study the endogenous production and subsequent biological effects of tetranor-12(R)-HETE.

II. Animal Models and Applications

The primary animal models used for in vivo studies of 12(R)-HETE are rabbits, mice, and rats, with applications mainly in ophthalmology, dermatology, and inflammation research.

Ocular Models (Rabbit)

Application: Studying the role of 12(R)-HETE and its metabolites in regulating intraocular pressure (IOP) and corneal injury response.

Key Findings:

  • Topical application of 12(R)-HETE has been shown to significantly reduce IOP in rabbits.[2]

  • Corneal injury in rabbits stimulates the production of 12-HETE isomers.[3]

Dermatological Models (Mouse, Rat, Guinea Pig, Dog)

Application: Investigating the pro-inflammatory and chemotactic properties of 12(R)-HETE in the skin.

Key Findings:

  • Intradermal injection of 12(R)-HETE induces neutrophil chemotaxis in several animal species.[4]

  • Levels of 12(R)-HETE are elevated in a mouse model of atopic dermatitis.[5]

Renal Models (Rat)

Application: Exploring the involvement of 12-lipoxygenase products in kidney diseases.

Key Findings:

  • Increased expression of 12/15-lipoxygenase, the enzyme responsible for producing 12-HETE, is observed in a rat model of nephrotoxic nephritis.[6]

  • Elevated urinary excretion of 12-HETE is found in diabetic patients with early renal disease, suggesting its role in diabetic nephropathy.[7]

III. Experimental Protocols

Topical Administration of 12(R)-HETE in Rabbits for IOP Studies

Objective: To assess the effect of 12(R)-HETE on intraocular pressure.

Materials:

  • New Zealand White rabbits

  • Synthetic 12(R)-HETE

  • Vehicle (e.g., ethanol, saline)

  • Tonometer

Protocol:

  • Acclimatize rabbits to handling and IOP measurements.

  • Prepare solutions of 12(R)-HETE in the chosen vehicle at desired concentrations (e.g., 1 µg, 10 µg, 50 µg per eye).[2]

  • Administer a single topical dose of the 12(R)-HETE solution or vehicle control to the cornea of each eye.

  • Measure IOP at baseline and at various time points post-administration (e.g., 30, 60, 120 minutes, and daily for several days).[2]

  • Monitor for any signs of ocular inflammation such as hyperemia or flare.[2]

Intradermal Injection of 12(R)-HETE for Chemotaxis Studies

Objective: To evaluate the chemoattractant effect of 12(R)-HETE on neutrophils in the skin.

Materials:

  • Mice, rats, guinea pigs, or dogs

  • Synthetic 12(R)-HETE

  • Saline or other suitable vehicle

  • Syringes with fine-gauge needles (e.g., 30-gauge)

  • Myeloperoxidase (MPO) assay kit for quantifying neutrophil infiltration

Protocol:

  • Anesthetize the animals according to approved institutional protocols.

  • Prepare solutions of 12(R)-HETE in the vehicle at various doses (e.g., up to 50 µg per site).[4]

  • Inject a small volume (e.g., 50-100 µL) of the 12(R)-HETE solution or vehicle control intradermally into the shaved dorsal skin.

  • After a predetermined time (e.g., 4-24 hours), euthanize the animals and collect skin biopsies from the injection sites.

  • Homogenize the skin biopsies and measure MPO activity to quantify neutrophil infiltration.

Intravenous Administration of Radiolabeled 12-HETE for Metabolism Studies in Rabbits

Objective: To trace the in vivo metabolism of 12-HETE, including the formation of beta-oxidation products like tetranor-12(R)-HETE.

Materials:

  • Rabbits

  • Radiolabeled [1-14C]-12-HETE or [14C(U)]-12-HETE

  • Vehicle for intravenous injection (e.g., albumin solution)

  • Metabolic cages for collection of urine and feces

  • Equipment for blood and bile sampling

Protocol:

  • Administer a single intravenous injection of radiolabeled 12-HETE to the rabbits.[1]

  • Collect blood, urine, and bile samples at various time points (e.g., 1, 5, 10, 20, 30, 60 minutes).[1]

  • At the end of the experiment, collect various tissues (e.g., liver, kidney, lung).

  • Separate the collected samples into lipophilic and hydrophilic fractions.

  • Analyze the fractions using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) to identify and quantify 12-HETE and its metabolites.[1] The appearance of water-soluble radioactivity is indicative of the formation of beta-oxidized metabolites.[1]

IV. Data Presentation

Table 1: Dosages of 12(R)-HETE Used in In Vivo Animal Models

Animal ModelApplicationRoute of AdministrationDose RangeReference
RabbitIntraocular Pressure ReductionTopical1 - 50 µg per eye[2]
Guinea Pig, Rabbit, Dog, Mouse, RatNeutrophil ChemotaxisIntradermalUp to 50 µg per site[4]
RabbitMetabolism StudyIntravenousNot specified (radiolabeled)[1]

Table 2: Effects of 12(R)-HETE Administration in Rabbits

Dose (Topical)Peak IOP Reduction (mmHg)Time to Peak EffectDuration of EffectReference
1 µg4 - 7 mmHg30 - 120 minutesUp to 9 days[2]
10 µg6 mmHgNot specifiedNot specified[2]
50 µg12 mmHgNot specifiedNot specified[2]

V. Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for 12(R)-HETE

While the direct signaling pathway for tetranor-12(R)-HETE is not yet elucidated, it is likely to share mechanisms with its parent compound, 12(R)-HETE. The pathway for the more studied 12(S)-HETE isomer involves G-protein coupled receptors and downstream activation of various kinases. It is plausible that 12(R)-HETE and its metabolites could exert their effects through similar, though not identical, pathways.

G AA Arachidonic Acid CYP450 Cytochrome P450 AA->CYP450 HETE_12R 12(R)-HETE CYP450->HETE_12R BetaOx β-Oxidation HETE_12R->BetaOx Receptor Putative Receptor (e.g., GPCR) HETE_12R->Receptor Tetranor Tetranor-12(R)-HETE BetaOx->Tetranor Tetranor->Receptor Hypothesized Downstream Downstream Signaling (e.g., Kinase Cascades) Receptor->Downstream Response Biological Response (e.g., ↓IOP, Chemotaxis) Downstream->Response

Caption: Biosynthesis and hypothesized signaling of tetranor-12(R)-HETE.

Experimental Workflow for In Vivo Studies

G start Animal Model Selection (e.g., Rabbit, Mouse) admin Administration of 12(R)-HETE (Topical, Intradermal, IV) start->admin endpoint Endpoint Measurement admin->endpoint iop IOP Measurement endpoint->iop Ocular inflam Inflammation Assessment (e.g., MPO Assay) endpoint->inflam Dermal metab Metabolite Analysis (Blood, Urine, Tissue) endpoint->metab Systemic analysis Data Analysis iop->analysis inflam->analysis metab->analysis conclusion Conclusion analysis->conclusion

Caption: General workflow for in vivo studies of 12(R)-HETE.

References

Application Notes and Protocols for the Use of Stable Isotope-Labeled Tetranor-12(R)-HETE Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a key metabolite of 12(R)-HETE, formed through the process of β-oxidation.[1] 12(R)-HETE itself is a bioactive eicosanoid generated from arachidonic acid primarily by the action of 12R-lipoxygenase (12R-LOX) and certain cytochrome P450 (CYP) enzymes.[2] The quantification of tetranor-12(R)-HETE in biological matrices is crucial for understanding the metabolic flux through the 12R-LOX pathway and its implications in various physiological and pathological processes, including inflammation and cancer.

Stable isotope-labeled internal standards, such as deuterated tetranor-12(R)-HETE, are indispensable for accurate and precise quantification of this metabolite by mass spectrometry.[3] These standards have nearly identical physicochemical properties to the endogenous analyte, allowing them to co-elute during chromatography and experience similar ionization effects in the mass spectrometer source.[4] This co-behavior effectively corrects for variations in sample extraction, recovery, and matrix-induced signal suppression or enhancement, leading to highly reliable quantitative data.[3]

These application notes provide detailed protocols for the extraction and analysis of tetranor-12(R)-HETE from biological samples using a stable isotope-labeled internal standard and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling and Metabolic Pathways

The formation of tetranor-12(R)-HETE is a multi-step process beginning with the oxygenation of arachidonic acid. The following diagram illustrates the principal enzymatic pathways leading to the generation of 12(R)-HETE and its subsequent metabolism.

12R_HETE_Pathway Arachidonic_Acid Arachidonic Acid 12R_LOX 12R-Lipoxygenase (ALOX12B) Arachidonic_Acid->12R_LOX CYP450 Cytochrome P450 Arachidonic_Acid->CYP450 12R_HpETE 12(R)-HpETE 12R_LOX->12R_HpETE 12R_HETE 12(R)-HETE CYP450->12R_HETE GPx Glutathione Peroxidase 12R_HpETE->GPx GPx->12R_HETE Beta_Oxidation β-Oxidation (Peroxisomal) 12R_HETE->Beta_Oxidation Tetranor_12R_HETE tetranor-12(R)-HETE Beta_Oxidation->Tetranor_12R_HETE

Biosynthesis and Metabolism of 12(R)-HETE.

Experimental Protocols

Sample Preparation: Extraction from Biological Matrices (Plasma/Serum)

This protocol outlines a general procedure for the extraction of tetranor-12(R)-HETE from plasma or serum. It combines protein precipitation and solid-phase extraction (SPE) for effective sample clean-up.

Sample_Prep_Workflow start Start: Plasma/Serum Sample add_is Spike with deuterated tetranor-12(R)-HETE internal standard start->add_is protein_precipitation Protein Precipitation (e.g., with cold acetonitrile or methanol) add_is->protein_precipitation vortex_centrifuge Vortex and Centrifuge protein_precipitation->vortex_centrifuge supernatant_collection Collect Supernatant vortex_centrifuge->supernatant_collection sample_loading Load Sample onto SPE Column supernatant_collection->sample_loading spe_conditioning SPE Column Conditioning (e.g., C18 column with methanol then water) spe_conditioning->sample_loading spe_wash Wash SPE Column (e.g., with aqueous methanol) sample_loading->spe_wash elution Elute Analytes (e.g., with methanol or ethyl acetate) spe_wash->elution drying Dry Eluate (under nitrogen stream) elution->drying reconstitution Reconstitute in LC-MS Mobile Phase drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Workflow for Sample Extraction.

Materials:

  • Biological sample (e.g., 200 µL plasma)

  • Stable isotope-labeled tetranor-12(R)-HETE internal standard (IS) solution (e.g., tetranor-12(R)-HETE-d4 in ethanol)

  • Ice-cold acetonitrile or methanol

  • Vortex mixer

  • Centrifuge

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)

  • SPE manifold

  • Methanol, HPLC grade

  • Ethyl acetate, HPLC grade

  • Water, HPLC grade

  • Formic acid

  • Nitrogen evaporator

Procedure:

  • Thaw biological samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 200 µL of the sample.

  • Spike the sample with a known amount of the deuterated tetranor-12(R)-HETE internal standard solution (e.g., 10 µL of a 100 ng/mL solution).

  • Add 600 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Condition a C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of 15% aqueous methanol to remove polar interferences.

  • Elute the analytes with 2 mL of methanol or ethyl acetate.

  • Dry the eluate under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial LC mobile phase (e.g., 60:40 water:acetonitrile with 0.02% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (Representative):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Water with 0.02% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.02% formic acid

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: Linear gradient to 80% B

    • 8-9 min: Linear gradient to 95% B

    • 9-10 min: Hold at 95% B

    • 10-10.1 min: Return to 30% B

    • 10.1-12 min: Re-equilibration at 30% B

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

MS/MS Parameters (Representative):

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: -4500 V

  • Source Temperature: 500°C

  • Collision Gas: Nitrogen

MRM Transitions:

The following table provides representative MRM transitions for tetranor-12(R)-HETE and a hypothetical deuterated standard (tetranor-12(R)-HETE-d4). The exact masses and transitions should be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
tetranor-12(R)-HETE265.2109.150-20
tetranor-12(R)-HETE-d4 (hypothetical)269.2113.150-20

Quantitative Data and Method Performance

ParameterTypical Performance
Linearity (R²) > 0.995
Lower Limit of Quantification (LLOQ) 10-50 pg on column
Accuracy (% Bias) Within ±15%
Precision (% RSD) < 15%
Extraction Recovery 75-100%

Calibration Curve:

A calibration curve should be prepared by spiking a surrogate matrix (e.g., charcoal-stripped plasma) with known concentrations of a certified tetranor-12(R)-HETE standard and a constant concentration of the deuterated internal standard. The peak area ratio (analyte/internal standard) is then plotted against the analyte concentration. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Conclusion

The use of stable isotope-labeled tetranor-12(R)-HETE as an internal standard is the gold standard for the quantitative analysis of this important metabolite in complex biological matrices. The protocols and data presented here provide a robust framework for researchers, scientists, and drug development professionals to establish and validate a highly accurate and precise LC-MS/MS method. Such a method will be instrumental in elucidating the role of the 12R-lipoxygenase pathway in health and disease.

References

Solid-Phase Extraction of Tetranor-12(R)-HETE: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a key metabolite of 12(R)-HETE, formed through the process of β-oxidation. As a member of the eicosanoid family, it is implicated in various physiological and pathological processes, making its accurate quantification in biological matrices crucial for research in areas such as inflammation, cancer, and cardiovascular disease. This document provides a detailed protocol for the solid-phase extraction (SPE) of tetranor-12(R)-HETE from biological samples, particularly urine, for subsequent analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathways of 12-HETE Metabolites

The biological activity of 12-HETE and its metabolites is often initiated by their interaction with specific cell surface receptors. The G-protein coupled receptor 31 (GPR31) has been identified as a receptor for 12(S)-HETE, and it is plausible that its metabolites, including tetranor-12(R)-HETE, may interact with this or related signaling pathways.[1][2] Activation of GPR31 can trigger downstream signaling cascades involving mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase (ERK1/2), and protein kinase C (PKC), influencing cellular processes like migration, proliferation, and inflammation.[1][2][3][4]

Signaling_Pathway tetranor-12(R)-HETE tetranor-12(R)-HETE GPR31 GPR31 tetranor-12(R)-HETE->GPR31 Activation PLC PLC GPR31->PLC Ras Ras GPR31->Ras PKC PKC PLC->PKC Cellular_Responses Cellular Responses (Migration, Proliferation, Inflammation) PKC->Cellular_Responses Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Cellular_Responses

Caption: Putative signaling pathway of 12-HETE metabolites.

Experimental Protocol: Solid-Phase Extraction of Tetranor-12(R)-HETE from Urine

This protocol is optimized for the extraction of tetranor-12(R)-HETE and other eicosanoids from urine samples using C18 solid-phase extraction cartridges.

Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 3 mL)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Internal standard (e.g., deuterated tetranor-12(R)-HETE or a related deuterated eicosanoid)

  • Centrifuge

  • Nitrogen evaporator or centrifugal vacuum evaporator

  • Vortex mixer

  • pH meter or pH strips

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples on ice.

    • Centrifuge the urine sample at 2,000 x g for 10 minutes at 4°C to pellet any sediment.

    • Transfer the supernatant to a clean tube.

    • Spike the urine supernatant with the internal standard solution.

    • Acidify the urine sample to a pH of 3.5-4.0 with formic acid. This step is crucial for the efficient retention of acidic analytes like tetranor-12(R)-HETE on the C18 sorbent.[5]

  • SPE Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing 5 mL of methanol through the cartridge.

    • Equilibrate the cartridge by passing 5 mL of water (acidified to pH 3.5-4.0 with formic acid) through the cartridge. Do not allow the cartridge to dry out between steps.

  • Sample Loading:

    • Load the acidified urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/minute).

  • Washing:

    • Wash the cartridge with 5 mL of water (acidified to pH 3.5-4.0 with formic acid) to remove polar interferences.

    • Further wash the cartridge with 5 mL of a low-percentage organic solvent wash (e.g., 5-10% methanol in water) to remove less polar interferences.

  • Elution:

    • Dry the cartridge under a gentle stream of nitrogen or by centrifugation to remove excess water.

    • Elute the tetranor-12(R)-HETE and other retained analytes with 2-4 mL of methanol or ethyl acetate.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.

    • Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

Experimental Workflow

The overall workflow for the analysis of tetranor-12(R)-HETE from biological samples is depicted below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample_Collection Urine Sample Collection Centrifugation Centrifugation Sample_Collection->Centrifugation Acidification Acidification & Spiking Centrifugation->Acidification Conditioning Cartridge Conditioning Acidification->Conditioning Loading Sample Loading Conditioning->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Dry_Down Dry-Down Elution->Dry_Down Reconstitution Reconstitution Dry_Down->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Analysis LC_MS_MS->Data_Analysis

Caption: General workflow for tetranor-12(R)-HETE analysis.

Data Presentation

The efficiency of the solid-phase extraction method is critical for accurate quantification. The following table summarizes typical recovery rates for 12-HETE and related eicosanoid metabolites from urine using C18 SPE, which can be considered indicative for tetranor-12(R)-HETE.

AnalyteSPE Cartridge TypeSample MatrixAverage Recovery (%)Reference
12-HETEC18Urine>85[6]
Tetranor-PGEMMonospin C18Urine95.8[7]
Other EicosanoidsC18Urine80-100[5]

Note: Recovery rates can vary depending on the specific SPE cartridge, sample matrix, and exact protocol used. It is recommended to perform in-house validation to determine the recovery for tetranor-12(R)-HETE with your specific experimental setup.

Conclusion

This application note provides a comprehensive and detailed protocol for the solid-phase extraction of tetranor-12(R)-HETE from urine. The described method, utilizing C18 SPE cartridges, offers a robust and efficient means of isolating this important metabolite for downstream quantitative analysis. By following this protocol, researchers can achieve reliable and reproducible results, contributing to a better understanding of the role of 12-HETE and its metabolites in health and disease.

References

Application Note: Sensitive Quantification of Tetranor-12(R)-HETE in Biological Matrices by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

12(R)-Hydroxyeicosatetraenoic acid (12(R)-HETE) is a lipid mediator produced from arachidonic acid by the action of specific lipoxygenases. It is implicated in a variety of physiological and pathological processes, including inflammation, cell migration, and cardiovascular function. Tetranor-12(R)-HETE is a major urinary metabolite of 12(R)-HETE, formed through peroxisomal β-oxidation. Accurate and sensitive quantification of tetranor-12(R)-HETE in biological samples such as urine and plasma is crucial for understanding its role as a biomarker in disease states and for pharmacokinetic studies in drug development.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, eicosanoids like tetranor-12(R)-HETE are non-volatile due to the presence of polar functional groups (a carboxylic acid and a hydroxyl group). Therefore, a chemical derivatization step is mandatory to increase their volatility and improve their chromatographic and mass spectrometric properties. This application note provides a detailed protocol for the derivatization of tetranor-12(R)-HETE to its pentafluorobenzyl (PFB) ester, trimethylsilyl (TMS) ether derivative for sensitive analysis by GC-MS.

Experimental Protocols

Materials and Reagents
  • Tetranor-12(R)-HETE standard

  • Internal Standard (e.g., d8-12(S)-HETE, to be processed in parallel)

  • Pentafluorobenzyl bromide (PFB-Br), 10% solution in acetonitrile

  • N,N-Diisopropylethylamine (DIPEA), 10% solution in acetonitrile

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile (ACN), HPLC grade

  • Isooctane, HPLC grade

  • Ethyl Acetate, HPLC grade

  • Hexane, HPLC grade

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Nitrogen gas, high purity

  • Glass conical reaction vials (1 mL)

  • Heating block or oven

Sample Preparation and Extraction

Biological samples (e.g., urine, plasma) require extraction to isolate the analyte from the complex matrix.

  • Acidification: Acidify the sample (e.g., 1 mL of urine) to a pH of 3.5-4.0 with acetic acid.

  • Internal Standard Spiking: Add an appropriate amount of internal standard to the sample.

  • SPE Cartridge Conditioning:

    • Wash a C18 SPE cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of acidified water (pH 3.5).

  • Sample Loading: Load the acidified sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Wash the cartridge with 5 mL of 15% methanol in water.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the analyte with 2 mL of ethyl acetate.

  • Drying: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at room temperature.

Derivatization Protocol

This is a two-step protocol performed on the dried extract.

Step 1: Pentafluorobenzyl (PFB) Esterification (Carboxyl Group)

  • To the dried residue, add 50 µL of 10% PFB-Br in acetonitrile.

  • Add 50 µL of 10% DIPEA in acetonitrile to catalyze the reaction.[1]

  • Vortex the vial gently and incubate at 30-40°C for 60 minutes.[2]

  • After incubation, evaporate the reagents to dryness under a gentle stream of nitrogen.

Step 2: Trimethylsilyl (TMS) Etherification (Hydroxyl Group)

  • To the dried PFB-esterified sample, add 50 µL of BSTFA + 1% TMCS.

  • Add 50 µL of isooctane or hexane.

  • Seal the vial tightly and heat at 60°C for 45 minutes to form the TMS ether.[3]

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Analysis Conditions

The following are typical GC-MS parameters. These should be optimized for the specific instrument used.

ParameterSetting
Gas Chromatograph Agilent 8890 GC or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Injector Splitless mode, 280°C
Oven Program Initial: 150°C, hold for 1 min. Ramp: 20°C/min to 300°C. Hold for 10 min.
Carrier Gas Helium, constant flow rate of 1.2 mL/min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Capture Negative Ionization (ECNI) or Electron Ionization (EI)
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)

Data Presentation

Quantitative analysis is performed using Selected Ion Monitoring (SIM) mode for maximum sensitivity. For the PFB-TMS derivative of tetranor-12(R)-HETE, analysis in ECNI mode is highly sensitive due to the electron-capturing properties of the PFB group.[4][5] The most abundant ion is typically the [M-PFB]⁻ carboxylate anion.[1][4]

Table 1: Expected GC-MS Data for Derivatized Tetranor-12(R)-HETE (Note: Exact m/z values and retention times are dependent on the specific molecule and instrument conditions and must be determined experimentally.)

AnalyteDerivative FormExpected Retention Time (min)Ionization ModeMonitored Ions (m/z)
Tetranor-12(R)-HETEPFB Ester, TMS Ether10 - 15ECNI[M-PFB]⁻ (Quantifier) , [M-PFB-TMSOH]⁻ (Qualifier)
Tetranor-12(R)-HETEPFB Ester, TMS Ether10 - 15EIKey fragment ions for structural confirmation (e.g., ions indicating the position of the -OTMS group).[6]
Internal Standard (e.g., d8-12(S)-HETE)PFB Ester, TMS Ether~12 - 17ECNI[M-PFB]⁻ (Quantifier) for the deuterated analogue.

Visualizations

Signaling Pathway

The following diagram illustrates the metabolic pathway from arachidonic acid to tetranor-12(R)-HETE. 12-HETE is known to be involved in inflammatory signaling.

G substance substance enzyme enzyme process process AA Arachidonic Acid HETE 12(R)-HETE AA->HETE LOX 12R-Lipoxygenase TetraHETE Tetranor-12(R)-HETE HETE->TetraHETE BetaOx Peroxisomal β-Oxidation LOX->HETE BetaOx->TetraHETE

Metabolic pathway of Tetranor-12(R)-HETE.
Experimental Workflow

The diagram below outlines the complete workflow from sample collection to data analysis.

G A 1. Sample Collection (e.g., Urine, Plasma) B 2. Acidification & Internal Standard Spiking A->B C 3. Solid Phase Extraction (SPE) B->C D 4. Elution & Evaporation C->D E 5. Derivatization Step 1: PFB Esterification D->E F 6. Derivatization Step 2: TMS Etherification E->F G 7. GC-MS Analysis (SIM Mode) F->G H 8. Data Processing & Quantification G->H

Workflow for Tetranor-12(R)-HETE analysis.

References

Application Note & Protocol: Development of a Competitive ELISA for the Detection of Tetranor-12(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

12-Hydroxyeicosatetraenoic acid (12-HETE) is a bioactive lipid metabolite of arachidonic acid produced by the 12-lipoxygenase (12-LOX) pathway.[1] It has been implicated in a variety of physiological and pathological processes, including inflammation, platelet aggregation, angiogenesis, and cancer metastasis.[1][2][3] 12-HETE exerts its effects through various signaling pathways, including the activation of G protein-coupled receptors like GPR31, and modulation of downstream pathways such as MAPK, PI3K/Akt, and NF-κB.[1][2][3][4][5] Tetranor-12(R)-HETE is a β-oxidation metabolite of 12(R)-HETE.[6] The quantification of tetranor-12(R)-HETE can serve as an important biomarker for assessing 12-LOX activity and its role in various disease states. This document provides a detailed protocol for the development and application of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the sensitive and specific detection of tetranor-12(R)-HETE in biological samples.

Signaling Pathway of 12-HETE

12-HETE_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid 12-LOX 12-Lipoxygenase (12-LOX) Arachidonic_Acid->12-LOX 12-HETE 12-HETE 12-LOX->12-HETE GPR31 GPR31 12-HETE->GPR31 binds PI3K PI3K GPR31->PI3K activates PKC PKC GPR31->PKC activates Src Src GPR31->Src activates Akt Akt PI3K->Akt activates Gene_Expression Gene Expression (Migration, Proliferation, Angiogenesis) Akt->Gene_Expression regulates NFkB NF-κB PKC->NFkB activates ERK12 ERK1/2 Src->ERK12 activates ERK12->Gene_Expression regulates NFkB->Gene_Expression regulates

Caption: 12-HETE Signaling Pathway.

Experimental Protocols

Principle of the Competitive ELISA

This assay is a competitive immunoassay for the quantitative determination of tetranor-12(R)-HETE. The assay is based on the competition between tetranor-12(R)-HETE in the sample and a fixed amount of horseradish peroxidase (HRP) labeled tetranor-12(R)-HETE for a limited number of binding sites on a specific antibody coated on a microplate. As the concentration of tetranor-12(R)-HETE in the sample increases, the amount of HRP-labeled tetranor-12(R)-HETE bound to the antibody decreases. The amount of bound HRP conjugate is then measured by the addition of a TMB substrate, which produces a colored product. The intensity of the color is inversely proportional to the concentration of tetranor-12(R)-HETE in the sample.

Materials and Reagents

  • Antibody-coated 96-well plate: A microplate pre-coated with a monoclonal or polyclonal antibody specific for tetranor-12(R)-HETE.

  • Tetranor-12(R)-HETE standard: A purified stock solution of tetranor-12(R)-HETE.

  • Tetranor-12(R)-HETE-HRP conjugate: Tetranor-12(R)-HETE conjugated to horseradish peroxidase.

  • Assay Buffer: A buffered solution (e.g., PBS with 0.1% BSA) for diluting standards and samples.

  • Wash Buffer: A buffered solution (e.g., PBS with 0.05% Tween 20) for washing the plate.

  • TMB Substrate: 3,3',5,5'-Tetramethylbenzidine substrate solution.

  • Stop Solution: An acidic solution (e.g., 2N H₂SO₄) to stop the enzymatic reaction.

  • Sample Diluent: A buffer for diluting biological samples.

  • Microplate reader capable of measuring absorbance at 450 nm.

  • Pipettes and pipette tips.

  • Distilled or deionized water.

Assay Procedure

  • Reagent Preparation:

    • Prepare all reagents and samples as instructed. Bring all reagents to room temperature before use.

    • Prepare a serial dilution of the tetranor-12(R)-HETE standard in the Assay Buffer to create a standard curve. A typical range might be from 1 pg/mL to 1000 pg/mL.

  • Sample Preparation:

    • Collect biological samples (e.g., plasma, urine, cell culture supernatants).

    • Centrifuge samples to remove any particulate matter.

    • Dilute samples as necessary with the appropriate Sample Diluent. The dilution factor will depend on the expected concentration of tetranor-12(R)-HETE in the samples.

  • Assay Protocol:

    • Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microplate.

    • Add 50 µL of the tetranor-12(R)-HETE-HRP conjugate to each well.

    • Incubate the plate for 2 hours at room temperature on a plate shaker.

    • Aspirate the solution from each well and wash the plate 3-5 times with 300 µL of Wash Buffer per well.

    • After the final wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.

    • Add 100 µL of TMB Substrate to each well.

    • Incubate the plate for 15-30 minutes at room temperature in the dark.

    • Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

    • Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.

Data Analysis

  • Calculate the average absorbance for each set of replicate standards, controls, and samples.

  • Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A log-logit transformation is often used for competitive ELISAs.

  • Determine the concentration of tetranor-12(R)-HETE in the samples by interpolating the mean absorbance of the sample from the standard curve.

  • Multiply the interpolated concentration by the dilution factor to obtain the final concentration of tetranor-12(R)-HETE in the original sample.

ELISA Workflow

ELISA_Workflow Start Start Prepare_Reagents Prepare Reagents (Standards, Samples, Buffers) Start->Prepare_Reagents Add_Standard_Sample Add 50 µL of Standard or Sample to Wells Prepare_Reagents->Add_Standard_Sample Add_HRP_Conjugate Add 50 µL of Tetranor-12(R)-HETE-HRP Conjugate Add_Standard_Sample->Add_HRP_Conjugate Incubate_1 Incubate for 2 hours at Room Temperature Add_HRP_Conjugate->Incubate_1 Wash_Plate Wash Plate 3-5 times with Wash Buffer Incubate_1->Wash_Plate Add_TMB Add 100 µL of TMB Substrate Wash_Plate->Add_TMB Incubate_2 Incubate for 15-30 min at Room Temperature (dark) Add_TMB->Incubate_2 Add_Stop_Solution Add 50 µL of Stop Solution Incubate_2->Add_Stop_Solution Read_Absorbance Read Absorbance at 450 nm Add_Stop_Solution->Read_Absorbance Analyze_Data Analyze Data (Standard Curve, Calculate Concentrations) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Competitive ELISA Workflow.

Data Presentation

Table 1: Hypothetical Performance Characteristics of the Tetranor-12(R)-HETE ELISA

ParameterValue
Assay Range 1.0 - 1000 pg/mL
Sensitivity (LOD) 0.5 pg/mL
Intra-Assay Precision (CV%) < 10%
Inter-Assay Precision (CV%) < 15%
Spike Recovery 85 - 115%

Table 2: Hypothetical Cross-Reactivity Profile

CompoundCross-Reactivity (%)
Tetranor-12(R)-HETE 100
12(R)-HETE< 5%
12(S)-HETE< 1%
5-HETE< 0.1%
15-HETE< 0.1%
Arachidonic Acid< 0.01%

Troubleshooting

IssuePossible CauseSolution
High background - Insufficient washing- Contaminated reagents- High concentration of HRP conjugate- Increase the number of wash steps- Use fresh reagents- Optimize HRP conjugate dilution
Low signal - Inactive HRP conjugate- Short incubation time- Low antibody coating- Use fresh HRP conjugate- Increase incubation times- Use a new antibody-coated plate
Poor standard curve - Improper standard dilution- Pipetting errors- Inaccurate standard concentration- Prepare fresh standards- Ensure accurate pipetting- Verify the concentration of the stock standard
High variability - Inconsistent washing- Pipetting errors- Temperature variations- Ensure uniform washing of all wells- Use calibrated pipettes- Maintain a consistent temperature during incubations

The development of a sensitive and specific competitive ELISA for tetranor-12(R)-HETE provides a valuable tool for researchers studying the role of the 12-LOX pathway in health and disease. This protocol outlines the essential steps for establishing and performing the assay, enabling the reliable quantification of this important biomarker in various biological matrices. Proper validation of the assay, including the assessment of specificity, precision, and accuracy, is crucial for obtaining meaningful and reproducible results.

References

Application Notes and Protocols for Measuring Tetranor-12(R)-HETE in Cultured Cell Supernatants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a metabolite of 12(R)-HETE, formed through the process of peroxisomal beta-oxidation.[1][2] 12(R)-HETE is a bioactive eicosanoid produced from arachidonic acid primarily by the 12R-lipoxygenase (12R-LOX) enzyme, with some contribution from cytochrome P450 enzymes.[3][4] While the signaling pathways of the S-enantiomer, 12(S)-HETE, have been more extensively studied, it is understood that 12(R)-HETE can exert biological effects, in part through interaction with the leukotriene B4 receptor 2 (BLT2).[5] The measurement of tetranor-12(R)-HETE in cell culture supernatants can provide valuable insights into the activity of the 12R-LOX pathway and its downstream metabolism in various physiological and pathological conditions. These application notes provide a detailed protocol for the quantification of tetranor-12(R)-HETE in cell culture supernatants using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway of 12(R)-HETE Metabolism

The formation of tetranor-12(R)-HETE is a multi-step process beginning with the release of arachidonic acid from the cell membrane. This is then converted to 12(R)-HETE, which subsequently undergoes beta-oxidation.

12R-HETE_Metabolism Metabolic Pathway of 12(R)-HETE Arachidonic Acid Arachidonic Acid 12(R)-HETE 12(R)-HETE Arachidonic Acid->12(R)-HETE 12R-Lipoxygenase Tetranor-12(R)-HETE Tetranor-12(R)-HETE 12(R)-HETE->Tetranor-12(R)-HETE Beta-oxidation 12R-Lipoxygenase 12R-Lipoxygenase Beta-oxidation Beta-oxidation

Caption: Metabolic conversion of Arachidonic Acid to Tetranor-12(R)-HETE.

Experimental Workflow

The overall experimental workflow for the measurement of tetranor-12(R)-HETE from cell culture supernatants involves cell culture and stimulation, sample preparation, and subsequent analysis by LC-MS/MS.

Experimental_Workflow Experimental Workflow for Tetranor-12(R)-HETE Measurement Cell Culture and Stimulation Cell Culture and Stimulation Collection of Supernatant Collection of Supernatant Cell Culture and Stimulation->Collection of Supernatant Addition of Internal Standard and Antioxidant Addition of Internal Standard and Antioxidant Collection of Supernatant->Addition of Internal Standard and Antioxidant Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Addition of Internal Standard and Antioxidant->Solid Phase Extraction (SPE) Elution Elution Solid Phase Extraction (SPE)->Elution Drying and Reconstitution Drying and Reconstitution Elution->Drying and Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Drying and Reconstitution->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

References

Troubleshooting & Optimization

Technical Support Center: Chiral Separation of Tetranor-HETE Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of tetranor-hydroxyeicosatetraenoic acid (tetranor-HETE) enantiomers. The information is presented in a question-and-answer format to directly address specific experimental issues.

Troubleshooting Guide

Q1: I am not seeing any separation of my tetranor-HETE enantiomers on a chiral column. What are the initial troubleshooting steps?

A1: When no enantiomeric separation is observed, a systematic approach to troubleshooting is crucial. Here are the initial steps to take:

  • Verify Column Suitability: Confirm that the chiral stationary phase (CSP) is appropriate for the separation of acidic compounds like tetranor-HETE. Polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., Chiralpak AD, Chiralcel OD), are often a good starting point for eicosanoids.

  • Optimize the Mobile Phase:

    • Normal-Phase Chromatography: This is a common mode for chiral separations of HETEs. Ensure your mobile phase, typically a mixture of a non-polar solvent (e.g., hexane, heptane) and a polar modifier (e.g., isopropanol, ethanol), is of high purity and correctly proportioned. The percentage of the alcohol modifier is a critical parameter to adjust.

    • Mobile Phase Additives: Small amounts of an acidic modifier, like trifluoroacetic acid (TFA) or acetic acid, can significantly improve peak shape and resolution for acidic analytes.

  • Check for Co-elution: It's possible the enantiomers are co-eluting with another component in your sample. Run a blank and a racemic standard to confirm the retention time of your analytes.

  • Consider Derivatization: For challenging separations of HETEs, derivatization of the carboxylic acid and hydroxyl groups can enhance the interaction with the CSP and improve resolution.

Q2: I have partial separation of the tetranor-HETE enantiomers, but the resolution is poor (peaks are not baseline-separated). How can I improve this?

A2: Poor resolution is a common challenge in chiral chromatography. Here are several strategies to enhance the separation between your tetranor-HETE enantiomers:

  • Adjust Mobile Phase Composition:

    • Decrease the percentage of the polar modifier (e.g., isopropanol) in your normal-phase mobile phase. This will generally increase retention times and can improve resolution. Make small, incremental changes (e.g., 1-2%) to observe the effect.

    • Experiment with different alcohol modifiers. For example, switching from isopropanol to ethanol can alter the selectivity.

  • Lower the Column Temperature: Operating the column at a lower temperature can sometimes enhance the enantioselectivity of the chiral stationary phase. Try reducing the temperature in 5 °C increments.

  • Reduce the Flow Rate: A lower flow rate can increase the efficiency of the separation and improve resolution. However, this will also increase the analysis time.

  • Increase Column Length or Use a Column with Smaller Particles: If available, a longer column or a column packed with smaller particles can provide higher theoretical plates and better resolution.

Q3: My peaks for the tetranor-HETE enantiomers are broad and tailing. What could be the cause and how can I fix it?

A3: Broad and tailing peaks can be caused by several factors in chiral HPLC. Here’s a checklist to diagnose and resolve the issue:

  • Sample Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and injecting a smaller volume.

  • Inappropriate Mobile Phase pH (in Reversed-Phase): If you are using a reversed-phase method, ensure the mobile phase pH is appropriate to keep your acidic analyte in a single ionic form.

  • Secondary Interactions: The analyte may be interacting with active sites on the silica support of the stationary phase. Adding a small amount of a competing agent, like an acid or a base depending on your analyte and stationary phase, can help to mitigate these interactions.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent. If the problem persists, the column may be degraded and need replacement.

  • Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening. Ensure your HPLC system is optimized for high-efficiency separations.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of tetranor-HETE enantiomers important?

A1: The separation of tetranor-HETE enantiomers is crucial because different enantiomers can have distinct biological activities and metabolic fates.[1] For instance, the S and R enantiomers of HETEs can exhibit different, and sometimes opposing, physiological or pathological effects.[1] To accurately study their roles in signaling pathways, disease processes, and as potential drug targets, it is essential to work with enantiomerically pure compounds or to be able to quantify each enantiomer in a biological sample.

Q2: What are the main strategies for separating tetranor-HETE enantiomers?

A2: The primary strategies for the chiral separation of tetranor-HETE enantiomers using HPLC are:

  • Direct Chiral HPLC: This is the most common approach and involves the use of a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus, separation. Polysaccharide-based CSPs are widely used for this purpose.

  • Indirect Chiral HPLC: This method involves derivatizing the tetranor-HETE enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column.

  • Chiral Mobile Phase Additives: In this less common technique, a chiral selector is added to the mobile phase. The selector forms transient diastereomeric complexes with the enantiomers, which can then be separated on an achiral column.

Q3: What type of chiral columns are recommended for separating tetranor-HETE enantiomers?

A3: Based on the successful separation of structurally similar HETE compounds, polysaccharide-based chiral stationary phases are highly recommended. Specifically, columns with the following chiral selectors have shown good performance for eicosanoids:

  • Amylose derivatives: (e.g., Chiralpak AD, AD-RH)

  • Cellulose derivatives: (e.g., Chiralcel OD, OJ)

The selection of the exact column and whether to use a normal-phase or reversed-phase version will depend on the specific tetranor-HETE and the desired analytical outcome. A screening of different chiral columns is often necessary to find the optimal stationary phase.

Q4: Is it necessary to derivatize tetranor-HETE before chiral separation?

A4: While not always necessary, derivatization can be a powerful tool to improve the separation of HETE enantiomers, especially when direct methods provide insufficient resolution. Derivatizing the carboxylic acid group to an ester and/or the hydroxyl group can enhance the interactions with the chiral stationary phase, leading to better separation. This approach can be particularly useful for improving the sensitivity of detection when using techniques like LC-MS.

Quantitative Data Summary

The following table summarizes experimental conditions used for the chiral separation of HETE enantiomers, which can serve as a starting point for developing a method for tetranor-HETE.

Analyte(s)Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)DetectionReference
HETE enantiomersChiralpak AD or AD-RHVaries depending on normal or reversed-phaseNot specifiedUV[2]
HETE stereoisomersLux Amylose-2 (150 x 2.0 mm, 3 µm)Acetonitrile/Water with 0.1% formic acid (gradient)0.05MS/MS

Experimental Protocols

General Protocol for Chiral Separation of HETE Analogs (Normal Phase)

This protocol is a general guideline based on methods for HETE enantiomers and should be optimized for tetranor-HETE.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based chiral column.

  • Mobile Phase: A mixture of n-hexane and isopropanol. A typical starting point is 90:10 (v/v) n-hexane:isopropanol. Add 0.1% trifluoroacetic acid (TFA) to the mobile phase to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at a wavelength appropriate for HETEs (e.g., 235 nm).

  • Sample Preparation: Dissolve the tetranor-HETE standard or sample in the mobile phase.

  • Injection Volume: 10 µL.

  • Optimization:

    • If resolution is poor, decrease the percentage of isopropanol in the mobile phase in small increments (e.g., to 92:8, 95:5).

    • If peaks are broad, ensure the sample is not overloaded.

    • Adjust the flow rate and temperature as needed to improve resolution.

Visualizations

TroubleshootingWorkflow start Start: Poor or No Separation of Tetranor-HETE Enantiomers check_column Is the Chiral Stationary Phase (CSP) appropriate for acidic lipids? start->check_column optimize_mp Optimize Mobile Phase (e.g., adjust alcohol %, add acid) check_column->optimize_mp Yes end_further_development Further Method Development Required check_column->end_further_development No, select a more appropriate column check_resolution Is baseline resolution achieved? optimize_mp->check_resolution troubleshoot_peak_shape Troubleshoot Peak Shape (e.g., reduce sample load, check for contamination) check_resolution->troubleshoot_peak_shape No, but peaks are present end_success Successful Separation check_resolution->end_success Yes consider_derivatization Consider Derivatization of Analyte check_resolution->consider_derivatization No, and resolution is still very poor adjust_temp_flow Adjust Temperature and/or Flow Rate troubleshoot_peak_shape->adjust_temp_flow consider_derivatization->end_further_development adjust_temp_flow->check_resolution

Caption: Troubleshooting workflow for chiral separation of tetranor-HETE enantiomers.

References

Technical Support Center: Tetranor-12(R)-HETE Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity for tetranor-12(R)-HETE detection.

Troubleshooting Guides

This section addresses common issues encountered during the detection and quantification of tetranor-12(R)-HETE, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Question: Why am I observing low or no signal for tetranor-12(R)-HETE in my samples?

Answer:

Several factors can contribute to poor signal intensity. Consider the following troubleshooting steps:

  • Sample Preparation and Extraction:

    • Inefficient Extraction: Tetranor-12(R)-HETE is a lipid mediator and requires efficient extraction from the biological matrix. Solid-phase extraction (SPE) is a common and effective method. Ensure the SPE cartridge is appropriate for lipid extraction (e.g., C18) and that the conditioning, loading, washing, and elution steps are optimized.[1][2]

    • Analyte Degradation: Eicosanoids can be unstable. It is crucial to handle samples on ice and add antioxidants like butylated hydroxytoluene (BHT) during extraction to prevent degradation.[3] Store extracted samples at -80°C until analysis.

    • Suboptimal pH: Acidifying the sample to a pH of ~3 before SPE can improve the recovery of acidic lipids like tetranor-12(R)-HETE.[4]

  • LC-MS/MS System:

    • Incorrect MRM Transitions: Ensure you are using the correct precursor and product ions for tetranor-12(R)-HETE. A common transition is m/z 265.2 → 109.1.[1]

    • Suboptimal Ionization: Tetranor-12(R)-HETE is typically analyzed in negative ion mode using electrospray ionization (ESI).[4] Optimize source parameters such as spray voltage, gas flows, and temperature.

    • Chromatographic Issues: Poor peak shape or retention can lead to a decreased signal-to-noise ratio. Ensure your analytical column is suitable for separating lipid isomers, especially if you need to resolve tetranor-12(R)-HETE from tetranor-12(S)-HETE. A chiral column may be necessary for this separation.[5]

Question: I am seeing significant peak tailing or broad peaks for my analyte. What could be the cause?

Answer:

Peak tailing can be caused by several factors related to the chromatography:

  • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample or injecting a smaller volume.

  • Secondary Interactions: The analyte may be interacting with active sites on the column or in the LC system. Using a mobile phase with a suitable organic modifier and additive (e.g., a small amount of acid like formic or acetic acid) can help mitigate these interactions.

  • Column Degradation: The analytical column may be nearing the end of its lifespan. Try flushing the column or replacing it with a new one.

Question: How can I differentiate between tetranor-12(R)-HETE and its stereoisomer, tetranor-12(S)-HETE?

Answer:

Differentiating between stereoisomers requires specific chromatographic techniques:

  • Chiral Chromatography: The most reliable method for separating enantiomers like tetranor-12(R)-HETE and tetranor-12(S)-HETE is to use a chiral stationary phase (CSP) column.[5] These columns are designed to have different affinities for the different stereoisomers, allowing for their separation.

  • Derivatization: While less common for LC-MS/MS, derivatization with a chiral reagent can create diastereomers that may be separable on a standard reverse-phase column.

Frequently Asked Questions (FAQs)

Q1: What is the typical mass and what are the recommended MRM transitions for tetranor-12(R)-HETE?

A1: The monoisotopic mass of tetranor-12(R)-HETE is approximately 266.1882 g/mol . For LC-MS/MS analysis in negative ion mode, the deprotonated molecule [M-H]⁻ is used as the precursor ion.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
tetranor-12(R)-HETE265.2109.1-20
12(R)-HETE (for reference)319.2179.1-20 to -25

Note: Collision energies should be optimized for your specific instrument.[1][5]

Q2: What type of analytical column is best suited for tetranor-12(R)-HETE analysis?

A2: For general quantification where separation from the (S)-isomer is not critical, a standard C18 reversed-phase column can be used. However, if you need to resolve the R and S enantiomers, a chiral column is mandatory.[5]

Q3: What are the key steps in sample preparation for tetranor-12(R)-HETE from plasma?

A3: A general workflow for solid-phase extraction (SPE) from plasma is as follows:

  • Protein Precipitation: Precipitate proteins in the plasma sample by adding a cold organic solvent (e.g., methanol or acetonitrile).

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Acidification: Acidify the supernatant to a pH of ~3 with a dilute acid.

  • SPE: Load the acidified supernatant onto a conditioned C18 SPE cartridge.

  • Wash: Wash the cartridge with a low-percentage organic solvent to remove polar interferences.

  • Elution: Elute the tetranor-12(R)-HETE with a higher-percentage organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.[1][2]

Experimental Protocols

Detailed Protocol for Solid-Phase Extraction (SPE) of Tetranor-12(R)-HETE from Plasma

This protocol outlines a detailed procedure for the extraction of tetranor-12(R)-HETE from plasma samples prior to LC-MS/MS analysis.

Materials:

  • C18 SPE Cartridges

  • Plasma samples

  • Internal Standard (e.g., tetranor-12(R)-HETE-d4)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid

  • Nitrogen gas evaporator

  • Centrifuge

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 200 µL of plasma, add the internal standard to a final concentration appropriate for your assay.

  • Protein Precipitation: Add 600 µL of ice-cold methanol containing an antioxidant (e.g., 0.1% BHT). Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Acidification: Add 1 mL of water and acidify the supernatant to pH ~3 with 0.1% formic acid.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the acidified supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 15% methanol in water to remove polar impurities.

  • Drying: Dry the cartridge under vacuum or with nitrogen for 5 minutes.

  • Elution: Elute the analyte with 2 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Sample is_spike Spike with Internal Standard plasma->is_spike precipitation Protein Precipitation (Methanol) is_spike->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant acidification Acidification (pH ~3) supernatant->acidification loading Load Sample acidification->loading conditioning Condition C18 Cartridge conditioning->loading wash Wash Cartridge loading->wash elution Elute Analyte wash->elution evaporation Evaporate to Dryness elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: Experimental workflow for tetranor-12(R)-HETE extraction and analysis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HETE 12(R)-HETE BLT2 BLT2 Receptor (GPCR) HETE->BLT2 G_protein G-protein Activation BLT2->G_protein PLC PLC G_protein->PLC Ras Ras G_protein->Ras PI3K PI3K G_protein->PI3K DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB Activation PKC->NFkB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->NFkB Akt Akt PI3K->Akt Akt->NFkB gene_expression Gene Expression (Inflammation, Proliferation) NFkB->gene_expression

Caption: Signaling pathway of 12(R)-HETE via the BLT2 receptor.

References

Technical Support Center: Analysis of Tetranor-12(R)-HETE by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to identify and overcome matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of tetranor-12(R)-HETE.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My tetranor-12(R)-HETE signal intensity is low and inconsistent in plasma/urine samples. What is the likely cause?

Low and inconsistent signal intensity are classic indicators of matrix effects, specifically ion suppression.[1] Co-eluting endogenous components from biological matrices, such as phospholipids, salts, and other metabolites, interfere with the ionization of tetranor-12(R)-HETE in the mass spectrometer's ion source.[2] This leads to a suppressed and variable signal, which compromises the accuracy, precision, and sensitivity of the assay.[3]

Q2: How can I confirm that matrix effects are impacting my analysis?

A post-column infusion experiment provides a qualitative assessment, while a post-extraction spike experiment is necessary for quantitative evaluation.

  • Post-Column Infusion: Infuse a standard solution of tetranor-12(R)-HETE directly into the MS while injecting a blank, extracted matrix sample onto the LC column. A dip in the otherwise stable signal indicates the retention time at which co-eluting matrix components are causing ion suppression.

  • Post-Extraction Spike (Quantitative): Compare the peak area of the analyte spiked into a clean solvent (Set A) with the peak area of the analyte spiked into a pre-extracted blank matrix sample (Set B). This allows for the calculation of the Matrix Factor (MF). An MF value significantly different from 1.0 indicates a matrix effect.

Q3: My chromatographic peak shape for tetranor-12(R)-HETE is poor (e.g., tailing, fronting, or splitting). What should I do?

Poor peak shape can be caused by both matrix components and analytical conditions.[3]

  • Check for Column Contamination: High-concentration matrix components can accumulate on the column. Flush the column with a strong solvent or, if necessary, replace it.

  • Optimize Injection Solvent: Ensure your injection solvent is not significantly stronger than the initial mobile phase, as this can cause peak distortion.

  • Adjust Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of acidic analytes like tetranor-12(R)-HETE. Experiment with small adjustments to the mobile phase pH.

  • Evaluate for Co-eluting Interferences: A split peak may indicate a co-eluting isomer or interference. Improving chromatographic resolution by adjusting the gradient or changing the column chemistry can resolve this.

Q4: I'm observing significant carryover between injections. How can I resolve this?

Carryover is a common issue, especially with lipids that can adhere to surfaces in the LC system.

  • Optimize Wash Solvents: Use a strong, organic wash solvent in your autosampler wash protocol. A mixture of isopropanol and acetonitrile is often effective.

  • Increase Wash Volume and Time: Ensure the injection needle and loop are thoroughly flushed between samples by increasing the volume of the wash solvent and the duration of the wash cycle.

  • Inject Blanks: Run blank injections after high-concentration samples to assess and mitigate carryover.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects for tetranor-12(R)-HETE?

For lipid mediators like tetranor-12(R)-HETE, the primary sources of matrix effects are phospholipids from plasma and salts from urine.[2] Phospholipids are abundant in plasma and can co-elute with the analyte, causing significant ion suppression, particularly in electrospray ionization (ESI).

Q2: Which sample preparation technique is most effective at reducing matrix effects for this analyte?

Solid-Phase Extraction (SPE) is generally considered the most effective technique for cleaning up eicosanoid samples prior to LC-MS/MS analysis.[4] It provides superior removal of interfering phospholipids and salts compared to simpler methods like protein precipitation (PPT) or liquid-liquid extraction (LLE).

Q3: What type of internal standard (IS) should I use for accurate quantification?

The gold standard is a stable isotope-labeled (SIL) internal standard, such as tetranor-12(R)-HETE-d8. A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it co-elutes and experiences the same degree of matrix effect.[1] This allows for reliable correction of signal suppression or enhancement, leading to high accuracy and precision.

Q4: Can I improve my analysis by modifying my LC-MS/MS parameters?

Yes, optimizing your method can significantly mitigate matrix effects:

  • Chromatography: Aim for chromatographic separation of tetranor-12(R)-HETE from the bulk of the phospholipids, which typically elute in the middle of a reversed-phase gradient.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is commonly used for eicosanoids. Fine-tuning source parameters like gas flows, temperature, and voltages can improve signal and reduce susceptibility to suppression.

  • Mass Spectrometry: Using Multiple Reaction Monitoring (MRM) provides high selectivity. Ensure you have selected specific and high-intensity precursor and product ions for tetranor-12(R)-HETE.

Experimental Protocols & Data

Protocol 1: Solid-Phase Extraction (SPE) of Tetranor-12(R)-HETE from Plasma

This protocol is adapted from established methods for eicosanoid extraction.

  • Sample Pre-treatment: To 500 µL of plasma, add a suitable stable isotope-labeled internal standard (e.g., tetranor-12(R)-HETE-d8). Acidify the sample to a pH of ~3.5 with 2M HCl.

  • Column Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by washing with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Apply the pre-treated plasma sample to the SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of 15% methanol in water to remove polar interferences.

  • Elution: Elute the tetranor-12(R)-HETE and other lipids with 4 mL of methanol or ethyl acetate.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes typical performance data for different sample preparation techniques used in eicosanoid analysis. Data is generalized from studies on similar analytes.

Sample Preparation TechniqueTypical Recovery (%)Typical Matrix Effect (%) (100% = no effect)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 10540 - 70 (Suppression)Fast, simple, inexpensiveHigh matrix effects, low selectivity
Liquid-Liquid Extraction (LLE) 70 - 9560 - 85 (Suppression)Good for removing saltsCan be labor-intensive, emulsion formation
Solid-Phase Extraction (SPE) 80 - 11085 - 115Excellent cleanup, high selectivityMore complex, higher cost

Note: Actual values will be analyte and matrix-specific and should be determined during method validation.

Visualizations

Workflow for Overcoming Matrix Effects

A Problem Identified: Low/Inconsistent Signal B Assess Matrix Effect (Post-Extraction Spike) A->B C Is Matrix Effect Significant? (e.g., MF < 0.8 or > 1.2) B->C D Optimize Sample Preparation C->D Yes H Use Stable Isotope-Labeled Internal Standard C->H No E Implement SPE (vs. PPT/LLE) D->E F Optimize Chromatography D->F E->H G Adjust Gradient to Separate from Phospholipids F->G G->H I Method Validated Proceed with Analysis H->I

Caption: A logical workflow for diagnosing and mitigating matrix effects.

12-Lipoxygenase (12-LOX) Signaling Pathway

cluster_membrane Cell Membrane PL Membrane Phospholipids PLA2 PLA2 PL->PLA2 Stimulus GPR31 GPR31 Receptor PI3K PI3K/Akt Pathway GPR31->PI3K AA Arachidonic Acid (AA) PLA2->AA LOX12 12-Lipoxygenase (12-LOX) AA->LOX12 HETE12 12(R/S)-HETE LOX12->HETE12 HETE12->GPR31 Extracellular Signaling BetaOx β-oxidation HETE12->BetaOx Tetranor tetranor-12(R)-HETE (Urinary Metabolite) BetaOx->Tetranor Excretion Effects Cellular Effects: Angiogenesis, Migration, Inflammation PI3K->Effects

Caption: Simplified 12-LOX pathway leading to tetranor-12(R)-HETE.

References

Technical Support Center: tetranor-12(R)-HETE Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, handling, and analysis of tetranor-12(R)-HETE analytical standards.

Frequently Asked Questions (FAQs)

Q1: What is tetranor-12(R)-HETE?

Tetranor-12(R)-HETE is a metabolite of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE), formed through the process of β-oxidation.[1] It is a polyunsaturated fatty acid that plays a role as a metabolite in various biological systems.[2]

Q2: What are the recommended storage conditions for tetranor-12(R)-HETE analytical standards?

For long-term stability, tetranor-12(R)-HETE analytical standards, typically supplied in a solution of ethanol, should be stored at -80°C.[1] Under these conditions, the standard is stable for at least one year.[1]

Q3: In which solvents is tetranor-12(R)-HETE soluble?

The solubility of tetranor-12(R)-HETE in various solvents has been determined and is summarized in the table below.

SolventSolubility
0.1 M Na2CO32 mg/ml
DMF25 mg/ml
DMSO25 mg/ml
Ethanol30 mg/ml
PBS (pH 7.2)0.50 mg/ml

Data sourced from Cayman Chemical product information.[1][3]

Q4: How many times can I freeze and thaw the tetranor-12(R)-HETE standard solution?

While specific data on the freeze-thaw stability of tetranor-12(R)-HETE is limited, it is a general best practice for eicosanoids and other polyunsaturated fatty acids to minimize the number of freeze-thaw cycles. Repeated cycling can lead to degradation of the analyte.[4][5][6] For optimal results, it is recommended to aliquot the standard solution into single-use vials upon receipt to avoid repeated temperature fluctuations.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the analysis of tetranor-12(R)-HETE.

IssuePossible Cause(s)Recommended Solution(s)
Low or No Signal in LC-MS Analysis Standard Degradation: Improper storage or handling.- Ensure the standard has been stored at -80°C. - Avoid multiple freeze-thaw cycles by preparing aliquots. - Prepare fresh dilutions from a stock solution that has been stored correctly.
Poor Ionization: Suboptimal mass spectrometry source conditions.- Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) for tetranor-12(R)-HETE. - Ensure the mobile phase is compatible with efficient ionization (e.g., use of volatile additives like formic acid or ammonium acetate).[7]
Matrix Effects: Co-eluting substances from the sample matrix suppressing the signal.- Improve sample preparation to remove interfering substances (e.g., using solid-phase extraction).[8] - Use a stable isotope-labeled internal standard to compensate for matrix effects.
Peak Tailing or Splitting in Chromatography Column Contamination: Buildup of matrix components on the analytical column.- Implement a column wash procedure between sample sets. - Use a guard column to protect the analytical column.
Inappropriate Injection Solvent: Sample dissolved in a solvent much stronger than the initial mobile phase.- If possible, dissolve the final sample extract in the initial mobile phase.
Column Degradation: Loss of stationary phase due to extreme pH or temperature.- Ensure mobile phase pH is within the recommended range for the column. - Operate the column within its specified temperature limits.
Inconsistent or Non-Reproducible Results Sample Preparation Variability: Inconsistent extraction efficiency.- Standardize the sample preparation protocol. - Use an internal standard added early in the sample preparation process to monitor and correct for recovery variations.
Autosampler Issues: Inconsistent injection volume or sample degradation in the autosampler.- Ensure the autosampler is properly calibrated and maintained. - Keep the autosampler tray cooled (e.g., 4°C) to minimize degradation of samples waiting for injection.
Standard Curve Issues: Inaccurate preparation of calibration standards.- Prepare fresh calibration standards for each analytical run. - Use a calibrated pipette and ensure accurate dilutions.

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

  • Stock Solution: The analytical standard is typically provided in an ethanol solution. If a different solvent is required for the experiment, the ethanol can be evaporated under a gentle stream of nitrogen and the residue reconstituted in the desired solvent.

  • Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with an appropriate solvent (e.g., ethanol, methanol, or mobile phase).

  • Storage: Store all standard solutions at -80°C in tightly sealed vials to prevent solvent evaporation and degradation. Aliquot into single-use vials to minimize freeze-thaw cycles.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of HETE metabolites from biological fluids like plasma or serum.

  • Internal Standard Spiking: Add an appropriate amount of a stable isotope-labeled internal standard (e.g., tetranor-12(R)-HETE-d4) to the biological sample.

  • Protein Precipitation: Precipitate proteins by adding a cold organic solvent such as acetonitrile or methanol (typically 3 volumes of solvent to 1 volume of sample). Vortex and centrifuge to pellet the precipitated proteins.

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with water or an acidic buffer.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.

  • Elution: Elute the tetranor-12(R)-HETE and other lipids with an organic solvent like methanol or ethyl acetate.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., mobile phase).

Signaling Pathways and Experimental Workflows

Metabolic Pathway of 12(R)-HETE

Tetranor-12(R)-HETE is a downstream metabolite of 12(R)-HETE, which is formed from arachidonic acid via the action of 12R-lipoxygenase (12R-LOX) or cytochrome P450 (CYP450) enzymes. The initial product, 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE), is rapidly reduced to 12(R)-HETE by glutathione peroxidases (GPX).[9][10] Subsequently, 12(R)-HETE undergoes β-oxidation to form tetranor-12(R)-HETE.

metabolic_pathway Arachidonic_Acid Arachidonic Acid 12R_HpETE 12(R)-HpETE Arachidonic_Acid->12R_HpETE 12R-LOX / CYP450 12R_HETE 12(R)-HETE 12R_HpETE->12R_HETE GPX tetranor_12R_HETE tetranor-12(R)-HETE 12R_HETE->tetranor_12R_HETE β-oxidation

Caption: Metabolic pathway of 12(R)-HETE to tetranor-12(R)-HETE.

Putative Signaling Pathway of 12-HETE Metabolites

While the direct signaling actions of tetranor-12(R)-HETE are not well-characterized, its parent compound, 12-HETE, is known to signal through the G-protein coupled receptor GPR31.[1][11][12][13] This interaction can activate downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cellular processes like inflammation, proliferation, and migration.[12][14]

signaling_pathway 12_HETE_Metabolite 12-HETE Metabolite (e.g., tetranor-12(R)-HETE) GPR31 GPR31 12_HETE_Metabolite->GPR31 G_protein G-protein GPR31->G_protein PI3K PI3K G_protein->PI3K MAPK_cascade MAPK Cascade (MEK/ERK) G_protein->MAPK_cascade Akt Akt PI3K->Akt Cellular_Responses Cellular Responses (Inflammation, Proliferation, etc.) Akt->Cellular_Responses MAPK_cascade->Cellular_Responses

Caption: Putative signaling pathway for 12-HETE metabolites via GPR31.

LC-MS/MS Experimental Workflow

A typical workflow for the quantification of tetranor-12(R)-HETE in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is outlined below.

experimental_workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Serum) Internal_Standard 2. Internal Standard Spiking Sample_Collection->Internal_Standard Sample_Prep 3. Sample Preparation (Protein Precipitation, SPE) Internal_Standard->Sample_Prep LC_Separation 4. LC Separation (Reversed-Phase C18) Sample_Prep->LC_Separation MS_Detection 5. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: General experimental workflow for tetranor-12(R)-HETE analysis.

References

Technical Support Center: Troubleshooting Tetranor-HETE Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies for resolving poor peak shape in the liquid chromatography analysis of tetranor-HETE and other acidic eicosanoids.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (e.g., tailing, fronting) for an acidic analyte like tetranor-HETE?

Poor peak shape in chromatography can generally be attributed to issues with the column, mobile phase, sample, or instrument hardware. For tetranor-HETE, a dicarboxylic acid, the most frequent problems are peak tailing, followed by fronting and broadening.

  • Peak Tailing: This is the most common issue and often results from unwanted secondary interactions between the negatively charged carboxylate groups of tetranor-HETE and active sites on the column stationary phase, particularly ionized residual silanol groups.[1][2] Other causes include column contamination, column overload, and extra-column dead volume.[3][4]

  • Peak Fronting: This is typically a symptom of column overload, where too much sample mass is injected, saturating the stationary phase.[5][6] It can also be caused by using a sample solvent that is significantly stronger than the initial mobile phase.[7][8]

  • Peak Broadening: Wide peaks can indicate a loss of column efficiency due to degradation or contamination, a mismatch between the sample solvent and mobile phase, or excessive extra-column volume in the system tubing or fittings.[4]

Q2: My tetranor-HETE peak is exhibiting significant tailing. What is the systematic approach to troubleshoot this?

Peak tailing for acidic compounds is a frequent challenge.[1] Follow these steps to diagnose and resolve the issue, starting with the most probable causes.

  • Check Mobile Phase pH: Tetranor-HETE is an acidic compound. If the mobile phase pH is too high (e.g., > 4), the analyte and residual silanols on the silica packing will both be ionized (negatively charged).[2] This leads to secondary interactions and tailing.

    • Solution: Lower the mobile phase pH to at least 1.5-2 units below the analyte's pKa. Using an acidic modifier like 0.1% formic acid or acetic acid to achieve a pH between 2.5 and 3.5 is highly recommended to ensure the analyte is in its neutral, non-ionized form.[3][9]

  • Assess Column Health: The column is a primary suspect for persistent tailing.

    • Contamination: Strongly retained matrix components from previous injections can create active sites.[7] Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase).[3] If performance doesn't improve, the column may need replacement.

    • Column Degradation: Over time, especially with aggressive mobile phases, the stationary phase can degrade, exposing more active silanol groups. Solution: Replace the column and consider using a guard column to extend the lifetime of the new one.[7]

  • Review Sample and Injection Parameters:

    • Sample Overload: Injecting too much analyte can cause tailing that resembles a right triangle.[10] Solution: Dilute the sample or reduce the injection volume and re-inject. If the peak shape improves, the original injection was overloaded.[3]

    • Solvent Mismatch: Dissolving the sample in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile for an analysis starting at 10% acetonitrile) can distort the peak. Solution: Reconstitute the sample in the initial mobile phase or a weaker solvent.[1][7]

  • Inspect the LC System (Hardware):

    • Extra-Column Volume: Excessive dead volume in tubing, fittings, or the detector flow cell can cause peak broadening and tailing.[11][12] Solution: Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter and length.[3]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving common peak shape issues encountered during tetranor-HETE analysis.

G Figure 1: Troubleshooting Workflow for Poor Peak Shape cluster_problem Observed Problem cluster_type Peak Shape Type cluster_causes Potential Causes & Solutions start Poor Peak Shape Tailing Peak Tailing start->Tailing Fronting Peak Fronting start->Fronting Split Split / Broad Peak start->Split pH Incorrect Mobile Phase pH? (> pKa of analyte) Solution: Lower pH to 2.5-3.5 (e.g., add 0.1% Formic Acid) Tailing->pH Chemical Col_Contam Column Contamination? Solution: Flush with strong solvent. Replace guard/column. Tailing->Col_Contam Column Col_Chem Secondary Interactions? (e.g., silanols) Solution: Use end-capped column. Lower mobile phase pH. Tailing->Col_Chem Chemical Overload Column Overload? Solution: Dilute sample. Reduce injection volume. Fronting->Overload Sample Solvent Strong Sample Solvent? Solution: Reconstitute sample in initial mobile phase. Fronting->Solvent Sample Frit Blocked Frit / Column Void? Solution: Reverse flush column. Replace column. Split->Frit Column Dead_Vol Extra-Column Volume? Solution: Check fittings. Use shorter/narrower tubing. Split->Dead_Vol System Coelution Co-eluting Interference? Solution: Improve sample cleanup. Adjust gradient. Split->Coelution Method

Caption: Figure 1: Troubleshooting Workflow for Poor Peak Shape.

Data Summary

Table 1: Influence of Mobile Phase pH on an Acidic Analyte (e.g., Tetranor-HETE)

The ionization state of tetranor-HETE is critically dependent on the mobile phase pH. Proper pH control is essential for achieving good retention and peak symmetry in reversed-phase chromatography.[13] An acidic analyte will be in its neutral (more retained, better peak shape) form at a pH well below its pKa.[9]

Mobile Phase pHRelation to Analyte pKaPredominant Analyte FormExpected Peak ShapeExpected Retention in RP-HPLC
2.5 - 3.5 pH << pKa Neutral (R-COOH) Symmetrical, Sharp Longer / Optimal
4.5 - 5.5pH ≈ pKaMixture of Neutral & IonizedBroad, Potentially TailingIntermediate / Unstable
> 6.5pH >> pKaIonized (R-COO⁻)Tailing (due to secondary interactions)Shorter / Poor

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Eicosanoids from Biological Fluids

Effective sample preparation is crucial to remove interfering matrix components like proteins and phospholipids, which can contaminate the column and cause poor peak shape.[14][15] This protocol is a representative method for extracting eicosanoids.[16]

Materials:

  • SPE Cartridges (e.g., Reversed-phase polymer-based like Strata-X)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • Internal Standard solution

  • Sample (e.g., plasma, cell culture media)

Methodology:

  • Sample Pre-treatment: To 1 mL of plasma, add an appropriate amount of internal standard. Acidify the sample by adding 50 µL of acetic acid to ensure the tetranor-HETE is protonated. Centrifuge to pellet any precipitate.[16]

  • Column Conditioning: Condition the SPE cartridge by washing sequentially with 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to dry.[16]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.[16]

  • Elution: Elute the tetranor-HETE and other eicosanoids from the cartridge with 1 mL of methanol into a clean collection tube.[16]

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 65:35 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS analysis.[16]

Protocol 2: Representative LC-MS/MS Method for Tetranor-HETE Analysis

This protocol provides typical starting conditions for the chromatographic separation of tetranor-HETE using a reversed-phase column coupled to a mass spectrometer.

Instrumentation & Columns:

  • LC System: UHPLC or HPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

LC Method Parameters:

Parameter Setting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

| Gradient | 35% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |

MS Method Parameters:

Parameter Setting
Ionization Mode Negative Ion ESI
Capillary Voltage -3.0 kV
Source Temperature 150 °C
Drying Gas Temp 350 °C
Scan Type Multiple Reaction Monitoring (MRM)

| MRM Transition | Specific to tetranor-HETE isomer (e.g., monitor precursor ion to specific product ions) |

References

Technical Support Center: Chiral Separation of Tetranor-HETE Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of tetranor-hydroxyeicosatetraenoic acid (tetranor-HETE) isomers. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate chiral column and troubleshooting common issues encountered during the analysis of these important lipid mediators.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of tetranor-HETE isomers important?

Tetranor-HETE isomers are metabolites of hydroxyeicosatetraenoic acids (HETEs), which are bioactive lipids involved in various physiological and pathological processes, including inflammation, cell proliferation, and angiogenesis. The biological activity of HETEs and their metabolites is often stereospecific, meaning that different enantiomers (R and S forms) can have distinct or even opposing effects. Therefore, accurately separating and quantifying the individual enantiomers of tetranor-HETE is crucial for understanding their specific biological roles and for the development of targeted therapeutics.

Q2: What are the most common types of chiral stationary phases (CSPs) used for separating tetranor-HETE isomers and related compounds?

Polysaccharide-based CSPs are the most widely used and successful for the chiral separation of eicosanoids, including HETEs and their metabolites.[1] These are typically derivatives of cellulose or amylose coated or immobilized on a silica support. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the chiral selector.[1]

Q3: What are the key considerations when selecting a mobile phase for the chiral separation of tetranor-HETE isomers?

The choice of mobile phase is critical for achieving optimal separation. For normal-phase chromatography, a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol is common. For reversed-phase chromatography, mixtures of acetonitrile, methanol, and water are typically used. The addition of a small amount of an acidic modifier, such as formic acid or acetic acid, is often necessary to improve peak shape and resolution for these acidic analytes. The exact composition of the mobile phase will need to be optimized for the specific column and isomers being separated.

Q4: Can I use mass spectrometry (MS) for the detection of tetranor-HETE isomers after chiral separation?

Yes, coupling chiral HPLC with mass spectrometry (LC-MS) is a powerful technique for the sensitive and specific detection and quantification of tetranor-HETE isomers, especially in complex biological samples. However, care must be taken to ensure that the mobile phase composition is compatible with the MS interface. Volatile mobile phase additives like formic acid are preferred over non-volatile buffers.

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers

Possible Causes:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient enantioselectivity for your specific tetranor-HETE isomers.

  • Suboptimal Mobile Phase Composition: The polarity and composition of the mobile phase are critical for chiral recognition.

  • Incorrect Flow Rate: Chiral separations are often sensitive to flow rate, with lower flow rates sometimes improving resolution.[2]

  • Temperature Fluctuations: Temperature can significantly impact chiral separations in an unpredictable manner.[2]

Troubleshooting Steps:

  • Screen Different CSPs: If possible, screen a variety of polysaccharide-based chiral columns (e.g., Chiralpak AD, Chiralcel OJ) to find the one with the best selectivity for your isomers.

  • Optimize Mobile Phase:

    • Normal Phase: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase.

    • Reversed Phase: Adjust the ratio of organic solvents (acetonitrile, methanol) and the aqueous component. Also, optimize the concentration of the acidic modifier (e.g., 0.1% formic acid).

  • Adjust Flow Rate: Try reducing the flow rate to see if the resolution improves.

  • Control Temperature: Use a column oven to maintain a stable temperature. Experiment with different temperatures (e.g., 15°C, 25°C, 40°C) to find the optimal condition.

Issue 2: Peak Tailing

Possible Causes:

  • Secondary Interactions with Stationary Phase: Acidic analytes like tetranor-HETEs can interact with residual silanol groups on the silica support, leading to peak tailing.

  • Column Overload: Injecting too much sample can cause peak distortion.

  • Inappropriate Sample Solvent: The solvent used to dissolve the sample can affect peak shape if it is too different from the mobile phase.

Troubleshooting Steps:

  • Use an Acidic Modifier: Ensure a suitable concentration of an acidic modifier (e.g., formic acid, acetic acid) is present in the mobile phase to suppress the ionization of silanol groups.

  • Reduce Sample Load: Decrease the concentration of the sample or the injection volume.

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.

Issue 3: Poor Reproducibility

Possible Causes:

  • Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to shifts in retention times.

  • Insufficient Column Equilibration: Chiral stationary phases may require longer equilibration times than achiral phases, especially when changing the mobile phase.

  • Temperature Fluctuations: Unstable column temperature can affect selectivity and retention times.

Troubleshooting Steps:

  • Precise Mobile Phase Preparation: Carefully measure and mix all mobile phase components.

  • Thorough Column Equilibration: Equilibrate the column with the mobile phase for an extended period (e.g., 30-60 minutes) before starting the analysis.

  • Stable Temperature Control: Use a reliable column oven to maintain a constant temperature.

Data Presentation

Table 1: Comparison of Chiral Columns for HETE Isomer Separation

Chiral Stationary PhaseColumn DimensionsMobile PhaseFlow Rate (mL/min)Temperature (°C)CompoundResolution (Rs) / ObservationsReference
Chiralpak AD-RH150 x 4.6 mm, 5 µmMethanol:Water:Acetic Acid (95:5:0.1, v/v/v)0.340(±)12-HETEBaseline separation[3]
Chiralpak AD250 x 10 mmHexane:Methanol (100:2, v/v)3.0Not Specified(±)5-HETE methyl esterBaseline separation[1]
Lux Amylose-2150 x 2.0 mm, 3 µmAcetonitrile/Water with 0.1% Formic Acid (gradient)0.05Not Specified(±)HETEsGood separation of enantiomers[4]

Experimental Protocols

Detailed Methodology for Chiral Separation of 12-HETE Enantiomers (Adaptable for Tetranor-HETE Isomers)

This protocol is based on a validated method for the chiral separation of (±)12-HETE and can serve as an excellent starting point for the analysis of tetranor-HETE isomers.

1. Materials and Reagents:

  • HPLC-grade methanol, water, and acetic acid.

  • (±)12-HETE standard (or tetranor-HETE standard).

  • Chiralpak AD-RH column (150 x 4.6 mm, 5 µm particle size).

2. Chromatographic Conditions:

  • HPLC System: A binary HPLC system with a UV or mass spectrometric detector.

  • Column: Chiralpak AD-RH (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Methanol:Water:Acetic Acid (95:5:0.1, v/v/v).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 235 nm or MS with electrospray ionization (ESI) in negative ion mode.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Dissolve the tetranor-HETE standard in the mobile phase to a final concentration of 1 µg/mL.

  • For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended to isolate the lipid fraction and remove interfering substances.

4. Procedure:

  • Equilibrate the Chiralpak AD-RH column with the mobile phase at a flow rate of 0.3 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the prepared standard solution.

  • Monitor the separation of the enantiomers at 235 nm or using the appropriate MS parameters. The R enantiomer is expected to elute before the S enantiomer for 12-HETE.[3]

  • For quantitative analysis, construct a calibration curve using standards of known concentrations.

Mandatory Visualization

G cluster_selection Chiral Column Selection Workflow start Start: Racemic Tetranor-HETE Sample screen_csp Screen Polysaccharide-based CSPs (e.g., Chiralpak AD, Chiralcel OJ) start->screen_csp check_resolution Partial or No Resolution? screen_csp->check_resolution optimize_mp Optimize Mobile Phase (Solvent ratio, additives) check_resolution->optimize_mp Yes try_another_csp Select Alternative CSP check_resolution->try_another_csp No optimize_conditions Optimize Flow Rate and Temperature optimize_mp->optimize_conditions resolution_ok Resolution > 1.5? optimize_conditions->resolution_ok resolution_ok->optimize_mp No end Method Validated resolution_ok->end Yes try_another_csp->screen_csp HETE_Signaling cluster_pathway Simplified HETE Signaling Pathway HETE HETE / Tetranor-HETE (Extracellular) GPCR G-Protein Coupled Receptor (e.g., GPR31 for 12-HETE) HETE->GPCR Binds to G_protein G-Protein Activation GPCR->G_protein Activates PLC Phospholipase C (PLC) Activation G_protein->PLC Activates IP3_DAG IP3 and DAG Production PLC->IP3_DAG Generates Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release IP3 leads to PKC_activation Protein Kinase C (PKC) Activation IP3_DAG->PKC_activation DAG leads to Cellular_response Cellular Responses (Inflammation, Proliferation) Ca_release->Cellular_response Modulates PKC_activation->Cellular_response Modulates

References

preventing degradation of tetranor-12(R)-HETE during storage

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Degradation During Storage

This guide provides researchers, scientists, and drug development professionals with essential information for storing and handling tetranor-12(R)-HETE to prevent degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is tetranor-12(R)-HETE and why is proper storage critical?

A1: Tetranor-12(R)-HETE is a polyunsaturated fatty acid and a metabolite of 12(R)-HETE, formed via β-oxidation.[1][2][3] Like other eicosanoids, its structure, containing multiple double bonds, makes it susceptible to degradation through oxidation.[4][5][6] Improper storage can lead to the formation of inactive or interfering byproducts, compromising experimental results.

Q2: What are the primary causes of tetranor-12(R)-HETE degradation?

A2: The main degradation pathways for polyunsaturated lipids like tetranor-12(R)-HETE are:

  • Oxidation: The double bonds in the fatty acid chain are highly susceptible to attack by oxygen free radicals. This process is accelerated by exposure to air (oxygen), light, and elevated temperatures.[4][5]

  • Hydrolysis: In aqueous solutions, the carboxylic acid group can react, although this is less of a concern under neutral or slightly acidic pH.

  • Enzymatic Degradation: If samples are not properly handled during collection (e.g., biological samples), endogenous enzymes can metabolize the compound.[7]

Q3: What is the recommended long-term storage condition for tetranor-12(R)-HETE?

A3: For long-term stability, tetranor-12(R)-HETE should be stored at -20°C as a solution in an organic solvent, such as ethanol.[1][8] Supplier data indicates it should be stable for at least one year under these conditions.[1][8] Storing at -80°C is also a common practice for bioactive lipids to further minimize degradation, especially oxidation.[7]

Q4: Can I store tetranor-12(R)-HETE in an aqueous solution?

A4: It is not recommended to store tetranor-12(R)-HETE in aqueous solutions for more than one day.[9][10] Bioactive lipids are significantly less stable in aqueous media compared to organic solvents.[11][12] If your experiment requires an aqueous buffer, prepare the solution fresh immediately before use.

Q5: How should I handle the compound when preparing solutions?

A5: To minimize degradation:

  • Equilibrate the vial to room temperature before opening to prevent condensation.

  • If the compound is supplied in ethanol, it can be used directly. To change the solvent, evaporate the ethanol under a gentle stream of inert gas (nitrogen or argon) and immediately dissolve in the desired solvent.[9][10]

  • Use solvents that have been purged with an inert gas to remove dissolved oxygen.[9][10]

  • Prepare aliquots for single-use to avoid repeated freeze-thaw cycles.

Troubleshooting Guide
Problem / Observation Potential Cause Recommended Action & Troubleshooting Steps
Loss of Biological Activity Compound degradation due to improper storage or handling.1. Verify Storage Conditions: Confirm that the compound has been consistently stored at -20°C or -80°C in a tightly sealed vial, protected from light. 2. Check Purity: Analyze the compound's purity using an appropriate analytical method like HPLC or LC-MS (see Experimental Protocols). Compare the chromatogram to a fresh standard if available. 3. Review Handling Procedures: Ensure that aqueous solutions were prepared fresh and that multiple freeze-thaw cycles were avoided.
Unexpected Peaks in Analysis (e.g., HPLC, LC-MS) Oxidation or other forms of degradation.1. Analyze Peak Characteristics: Oxidized products often have different retention times and mass-to-charge ratios. The UV absorbance maximum for HETEs is around 234-237 nm due to the conjugated diene system; degradation can alter this.[1][8][10] 2. Use an Antioxidant: For future sample preparation, especially in biological matrices, consider adding an antioxidant like butylated hydroxytoluene (BHT) to prevent exogenous oxidation.[7] 3. Inert Atmosphere: When handling the neat compound or organic solutions, work under an inert gas atmosphere (e.g., nitrogen or argon).[9][10]
Compound Precipitates in Aqueous Buffer Low aqueous solubility.1. Confirm Solubility Limits: The solubility in PBS (pH 7.2) is approximately 0.5 mg/mL.[1][2] 2. Use a Carrier Solvent: First, dissolve the compound in a water-miscible organic solvent like ethanol or DMSO, then dilute into the aqueous buffer. Ensure the final organic solvent concentration is low enough not to affect the experiment.[9][10] 3. Increase pH: For greater aqueous solubility, the compound can be dissolved in a basic solution like 0.1 M Na2CO3 (up to 2 mg/mL) and then diluted to the desired pH.[1][2][9]
Data Presentation: Storage & Solubility

Table 1: Recommended Storage Conditions Summary

Storage Type Temperature Solvent/Form Duration Key Considerations
Long-Term -20°C or -80°CSolution in Ethanol≥ 1 year[1][8]Protect from light; use tightly sealed vials. -80°C is preferred for maximum stability.[7]
Short-Term (Working Aliquots) -20°CSolution in EthanolWeeks to MonthsAvoid repeated freeze-thaw cycles.
Aqueous Solutions 4°C or on icePBS, Buffers< 24 hours[9][10]Prepare fresh before each experiment. Prone to rapid degradation.[11]

Table 2: Solubility Data for Tetranor-12(R)-HETE

Solvent Approximate Solubility
Ethanol30 mg/mL[1][2]
DMSO25 mg/mL[1][2]
DMF25 mg/mL[1][2]
0.1 M Na₂CO₃2 mg/mL[1][2]
PBS (pH 7.2)0.50 mg/mL[1][2]
Experimental Protocols
Protocol 1: Purity Assessment by HPLC

This protocol provides a general method to assess the purity of tetranor-12(R)-HETE and detect potential degradation products.

  • System Preparation:

    • HPLC System: A standard HPLC with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% acetic acid or formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% acetic acid or formic acid.

    • Detector Wavelength: 234 nm (for detecting the conjugated diene system).[1][8]

  • Sample Preparation:

    • Carefully prepare a stock solution of tetranor-12(R)-HETE in ethanol (e.g., 1 mg/mL).

    • Dilute the stock solution with the initial mobile phase composition to a suitable concentration for injection (e.g., 10 µg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Gradient Program (Example):

      • 0-5 min: 40% B

      • 5-25 min: Ramp to 95% B

      • 25-30 min: Hold at 95% B

      • 30.1-35 min: Return to 40% B (equilibration)

    • Note: This gradient is a starting point and should be optimized for your specific column and system.

  • Data Analysis:

    • A pure sample should yield a single, sharp major peak.

    • The appearance of additional peaks, particularly earlier-eluting (more polar) ones, may indicate oxidative degradation.

    • Calculate purity by integrating the peak area of the main compound and expressing it as a percentage of the total peak area. For accurate quantification, a standard curve is required.

Visualizations

Storage_Workflow cluster_receipt Receiving Compound cluster_storage Long-Term Storage cluster_prep Experiment Preparation cluster_use Experimental Use Receive Receive Vial on Dry Ice Store Store Immediately at -20°C or -80°C (Protected from Light) Receive->Store Unpack Equilibrate Equilibrate Vial to Room Temp Store->Equilibrate Retrieve for use Open Open and Prepare Stock Solution (Ethanol or other organic solvent) Equilibrate->Open Aliquot Create Single-Use Aliquots Open->Aliquot Store_Aliquot Store Aliquots at -20°C Aliquot->Store_Aliquot Use_Aliquot Use One Aliquot Store_Aliquot->Use_Aliquot Retrieve for use Dilute Dilute into Final Buffer (Prepare Fresh) Use_Aliquot->Dilute Experiment Perform Experiment Dilute->Experiment

Caption: Recommended workflow for handling and storing tetranor-12(R)-HETE.

Degradation_Pathway PUFA Tetranor-12(R)-HETE (Polyunsaturated Structure) Radical Lipid Radical Formation PUFA->Radical H• abstraction Initiators Initiators: Oxygen (Air) UV Light Heat Initiators->PUFA Oxidation Peroxidation Cascade Radical->Oxidation + O₂ Oxidation->Radical Propagates Chain Reaction Products Degradation Products (Hydroperoxides, Aldehydes, etc.) Oxidation->Products Loss Loss of Biological Activity Products->Loss

Caption: Primary degradation pathway via oxidation.

Signaling_Pathway AA Arachidonic Acid (AA) LOX 12R-Lipoxygenase (12R-LO) or Cytochrome P450 AA->LOX HETE 12(R)-HETE LOX->HETE BetaOx β-Oxidation HETE->BetaOx Receptor Potential G-Protein Coupled Receptors (e.g., GPR31) HETE->Receptor Parent compound activity Tetranor tetranor-12(R)-HETE BetaOx->Tetranor Tetranor->Receptor Metabolite activity (potential) Signaling Downstream Signaling (e.g., MAPK, NF-κB) Receptor->Signaling Response Cellular Responses (Inflammation, Angiogenesis) Signaling->Response

References

Technical Support Center: Method Validation for Quantitative Analysis of tetranor-12(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the quantitative analysis of tetranor-12(R)-HETE using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of tetranor-12(R)-HETE.

IssuePossible Cause(s)Recommended Solution(s)
No or Low Analyte Signal 1. Improper sample extraction leading to poor recovery.2. Analyte degradation during sample storage or preparation.3. Incorrect LC-MS/MS parameters (e.g., MRM transitions, collision energy).4. Contamination of the LC-MS system.1. Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH is appropriate for the analyte.2. Store samples at -80°C and minimize freeze-thaw cycles. Add antioxidants like butylated hydroxytoluene (BHT) during extraction.[1] 3. Verify the precursor and product ion masses for tetranor-12(R)-HETE (Precursor [M-H]⁻: m/z 265.18).[2] Optimize collision energy for maximum signal.4. Run a system suitability test with a known standard. Clean the ion source and check for leaks.[3]
High Background Noise 1. Contaminated solvents, reagents, or collection tubes.2. Matrix effects from co-eluting endogenous compounds.3. Carryover from previous injections.1. Use high-purity, LC-MS grade solvents and reagents. Pre-screen collection tubes for contaminants.2. Improve chromatographic separation to resolve the analyte from interfering peaks. Optimize the sample clean-up procedure to remove phospholipids and other matrix components.[1] 3. Implement a robust needle wash protocol with a strong organic solvent. Inject blank samples between study samples to assess for carryover.
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.2. Inappropriate mobile phase pH or composition.3. Sample solvent incompatible with the mobile phase.1. Flush the column with a strong solvent or replace it if necessary.2. Ensure the mobile phase pH is suitable for the analyte and column chemistry. Adjust the organic solvent gradient.3. Reconstitute the final extract in a solvent that is similar in composition to the initial mobile phase.
Inconsistent Retention Time 1. Fluctuation in LC pump pressure or flow rate.2. Changes in column temperature.3. Air bubbles in the LC system.1. Check the LC system for leaks and ensure proper pump performance.2. Use a column oven to maintain a stable temperature.3. Degas the mobile phases and prime the LC pumps.
Low Recovery 1. Inefficient extraction from the biological matrix.2. Analyte adsorption to plasticware.3. Incomplete elution from the SPE cartridge.1. Optimize the extraction solvent and pH. Consider protein precipitation prior to SPE or LLE.[4] 2. Use low-binding polypropylene tubes and pipette tips.3. Ensure the elution solvent is strong enough to completely elute the analyte from the SPE sorbent.

Frequently Asked Questions (FAQs)

Q1: What are the critical stability considerations for tetranor-12(R)-HETE analysis?

A1: Tetranor-12(R)-HETE, like other eicosanoids, is susceptible to degradation. Key stability considerations include:

  • Freeze-Thaw Stability: Minimize the number of freeze-thaw cycles as this can lead to analyte degradation. Aliquot samples into single-use vials if repeated analysis is anticipated.

  • Bench-Top Stability: Keep samples on ice or at 4°C during processing to minimize enzymatic degradation.[5] Prolonged exposure to room temperature should be avoided.[6][7]

  • Long-Term Stability: For long-term storage, samples should be kept at -80°C.

  • Post-Preparative Stability: After extraction and reconstitution, samples should be stored in the autosampler at a cool temperature (e.g., 4°C) and analyzed promptly to prevent degradation in the final solvent.

Q2: How do I select an appropriate internal standard for tetranor-12(R)-HETE quantification?

A2: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte, such as tetranor-12(R)-HETE-d4 or -d8. A SIL IS will have nearly identical chemical and physical properties to the analyte, co-eluting chromatographically and experiencing similar extraction recovery and matrix effects.[8][9] If a SIL IS for tetranor-12(R)-HETE is not available, a deuterated analogue of a closely related compound, like 12(S)-HETE-d8, can be used.[10] It is crucial to verify that the chosen IS does not have any impurities that could interfere with the analyte of interest.[11]

Q3: What are matrix effects and how can I mitigate them in my assay?

A3: Matrix effects are the suppression or enhancement of analyte ionization in the mass spectrometer due to co-eluting compounds from the biological sample (e.g., phospholipids, salts).[12] To mitigate matrix effects:

  • Improve Sample Clean-up: Use a more rigorous extraction method, such as solid-phase extraction (SPE) with appropriate wash steps, to remove interfering substances.[13]

  • Optimize Chromatography: Adjust the chromatographic gradient to separate the analyte from the majority of matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: A SIL IS will be affected by matrix effects in the same way as the analyte, allowing for accurate correction during data analysis.

  • Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.

Q4: What are the key validation parameters I need to assess for this method?

A4: According to regulatory guidelines from the FDA and EMA, the key validation parameters for a bioanalytical method include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the measured concentration to the true concentration.

  • Precision: The degree of scatter between a series of measurements. This is typically assessed at the intra-day and inter-day level.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte over a defined range.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantitative analysis of a closely related analyte, 12(R)-HETE, by chiral LC-MS/MS. These values can serve as a benchmark for the method validation of tetranor-12(R)-HETE.

Validation ParameterAcceptance CriteriaTypical Performance (for 12(R)-HETE)
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20%0.5 ng/mL
Limit of Detection (LOD) Signal-to-noise ratio ≥ 30.1 ng/mL
Intra-day Accuracy Within ±15% of nominal (±20% at LLOQ)95.2% - 108.5%
Inter-day Accuracy Within ±15% of nominal (±20% at LLOQ)97.1% - 105.3%
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)3.8% - 9.2%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)5.1% - 8.7%
Extraction Recovery Consistent, precise, and reproducible> 85%

Data adapted from a study on the chiral analysis of 12(R)- and 12(S)-HETE.[10]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of tetranor-12(R)-HETE from Human Plasma
  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 200 µL of plasma, add 20 µL of an internal standard solution (e.g., tetranor-12(R)-HETE-d4 in methanol) and 20 µL of an antioxidant solution (e.g., 0.2% BHT in methanol).

    • Vortex for 10 seconds.

    • Add 600 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Solid-Phase Extraction:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the pre-treatment step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Sample Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 60:40 water:acetonitrile with 0.02% formic acid).

    • Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • LC System: UPLC or HPLC system

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • tetranor-12(R)-HETE: 265.2 > 165.1

    • tetranor-12(R)-HETE-d4 (example IS): 269.2 > 169.1

  • Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage according to the instrument manufacturer's recommendations.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample Plasma Sample add_is Add Internal Standard & Antioxidant sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Sample supernatant->load condition Condition C18 Cartridge condition->load wash Wash load->wash elute Elute wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject data Data Acquisition & Processing inject->data

Caption: Experimental workflow for tetranor-12(R)-HETE analysis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 PLA2 phospholipids->pla2 Stimulus aa Arachidonic Acid pla2->aa Releases lox 12R-Lipoxygenase (ALOX12B) aa->lox hete 12(R)-HETE lox->hete beta_ox Peroxisomal β-Oxidation hete->beta_ox tetranor tetranor-12(R)-HETE beta_ox->tetranor

Caption: Metabolic pathway of tetranor-12(R)-HETE formation.

References

Validation & Comparative

A Comparative Analysis of 12(R)-HETE and its Metabolite, tetranor-12(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of lipid signaling, the eicosanoid 12(R)-hydroxyeicosatetraenoic acid [12(R)-HETE] has been recognized for its diverse biological activities, playing a role in various physiological and pathological processes. Its metabolic breakdown product, tetranor-12(R)-HETE, represents a structural modification that significantly alters its functional profile. This guide provides a detailed comparison of the functional differences between these two lipid mediators, supported by available experimental data, to aid researchers in the fields of pharmacology, biochemistry, and drug development.

Structural and Metabolic Differences

12(R)-HETE is a 20-carbon polyunsaturated fatty acid derived from arachidonic acid primarily through the action of 12R-lipoxygenase (12R-LOX) or cytochrome P450 (CYP) enzymes.[1][2] In contrast, tetranor-12(R)-HETE is a 16-carbon derivative, a product of the β-oxidation of 12(R)-HETE.[3][4] This metabolic process, which shortens the carbon chain, is a critical step in the catabolism and clearance of 12(R)-HETE.

Functional Comparison: An Overview

The primary functional distinction lies in their biological potency and characterized activities. 12(R)-HETE is an active signaling molecule with defined cellular targets and effects.[5][6] Conversely, tetranor-12(R)-HETE is generally considered to be a less active metabolite, with limited documented biological functions.[7] While it has been detected in plasma in certain disease states, suggesting a potential role as a biomarker, its direct signaling activities appear to be significantly attenuated compared to its parent compound.[8]

Receptor Interactions and Signaling Pathways

A key determinant of the functional capacity of these lipids is their interaction with specific cell surface and nuclear receptors.

12(R)-HETE is known to interact with several receptors, thereby initiating intracellular signaling cascades:

  • Thromboxane A2 Receptor (TP): 12(R)-HETE can bind to the TP receptor, and has been shown to inhibit platelet aggregation induced by TP receptor agonists.[6]

  • Leukotriene B4 Receptor 2 (BLT2): It selectively binds to the BLT2 receptor, suggesting a role in inflammatory responses.[6]

  • GPR31: While the S-enantiomer, 12(S)-HETE, is a high-affinity ligand for GPR31, the activity of 12(R)-HETE at this receptor is less characterized but represents a potential signaling pathway.[5][9]

The signaling pathways activated by 12(R)-HETE are linked to its pro-inflammatory and cell-modulatory functions.

12(R)-HETE_Signaling Simplified 12(R)-HETE Signaling Pathways cluster_membrane Cell Membrane cluster_cell Intracellular Signaling 12(R)-HETE 12(R)-HETE TP_Receptor TP Receptor 12(R)-HETE->TP_Receptor BLT2_Receptor BLT2 Receptor 12(R)-HETE->BLT2_Receptor G_Protein G-Protein Activation TP_Receptor->G_Protein BLT2_Receptor->G_Protein Downstream_Effectors Downstream Effectors (e.g., PLC, PLA2) G_Protein->Downstream_Effectors Second_Messengers Second Messengers (e.g., IP3, DAG, Ca2+) Downstream_Effectors->Second_Messengers Cellular_Response Cellular Response (e.g., Inflammation, Platelet Modulation) Second_Messengers->Cellular_Response

Caption: Simplified signaling pathways of 12(R)-HETE.

tetranor-12(R)-HETE , due to its structural modifications, exhibits significantly reduced affinity for the receptors targeted by 12(R)-HETE. While specific binding studies for tetranor-12(R)-HETE are scarce, the general principle of lipid mediator metabolism suggests that the shortened carbon chain diminishes its ability to effectively engage with the binding pockets of these receptors. Consequently, its capacity to initiate robust intracellular signaling is markedly lower.

Comparative Biological Activities

Feature12(R)-HETEtetranor-12(R)-HETE
Biosynthesis Synthesized from arachidonic acid by 12R-LOX and CYP enzymes.[1][2]Metabolite of 12(R)-HETE via β-oxidation.[3][4]
Structure 20-carbon eicosanoid.16-carbon tetranor eicosanoid.[10]
Receptor Binding Binds to TP and BLT2 receptors.[6]Significantly reduced or no binding to known 12(R)-HETE receptors (presumed).
Platelet Aggregation Inhibits agonist-induced platelet aggregation.[6]No significant effect reported.
Inflammation Pro-inflammatory effects, including lymphocyte chemotaxis.[11]Limited to no pro-inflammatory activity reported.
Pathological Relevance Implicated in psoriasis and other proliferative skin diseases.[12]Detected in plasma in nonalcoholic fatty liver disease, potential biomarker.[8]

Experimental Protocols

Receptor Binding Assay (Competitive Radioligand Binding)

This method is employed to determine the binding affinity of 12(R)-HETE and tetranor-12(R)-HETE to a specific receptor, for instance, the TP receptor on human platelets.

  • Preparation of Platelet Membranes: Isolate human platelets from whole blood by centrifugation. Lyse the platelets and prepare a membrane fraction by ultracentrifugation.

  • Binding Reaction: Incubate the platelet membranes with a constant concentration of a radiolabeled TP receptor agonist (e.g., [³H]U46619) and varying concentrations of the unlabeled competitor (12(R)-HETE or tetranor-12(R)-HETE).

  • Separation and Scintillation Counting: Separate the membrane-bound radioligand from the free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

Platelet Aggregation Assay

This assay measures the ability of the compounds to inhibit platelet aggregation.

  • Preparation of Platelet-Rich Plasma (PRP): Obtain PRP by centrifugation of whole blood.

  • Aggregation Measurement: Place the PRP in an aggregometer cuvette. Add the test compound (12(R)-HETE or tetranor-12(R)-HETE) at various concentrations and incubate.

  • Induction of Aggregation: Induce platelet aggregation by adding a TP receptor agonist (e.g., I-BOP).

  • Data Analysis: Monitor the change in light transmission, which corresponds to the degree of platelet aggregation. Calculate the IC₅₀ for the inhibition of aggregation.

Conclusion

The functional differences between 12(R)-HETE and its metabolite, tetranor-12(R)-HETE, are substantial and primarily stem from the structural changes introduced by β-oxidation. 12(R)-HETE is a biologically active lipid mediator with well-defined roles in cellular signaling and inflammation. In contrast, tetranor-12(R)-HETE represents a catabolic product with significantly diminished biological activity. For researchers investigating the signaling pathways of eicosanoids, it is crucial to consider the metabolic fate of the parent compound, as this can profoundly impact the observed biological effects. Future studies are warranted to fully elucidate any potential, albeit likely subtle, biological roles of tetranor-12(R)-HETE.

References

Lipoxygenase Inhibitors Curtail the 12-HETE Pathway: An Evidence-Based Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating inflammatory and metabolic pathways, understanding the impact of therapeutic agents on specific lipid mediators is paramount. This guide provides a comparative analysis of the effects of lipoxygenase (LOX) inhibitors on the biosynthesis of hydroxyeicosatetraenoic acids (HETEs), with a focus on the downstream metabolite tetranor-12(R)-HETE. While direct quantitative data on the effect of LOX inhibitors on tetranor-12(R)-HETE is not extensively available in current literature, this guide presents compelling evidence for the reduction of its direct precursor, 12-HETE, and offers a robust framework for extrapolating these effects and designing confirmatory experiments.

Introduction to the 12-Lipoxygenase Pathway and Tetranor-12(R)-HETE

The 12-lipoxygenase (12-LOX) enzyme family plays a crucial role in the metabolism of arachidonic acid, leading to the production of bioactive eicosanoids. Specifically, the 12R-lipoxygenase (ALOX12B) isoform catalyzes the conversion of arachidonic acid into 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE), which is subsequently reduced to 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE).[1] This metabolite can then undergo peroxisomal β-oxidation to form tetranor-12(R)-HETE, a more water-soluble product that is often excreted in urine and can serve as a biomarker for systemic 12-LOX activity.[2] Given the involvement of the 12-LOX pathway in various pathological processes, including inflammation, diabetes, and cancer, inhibitors of this enzyme are of significant therapeutic interest.[3]

Comparative Efficacy of 12-Lipoxygenase Inhibitors on 12-HETE Production

While direct experimental evidence on tetranor-12(R)-HETE is limited, numerous studies have demonstrated the efficacy of 12-LOX inhibitors in reducing the levels of its precursor, 12-HETE. This reduction in the parent molecule strongly implies a corresponding decrease in its downstream metabolites. Below is a summary of quantitative data from studies using prominent 12-LOX inhibitors.

InhibitorExperimental SystemConcentration/DoseEffect on 12-HETE LevelsReference
ML355 LPS-stimulated mouse peritoneal macrophages (in vitro)25 µmol/L↓ 49.5% reduction in 12-HETE in supernatant[4]
ML355 LPS-treated mice (in vivo)15 mg/kg↓ 37.7% reduction in plasma 12-HETE[4]
ML355 LPS-treated mice (in vivo)30 mg/kg↓ 37.7% reduction in plasma 12-HETE[4]
Baicalein Cytokine-treated mouse beta-TC3 cells and human islets (in vitro)Not specifiedPartial reversal of cytokine-induced 12-HETE release[5]
Baicalein Ins2Akita mice (in vivo)Not specifiedSignificant diminishment of 12-HETE levels in the retina[6]

This table summarizes the reported effects of 12-LOX inhibitors on 12-HETE levels. A reduction in 12-HETE is expected to lead to a proportional decrease in its downstream metabolite, tetranor-12(R)-HETE.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach to studying these inhibitors, the following diagrams are provided.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_peroxisome Peroxisome Arachidonic_Acid Arachidonic Acid LOX_12R 12R-Lipoxygenase (ALOX12B) Arachidonic_Acid->LOX_12R Substrate HETE_12R 12(R)-HETE LOX_12R->HETE_12R Product Beta_Oxidation β-Oxidation HETE_12R->Beta_Oxidation Metabolism Tetranor_HETE tetranor-12(R)-HETE Beta_Oxidation->Tetranor_HETE Final Metabolite Inhibitor Lipoxygenase Inhibitor (e.g., ML355, Baicalein) Inhibitor->LOX_12R Inhibition

Biosynthesis of tetranor-12(R)-HETE and point of inhibition.

G start Cell/Tissue Culture or Animal Model treatment Treatment with Lipoxygenase Inhibitor start->treatment control Vehicle Control start->control incubation Incubation Period treatment->incubation control->incubation sample_collection Sample Collection (e.g., plasma, urine, cell lysate) incubation->sample_collection extraction Lipid Extraction (Solid-Phase or Liquid-Liquid) sample_collection->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantification of tetranor-12(R)-HETE analysis->quantification comparison Compare Inhibitor vs. Control quantification->comparison

Experimental workflow for inhibitor effect measurement.

Experimental Protocols

To facilitate the direct measurement of the effects of lipoxygenase inhibitors on tetranor-12(R)-HETE levels, a generalized experimental protocol is outlined below, based on established methods for eicosanoid analysis.[3][4][7]

Cell Culture and Treatment
  • Cell Seeding: Plate target cells (e.g., human platelets, beta cells, or other cells expressing ALOX12B) at an appropriate density and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Pre-incubate the cells with the desired concentrations of the 12-LOX inhibitor (e.g., ML355) or vehicle control for 30-60 minutes.

  • Stimulation: Induce the arachidonic acid cascade by adding a stimulus, such as a calcium ionophore (e.g., A23187) and exogenous arachidonic acid.

  • Incubation: Incubate for a predetermined time (e.g., 4 hours) at 37°C to allow for the production and metabolism of 12(R)-HETE.

  • Sample Collection: Collect the cell culture supernatant and/or cell lysates for analysis.

Sample Preparation and Lipid Extraction
  • Internal Standards: Add a deuterated internal standard for tetranor-12(R)-HETE to the collected samples to correct for extraction losses and matrix effects.

  • Protein Precipitation/Lysis: For cell lysates, precipitate proteins using a cold solvent like methanol or acetone.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a low-percentage organic solvent (e.g., 10% methanol) to remove polar impurities.

    • Elute the lipids, including tetranor-12(R)-HETE, with a high-percentage organic solvent (e.g., methanol or ethyl acetate).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis for Tetranor-12(R)-HETE Quantification
  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).

    • Mobile Phase: Employ a gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

    • Flow Rate: A typical flow rate would be around 0.3-0.4 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Use negative ion electrospray ionization (ESI-).

    • Analysis Mode: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.

    • MRM Transitions: A specific precursor-to-product ion transition for tetranor-12(R)-HETE would need to be determined using a pure standard. For its precursor, 12(R)-HETE, a common transition is m/z 319 -> 179.[8]

  • Quantification: Generate a standard curve using known concentrations of a tetranor-12(R)-HETE analytical standard. Calculate the concentration in the biological samples by comparing their peak areas to the standard curve, normalized to the internal standard.

Conclusion

References

Unveiling Specificity: A Comparative Look at Tetranor-12(R)-HETE Cross-Reactivity in 12-HETE Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy of immunoassay data is paramount. When measuring 12-hydroxyeicosatetraenoic acid (12-HETE), a key lipid mediator in various physiological and pathological processes, understanding the potential for cross-reactivity with its metabolites is crucial for reliable results. This guide provides a comparative analysis of the cross-reactivity of tetranor-12(R)-HETE, a significant metabolite of 12(R)-HETE, in commercially available 12-HETE immunoassays.

This comparison aims to equip researchers with the necessary data to select the most appropriate immunoassay for their specific research needs, ensuring the integrity and accuracy of their findings.

Performance Comparison of 12-HETE Immunoassays

The specificity of an immunoassay is a critical performance metric, indicating its ability to exclusively bind to the target analyte without interference from structurally similar molecules. In the context of 12-HETE measurement, cross-reactivity with its metabolites, such as tetranor-12(R)-HETE, can lead to overestimated concentrations of the parent molecule.

Below is a summary of the reported cross-reactivity of tetranor-12(R)-HETE in a prominent commercially available 12(S)-HETE ELISA kit. Many manufacturers claim high specificity for their 12-HETE immunoassays but often do not provide detailed, quantitative cross-reactivity data for a wide range of related eicosanoids. The data presented here is based on the product manual for the Cayman Chemical 12(S)-HETE ELISA Kit (Item No. 534571), which offers a comprehensive cross-reactivity profile.

AnalyteCross-Reactivity (%) in Cayman Chemical 12(S)-HETE ELISA Kit (Item No. 534571)
12(S)-HETE 100%
12(R)-HETE27%
tetranor-12(R)-HETE Not Reported
5(S)-HETE<0.01%
15(S)-HETE<0.01%
Leukotriene B4<0.01%
Prostaglandin E2<0.01%

Note: While the Cayman Chemical 12(S)-HETE ELISA kit manual provides a detailed list of cross-reactants, the cross-reactivity for tetranor-12(R)-HETE is not explicitly reported. This highlights a common gap in commercially available immunoassay documentation. Researchers should be aware that the absence of reported cross-reactivity does not necessarily mean zero cross-reactivity. For other manufacturers, such as MyBioSource, Cloud-Clone Corp, and Abbkine, their product descriptions for 12-HETE ELISA kits generally state high specificity and no significant cross-reactivity with analogues, but do not provide quantitative data for specific metabolites like tetranor-12(R)-HETE.

Experimental Protocols

To ensure the reproducibility and accuracy of immunoassay results, it is essential to adhere to a well-defined experimental protocol. The following is a generalized methodology for a competitive ELISA, which is the common format for 12-HETE immunoassays.

Principle of the Competitive ELISA

A competitive ELISA is an immunoassay format where the target antigen in the sample competes with a labeled antigen for a limited number of primary antibody binding sites. The amount of labeled antigen detected is inversely proportional to the concentration of the target antigen in the sample.

Generalized Competitive ELISA Protocol
  • Plate Coating: The wells of a microplate are pre-coated with a capture antibody (e.g., goat anti-rabbit IgG).

  • Competitive Binding: A mixture of the sample (containing unknown 12-HETE), a fixed amount of enzyme-conjugated 12-HETE (the tracer), and a specific primary antibody against 12-HETE are added to the wells. During incubation, the 12-HETE in the sample and the tracer compete for binding to the primary antibody.

  • Washing: The plate is washed to remove any unbound reagents.

  • Substrate Addition: A substrate for the enzyme conjugated to the tracer is added to the wells. The enzyme catalyzes a reaction that produces a colored product.

  • Signal Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of 12-HETE in the sample.

  • Data Analysis: A standard curve is generated using known concentrations of 12-HETE. The concentration of 12-HETE in the samples is then determined by interpolating their absorbance values from the standard curve.

Visualizing the Immunoassay Principle and Analyte Structures

To further clarify the concepts discussed, the following diagrams illustrate the competitive immunoassay workflow and the structural relationship between 12(R)-HETE and its metabolite, tetranor-12(R)-HETE.

Competitive_ELISA_Workflow cluster_well Microplate Well cluster_reagents Reagents Added to Well cluster_binding Competitive Binding Coated_Antibody Capture Antibody (e.g., Goat anti-Rabbit IgG) Bound_Complex_Sample Primary Antibody 12-HETE (Sample) Coated_Antibody->Bound_Complex_Sample:f0 Binds Bound_Complex_Tracer Primary Antibody 12-HETE (Tracer) Coated_Antibody->Bound_Complex_Tracer:f0 Binds Primary_Antibody Primary Antibody (Rabbit anti-12-HETE) Primary_Antibody->Bound_Complex_Sample:f0 Primary_Antibody->Bound_Complex_Tracer:f0 Sample_Antigen 12-HETE in Sample (Unlabeled) Sample_Antigen->Bound_Complex_Sample:f1 Competes with Tracer_Antigen Enzyme-labeled 12-HETE (Tracer) Tracer_Antigen->Bound_Complex_Tracer:f1 Washing Washing Step (Removes unbound reagents) Bound_Complex_Sample->Washing Bound_Complex_Tracer->Washing Substrate Substrate Addition & Color Development Washing->Substrate Detection Signal Detection (Absorbance Reading) Substrate->Detection

Caption: Competitive ELISA Workflow for 12-HETE Detection.

Analyte_Structures 12R_HETE 12(R)-HETE (C20H32O3) Tetranor_12R_HETE tetranor-12(R)-HETE (C16H26O3) 12R_HETE->Tetranor_12R_HETE β-oxidation

Caption: Structural Relationship of 12(R)-HETE and its Metabolite.

A Comparative Guide to Validating Tetranor-12(R)-HETE Function with Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the biological function of tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE), a metabolite of 12(R)-HETE. Direct experimental data on the specific functions of tetranor-12(R)-HETE is currently limited.[1] Therefore, this document outlines a comparative approach, leveraging the known receptor interactions of its parent compound, 12(R)-HETE, to elucidate the activity of its metabolite. By comparing the effects of tetranor-12(R)-HETE to 12(R)-HETE in the presence of specific receptor antagonists, researchers can systematically investigate its potential roles.

Introduction to 12(R)-HETE and its Metabolite, Tetranor-12(R)-HETE

12-hydroxyeicosatetraenoic acid (12-HETE) is a lipid mediator derived from arachidonic acid through the action of lipoxygenase or cytochrome P450 enzymes.[2] It exists in two stereoisomers, 12(S)-HETE and 12(R)-HETE, each with distinct biological activities.[2] 12(R)-HETE is known to interact with at least two G-protein coupled receptors: the thromboxane A2 receptor (TP) and the leukotriene B4 receptor 2 (BLT2).[3]

Tetranor-12(R)-HETE is a principal metabolite of 12(R)-HETE, formed through the process of β-oxidation.[4] This metabolic conversion shortens the carbon chain of the parent molecule, which can alter its biological activity, including receptor affinity and efficacy. Understanding the function of this metabolite is crucial for a complete picture of the 12-HETE signaling axis in both physiological and pathological conditions.

Comparative Profile: 12(R)-HETE vs. Tetranor-12(R)-HETE

The following table summarizes the known properties of 12(R)-HETE and provides a basis for the hypothesized properties of its tetranor metabolite.

Feature12(R)-HETETetranor-12(R)-HETE
Molecular Formula C₂₀H₃₂O₃C₁₆H₂₆O₃[5]
Known Receptors Thromboxane Receptor (TP), Leukotriene B4 Receptor 2 (BLT2)[3]Hypothesized to interact with TP and/or BLT2 receptors.
Known Function Competitive antagonist at TP receptor; Agonist at BLT2 receptor.[3]Unknown. Potential for altered affinity or efficacy at TP and/or BLT2 receptors.
Biological Effects Vasorelaxation (via TP antagonism), pro-inflammatory responses (via BLT2).[3]To be determined.

Validating Function with Receptor Antagonists: A Comparative Approach

To determine the function of tetranor-12(R)-HETE, a series of experiments can be designed to compare its activity to that of 12(R)-HETE in the presence and absence of selective antagonists for the TP and BLT2 receptors.

Recommended Receptor Antagonists
Receptor TargetAntagonistRationale for Use
Thromboxane Receptor (TP) Terutroban (S-18886)A highly specific and potent TP receptor antagonist with clinical development history.[6]
DaltrobanA competitive antagonist that exhibits noncompetitive antagonism in human platelets due to a low dissociation rate.[7]
Leukotriene B4 Receptor 2 (BLT2) LY255283A commonly used BLT2-specific antagonist.[8][9]
Compound 15bA novel, selective BLT2 antagonist with demonstrated in vivo efficacy in inflammatory models.[10]

Experimental Protocols

The following are detailed methodologies for key experiments to validate and compare the function of tetranor-12(R)-HETE and 12(R)-HETE.

Receptor Binding Assays

Objective: To determine the binding affinity of tetranor-12(R)-HETE to the TP and BLT2 receptors in comparison to 12(R)-HETE.

Methodology:

  • Cell Culture: Utilize cell lines stably overexpressing the human TP receptor (e.g., HEK293-TP) or BLT2 receptor (e.g., CHO-BLT2).

  • Radioligand Binding:

    • For TP receptor: Use a radiolabeled TP receptor antagonist, such as [³H]SQ29548.

    • For BLT2 receptor: Use radiolabeled LTB₄, [³H]LTB₄.

  • Competitive Binding: Incubate cell membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled 12(R)-HETE or tetranor-12(R)-HETE.

  • Detection: Measure the displacement of the radioligand using liquid scintillation counting.

  • Data Analysis: Calculate the inhibitory constant (Ki) for each compound to determine its binding affinity.

Calcium Mobilization Assay

Objective: To assess the ability of tetranor-12(R)-HETE to induce intracellular calcium signaling, a common downstream effect of GPCR activation.

Methodology:

  • Cell Loading: Load receptor-expressing cells (as in the binding assay) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Stimulation:

    • To test for agonism, stimulate cells with varying concentrations of 12(R)-HETE or tetranor-12(R)-HETE.

    • To test for antagonism, pre-incubate cells with 12(R)-HETE or tetranor-12(R)-HETE before stimulating with a known agonist (e.g., U46619 for TP receptor; LTB₄ for BLT2 receptor).

  • Detection: Measure changes in intracellular calcium concentration using a fluorescence plate reader or microscope.

  • Data Analysis: Quantify the dose-response relationship to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Functional Assays

Objective: To evaluate the physiological effects of tetranor-12(R)-HETE in a more complex biological system.

  • Platelet Aggregation Assay (for TP receptor activity):

    • Preparation: Isolate human or animal platelets.

    • Stimulation: Induce platelet aggregation with a TP receptor agonist like U46619.

    • Inhibition: Pre-incubate platelets with 12(R)-HETE or tetranor-12(R)-HETE to assess their inhibitory (antagonistic) effects on agonist-induced aggregation.

    • Detection: Measure changes in light transmission using an aggregometer.

  • Chemotaxis Assay (for BLT2 receptor activity):

    • Cell Preparation: Use immune cells known to express the BLT2 receptor, such as neutrophils or eosinophils.

    • Assay Setup: Place cells in the upper chamber of a Boyden chamber or a transwell plate.

    • Stimulation: Add 12(R)-HETE or tetranor-12(R)-HETE to the lower chamber to assess their ability to induce cell migration (agonism).

    • Antagonism: To test for antagonism, add a known BLT2 agonist to the lower chamber and the test compounds (12(R)-HETE or tetranor-12(R)-HETE) to both chambers.

    • Quantification: After incubation, count the number of cells that have migrated to the lower chamber.

Visualizing Signaling Pathways and Workflows

Known Signaling of 12(R)-HETE at TP and BLT2 Receptors

12R_HETE_Signaling cluster_membrane Cell Membrane cluster_tp_pathway TP Receptor Pathway cluster_blt2_pathway BLT2 Receptor Pathway TP_receptor TP Receptor PLC Phospholipase C (PLC) TP_receptor->PLC Gq BLT2_receptor BLT2 Receptor Gi Gi BLT2_receptor->Gi HETE 12(R)-HETE HETE->TP_receptor Antagonist HETE->BLT2_receptor Agonist IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Ca_release->PKC Vasoconstriction Vasoconstriction Platelet Aggregation PKC->Vasoconstriction U46619 U46619 (Agonist) U46619->TP_receptor AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Inflammation Inflammation Chemotaxis cAMP->Inflammation LTB4 LTB₄ (Agonist) LTB4->BLT2_receptor

Caption: Known signaling pathways of 12(R)-HETE at TP and BLT2 receptors.

Experimental Workflow for Validating Tetranor-12(R)-HETE Function

Validation_Workflow start Start: Synthesize or Procure Tetranor-12(R)-HETE binding_assay Receptor Binding Assays (TP and BLT2) start->binding_assay functional_assay Cell-Based Functional Assays (e.g., Calcium Mobilization) binding_assay->functional_assay If binding is observed phys_assay Physiological Assays (e.g., Platelet Aggregation, Chemotaxis) functional_assay->phys_assay data_analysis Data Analysis and Comparison (Compare to 12(R)-HETE) phys_assay->data_analysis conclusion Conclusion on Tetranor-12(R)-HETE Function and Receptor Interaction data_analysis->conclusion

Caption: Proposed experimental workflow for validating tetranor-12(R)-HETE function.

By following this comparative guide, researchers can systematically dissect the biological functions of tetranor-12(R)-HETE, paving the way for a more complete understanding of the eicosanoid signaling network and potentially identifying new therapeutic targets.

References

A Comparative Analysis of Tetranor-12(R)-HETE and Other Key Lipid Mediators in Inflammation and Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) with other prominent lipid mediators. Due to the limited direct experimental data on tetranor-12(R)-HETE, this guide leverages data from its parent compound, 12(R)-HETE, to provide a comparative context for its potential biological functions.

Tetranor-12(R)-HETE is a metabolite of 12(R)-HETE, formed through the process of β-oxidation.[1] While research on tetranor-12(R)-HETE is ongoing, the biological activities of its precursor, 12(R)-HETE, and other well-characterized lipid mediators such as resolvins, protectins, and lipoxins offer valuable insights into the complex signaling networks that govern inflammation and its resolution.

Quantitative Comparison of Bioactivities

The following tables summarize the known quantitative data for 12(R)-HETE and other specialized pro-resolving mediators (SPMs). It is important to note that the data for 12(R)-HETE is presented as a proxy for the potential activity of its tetranor metabolite.

Table 1: Comparison of Receptor Binding Affinity

Lipid MediatorReceptorBinding Affinity (IC50/Kd)Cell Type/System
12(R)-HETE TP ReceptorIC50 = 0.734 µM[2]Washed isolated human platelets
BLT2Selectively binds at 5 µM[2]CHO cell membranes expressing human receptors
Resolvin D1 GPR32/DRV1Kd = 13.9 nMHuman neutrophils
ALX/FPR2EC50 = 0.39 nMHuman neutrophils
Protectin D1 GPR110EC50 = 1 nMHuman retinal pigment epithelial cells
Lipoxin A4 ALX/FPR2Kd = 1.5 nMHuman neutrophils

Table 2: Comparison of Chemotactic Activity for Neutrophils

Lipid MediatorEffective ConcentrationSpecies
12(R)-HETE Up to 50 µg per intradermal site[1]Guinea pig, rabbit, dog, mouse, rat
Peak response at 10 µg/ml[3]Human
Resolvin E1 1 nMMurine
Resolvin D1 1 nMMurine
Lipoxin A4 10 nMHuman

Signaling Pathways

The signaling pathways initiated by these lipid mediators are crucial to their biological effects. While the specific pathway for tetranor-12(R)-HETE is not yet fully elucidated, the pathway for its parent compound, 12(R)-HETE, provides a likely model.

12(R)-HETE Signaling Pathway

12(R)-HETE has been shown to interact with G-protein coupled receptors (GPCRs), such as the thromboxane receptor (TP receptor) and the leukotriene B4 receptor 2 (BLT2).[2][4] Binding to these receptors on neutrophils initiates a signaling cascade that includes the activation of phospholipase C (PLC).[5] PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.[5][6] This increase in cytosolic calcium is a key event in neutrophil activation and chemotaxis.[5]

12(R)-HETE Signaling Pathway 12(R)-HETE 12(R)-HETE BLT2 BLT2 Receptor 12(R)-HETE->BLT2 Binds to TP TP Receptor 12(R)-HETE->TP Binds to G_protein G-protein BLT2->G_protein Activates TP->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates Neutrophil_activation Neutrophil Activation & Chemotaxis Ca_release->Neutrophil_activation Leads to

12(R)-HETE Signaling in Neutrophils

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of these lipid mediators.

Neutrophil Chemotaxis Assay

This assay is used to quantify the directed migration of neutrophils in response to a chemoattractant.

Materials:

  • Human peripheral blood

  • Ficoll-Paque PLUS

  • Hanks' Balanced Salt Solution (HBSS)

  • Boyden chamber or similar chemotaxis system with polycarbonate filters (e.g., 3 µm pore size)

  • Lipid mediators (e.g., 12(R)-HETE, resolvins, lipoxins) at various concentrations

  • Chemoattractant (e.g., fMLP as a positive control)

  • Microscope with imaging software

Protocol:

  • Neutrophil Isolation: Isolate neutrophils from human peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of erythrocytes.

  • Cell Preparation: Resuspend the isolated neutrophils in HBSS at a concentration of 1 x 10^6 cells/mL.

  • Chemotaxis Setup:

    • Add the test lipid mediator or control solution to the lower wells of the Boyden chamber.

    • Place the polycarbonate filter over the lower wells.

    • Add the neutrophil suspension to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.

  • Analysis:

    • After incubation, remove the filter and wipe off non-migrated cells from the top surface.

    • Stain the migrated cells on the bottom surface of the filter with a suitable stain (e.g., Diff-Quik).

    • Count the number of migrated cells in several high-power fields under a microscope.

    • Calculate the chemotactic index as the fold increase in cell migration in response to the lipid mediator compared to the vehicle control.

Cytokine Release Assay

This assay measures the release of cytokines from immune cells in response to stimulation by lipid mediators.

Materials:

  • Isolated immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or macrophages)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lipid mediators at various concentrations

  • Stimulant (e.g., lipopolysaccharide (LPS) as a positive control)

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10)

Protocol:

  • Cell Culture: Plate the isolated immune cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Stimulation:

    • Remove the culture medium and replace it with fresh medium containing the lipid mediator at the desired concentration.

    • For some experiments, co-stimulation with a pro-inflammatory agent like LPS may be necessary.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for a specified time (e.g., 4-24 hours).

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatant.

  • Cytokine Measurement:

    • Quantify the concentration of specific cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.

    • Generate a standard curve for each cytokine to determine the concentration in the samples.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for comparing the bioactivity of different lipid mediators.

Experimental Workflow cluster_preparation Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis Lipid_Mediators Prepare Lipid Mediator Solutions (tetranor-12(R)-HETE, Resolvins, etc.) Chemotaxis Chemotaxis Assay Lipid_Mediators->Chemotaxis Cytokine_Release Cytokine Release Assay Lipid_Mediators->Cytokine_Release Phagocytosis Phagocytosis Assay Lipid_Mediators->Phagocytosis Other_Assays Other Functional Assays (e.g., ROS production) Lipid_Mediators->Other_Assays Cell_Isolation Isolate Primary Immune Cells (e.g., Neutrophils, Macrophages) Cell_Isolation->Chemotaxis Cell_Isolation->Cytokine_Release Cell_Isolation->Phagocytosis Cell_Isolation->Other_Assays Data_Collection Collect Quantitative Data (e.g., Cell counts, Cytokine levels) Chemotaxis->Data_Collection Cytokine_Release->Data_Collection Phagocytosis->Data_Collection Other_Assays->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Comparison Compare Bioactivities Statistical_Analysis->Comparison

Workflow for Comparing Lipid Mediator Bioactivity

References

Confirming the Identity of Tetranor-12(R)-HETE in Biological Samples: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of lipid mediators is paramount. This guide provides a comprehensive comparison of analytical methods for confirming the identity of tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE), a key metabolite of 12(R)-HETE, in biological samples. We delve into the experimental protocols and performance characteristics of the most robust analytical techniques, offering the data necessary to select the optimal method for your research needs.

Tetranor-12(R)-HETE is a product of the β-oxidation of 12(R)-HETE, a bioactive eicosanoid implicated in various physiological and pathological processes, including inflammation and cell proliferation. The stereospecificity of these molecules necessitates precise analytical methods to distinguish between R and S enantiomers, as they can exhibit different biological activities. This guide focuses on the three primary analytical platforms used for the analysis of tetranor-12(R)-HETE: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays (ELISA).

Comparative Analysis of Analytical Methods

The choice of analytical method depends on several factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of each method for the analysis of HETE metabolites. It is important to note that while specific data for tetranor-12(R)-HETE is limited, the performance for its parent compound, 12(R)-HETE, provides a strong indication of the expected performance for its metabolite.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Specificity Very High (can distinguish isomers)High (can distinguish isomers with derivatization)Moderate to High (potential for cross-reactivity)
Sensitivity (LOD) Low pg/mL rangepg/mL rangeHigh pg/mL to low ng/mL range
Quantification (LOQ) Low pg/mL to ng/mL rangepg/mL to ng/mL rangeng/mL range
Sample Throughput Moderate to HighLow to ModerateHigh
Sample Volume Low (µL)Moderate (µL to mL)Low (µL)
Derivatization Required NoYesNo
Instrumentation Cost HighHighLow
Expertise Required HighHighLow to Moderate

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of HETE metabolites using LC-MS/MS and GC-MS.

Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity, allowing for the separation and quantification of 12(R)-HETE and 12(S)-HETE enantiomers. The principles of this method are directly applicable to the analysis of tetranor-12(R)-HETE.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Acidify the biological sample (e.g., plasma, urine) with a weak acid.

  • Load the sample onto a C18 SPE cartridge pre-conditioned with methanol and water.

  • Wash the cartridge with a low-percentage organic solvent to remove interfering substances.

  • Elute the analytes with a high-percentage organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • Column: Chiral stationary phase column (e.g., Chiralcel AD-H).

  • Mobile Phase: A gradient of an aqueous solution with a small percentage of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Ionization: Electrospray Ionization (ESI) in negative ion mode.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for tetranor-12(R)-HETE and its internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like HETEs, derivatization is a necessary step.

1. Sample Preparation and Derivatization:

  • Perform Solid-Phase Extraction as described for the LC-MS/MS method.

  • Derivatization:

    • Esterify the carboxylic acid group, for example, by forming a pentafluorobenzyl (PFB) ester.

    • Silylate the hydroxyl group to increase volatility, for instance, by using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

2. GC-MS Conditions:

  • Column: A capillary column suitable for the analysis of fatty acid methyl esters (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Splitless injection.

  • Ionization: Electron Ionization (EI) or Chemical Ionization (CI).

  • Mass Spectrometry: Selected Ion Monitoring (SIM) is used to enhance sensitivity by monitoring specific ions characteristic of the derivatized tetranor-12(R)-HETE.

Visualizing the Workflow and Pathways

To better understand the experimental process and the biological context of tetranor-12(R)-HETE, the following diagrams have been generated.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological_Sample Biological Sample (Plasma, Urine, Tissue) SPE Solid-Phase Extraction (SPE) Biological_Sample->SPE Derivatization Derivatization (for GC-MS) SPE->Derivatization LC_MS Chiral LC-MS/MS SPE->LC_MS GC_MS GC-MS Derivatization->GC_MS Quantification Quantification & Confirmation LC_MS->Quantification GC_MS->Quantification

Caption: A generalized workflow for the analysis of tetranor-12(R)-HETE.

Signaling_Pathway Arachidonic_Acid Arachidonic Acid 12R_LOX 12(R)-Lipoxygenase Arachidonic_Acid->12R_LOX 12R_HETE 12(R)-HETE 12R_LOX->12R_HETE Beta_Oxidation β-Oxidation 12R_HETE->Beta_Oxidation Biological_Effects Biological Effects (e.g., Inflammation, Cell Proliferation) 12R_HETE->Biological_Effects Tetranor_12R_HETE tetranor-12(R)-HETE Beta_Oxidation->Tetranor_12R_HETE Tetranor_12R_HETE->Biological_Effects

Caption: Biosynthetic pathway of tetranor-12(R)-HETE.

Conclusion

The confirmation of tetranor-12(R)-HETE in biological samples requires sensitive and specific analytical methods. Chiral LC-MS/MS stands out as the gold standard, offering the highest degree of specificity and sensitivity, which is crucial for distinguishing between stereoisomers. GC-MS provides a robust alternative, particularly when high resolution is needed, though it requires a derivatization step. ELISA offers a high-throughput and cost-effective option for screening large numbers of samples, but with a potential compromise in specificity. The choice of the most suitable method will ultimately be guided by the specific requirements of the research study, including the biological matrix, the required level of sensitivity, and the available resources.

A Comparative Guide to the Signaling Pathways of 12(R)-HETE and Prostaglandin E2

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparison of the signaling pathways of two potent lipid mediators: 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) and Prostaglandin E2 (PGE2). While the initial focus of this comparison was on tetranor-12(R)-HETE, a metabolite of 12(R)-HETE, a comprehensive literature search revealed a significant lack of available data on its specific signaling mechanisms. Therefore, this guide will focus on the parent compound, 12(R)-HETE, for which a more substantial body of research exists, allowing for a robust comparison with the well-characterized PGE2 signaling cascade.

Introduction to 12(R)-HETE and Prostaglandin E2

Both 12(R)-HETE and PGE2 are eicosanoids, signaling molecules derived from the twenty-carbon arachidonic acid. They are implicated in a wide array of physiological and pathological processes, including inflammation, cell proliferation, and ion transport. Understanding the distinct and overlapping signaling pathways of these two mediators is crucial for the development of targeted therapeutics.

Prostaglandin E2 (PGE2) is one of the most abundant prostaglandins in the human body and exerts its effects by binding to a family of four G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4.[1][2] The diverse signaling capacities of these receptors account for the pleiotropic and often opposing biological effects of PGE2.[1][2]

12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) is a product of arachidonic acid metabolism primarily through the action of 12R-lipoxygenase (12R-LOX) and certain cytochrome P450 enzymes.[3] Its signaling mechanisms are less comprehensively understood than those of PGE2 but are known to involve interactions with specific receptors and direct modulation of enzyme activity.[1][4]

Comparative Overview of Signaling Pathways

The signaling pathways of 12(R)-HETE and PGE2 are initiated by their interaction with distinct cellular targets, leading to the activation of a variety of downstream effector molecules.

Prostaglandin E2 Signaling

PGE2 signaling is characterized by its interaction with four distinct EP receptors, each coupled to different G-proteins, resulting in diverse intracellular responses:

  • EP1 Receptor: Coupled to Gαq, its activation leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations ([Ca2+]i) and the activation of Protein Kinase C (PKC).[5][6]

  • EP2 Receptor: Coupled to Gαs, the EP2 receptor stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[1][2]

  • EP3 Receptor: This receptor exhibits multiple splice variants that can couple to Gαi, Gαs, or Gαq. The most common signaling pathway involves Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[6]

  • EP4 Receptor: Similar to EP2, the EP4 receptor is coupled to Gαs and its activation increases intracellular cAMP levels, activating PKA.[1][2]

12(R)-HETE Signaling

The signaling mechanisms of 12(R)-HETE are more varied and less defined than those of PGE2. Current research points to several key pathways:

  • Leukotriene B4 Receptor 2 (BLT2): 12(R)-HETE can bind to and signal through the BLT2 receptor, a G-protein coupled receptor.[1][7]

  • Thromboxane Receptor (TP): 12(R)-HETE can act as a competitive antagonist at the thromboxane A2 (TXA2) receptor.[1][7]

  • Na+/K+-ATPase Inhibition: 12(R)-HETE has been shown to directly inhibit the activity of the Na+/K+-ATPase enzyme.[4][8]

  • Aryl Hydrocarbon Receptor (AHR): Evidence suggests that 12(R)-HETE can indirectly activate the aryl hydrocarbon receptor, a ligand-activated transcription factor.[9][10]

Quantitative Data Comparison

The following tables summarize the available quantitative data for key parameters in the signaling pathways of 12(R)-HETE and PGE2. It is important to note that direct comparative studies are limited, and data has been compiled from various sources.

LigandReceptorCell Type/SystemBinding Affinity (Kd/Ki)Reference(s)
PGE2 EP1-~30 nM[5]
EP2Human~13 nM (Kd)[1]
EP3-~1 nM[5]
EP4Human embryonic kidney (HEK-293) cells0.72 ± 0.12 nM (Kd)[11]
EP4Cell membranes1.12 ± 0.3 nM (Kd)[12]
12(S)-HETE GPR31PC3 human prostate cancer cell line4.8 nM (Kd)[3]
Putative 12(S)-HETE receptorHuman epidermal cell line SCL-II2.6 nM (Kd)[13]
Putative 12(S)-HETE receptorNormal human keratinocytes3.84 ± 0.18 nM (Kd)[14]
LigandEffectCell Type/SystemPotency (IC50/EC50)Reference(s)
PGE2 cAMP productionNeuroblastoma cell line SK-N-AS0.04 µM (EC50)[15]
Inhibition of chemotaxisHuman neutrophils90 ± 24.5 nM (EC50)[7]
12(R)-HETE Inhibition of Na+/K+-ATPaseCorneal epithelium~50 nM (ID50)[4][16]
Inhibition of Na+/K+-ATPaseBovine corneal epithelium, rat kidney, rat heart ventricle1 µM (IC50)
Binding to TP receptorWashed isolated human platelets0.734 µM (IC50)[17]
Inhibition of platelet aggregation (I-BOP induced)Washed isolated human platelets3.6 µM (IC50)[17]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways of PGE2 and 12(R)-HETE.

PGE2_Signaling cluster_membrane Cell Membrane cluster_receptors EP Receptors cluster_cytosol Cytosol PGE2 PGE2 EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gαq EP1->Gq Gs Gαs EP2->Gs Gi Gαi EP3->Gi EP4->Gs PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC + Gi->AC - IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP_up ↑ cAMP AC->cAMP_up ATP to cAMP cAMP_down ↓ cAMP AC->cAMP_down ATP to cAMP Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC Downstream\nEffects Downstream Effects PKC->Downstream\nEffects PKA PKA cAMP_up->PKA cAMP_down->Downstream\nEffects PKA->Downstream\nEffects

Diagram 1: Prostaglandin E2 (PGE2) Signaling Pathways

HETE_Signaling cluster_membrane Cell Membrane cluster_receptors Receptors cluster_cytosol Cytosol/Nucleus HETE 12(R)-HETE BLT2 BLT2 HETE->BLT2 TP TP Receptor HETE->TP Antagonist NaK_ATPase Na⁺/K⁺-ATPase HETE->NaK_ATPase Inhibition AHR Aryl Hydrocarbon Receptor (AHR) HETE->AHR Indirect Activation G_protein G-protein BLT2->G_protein Altered Ion\nTransport Altered Ion Transport NaK_ATPase->Altered Ion\nTransport Downstream_BLT2 Downstream Signaling (e.g., MAPK, NF-κB) G_protein->Downstream_BLT2 Cellular Responses Cellular Responses Downstream_BLT2->Cellular Responses AHR_active Activated AHR (translocates to nucleus) AHR->AHR_active Gene_Expression Altered Gene Expression AHR_active->Gene_Expression Gene_Expression->Cellular Responses

References

Assessing the Specificity of Tetranor-12(R)-HETE: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the biological effects of tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE), focusing on its specificity in relation to its precursor, 12(R)-HETE, and other relevant eicosanoids. While research has elucidated a range of biological activities for 12(R)-HETE, a notable scarcity of data exists for its β-oxidation metabolite, tetranor-12(R)-HETE, presenting a significant knowledge gap and an opportunity for future investigation.

Introduction to Tetranor-12(R)-HETE and its Precursor

Tetranor-12(R)-HETE is a metabolite of 12(R)-HETE, formed through the process of β-oxidation.[1][2] This metabolic conversion shortens the carbon chain of 12(R)-HETE, which can potentially alter its biological activity, receptor binding affinity, and overall specificity. 12(R)-HETE itself is a product of arachidonic acid metabolism primarily via 12-lipoxygenase or cytochrome P450 pathways and has been implicated in various physiological and pathological processes, including inflammation and cell signaling.[3][4][5] Understanding the biological effects of tetranor-12(R)-HETE is crucial for a comprehensive understanding of the 12-HETE metabolic cascade and its ultimate physiological consequences.

Comparative Biological Effects: A Data-Driven Overview

A direct comparison of the biological effects of tetranor-12(R)-HETE and 12(R)-HETE is hampered by the limited research available on the tetranor metabolite. While extensive data exists for 12(R)-HETE and its stereoisomer 12(S)-HETE, the biological function of tetranor-12(R)-HETE remains largely uncharacterized. One commercially available source for the stereoisomer, tetranor-12(S)-HETE, explicitly states that no biological function has yet been determined for it, with only some data suggesting a potential role in controlling the inflammatory response in injured corneas.[6]

The following table summarizes the known biological effects of 12(R)-HETE and other relevant HETE isomers to provide a framework for potential areas of investigation for tetranor-12(R)-HETE.

Table 1: Comparative Biological Activities of 12-HETE Isomers and Metabolites

CompoundBiological EffectTarget Cells/TissuesReceptor/MechanismPotency/Concentration
12(R)-HETE Pro-inflammatoryNeutrophils, LymphocytesBLT2 Receptor (low affinity)Chemotactic for lymphocytes
Corneal NeovascularizationCorneal Endothelial CellsInduces IL-8 productionStimulates angiogenesis in vitro and in vivo[7]
Psoriasis PathogenesisSkinAssociated with psoriatic lesions[3]Elevated levels in affected tissue
Aryl Hydrocarbon Receptor (AHR) ActivationHuman Hepatoma (HepG2) and Keratinocyte (HaCaT) cellsIndirect activationPotent activator at high nanomolar concentrations[5]
12(S)-HETE Pro-inflammatoryNeutrophilsBLT2 ReceptorInduces neutrophil chemotaxis
Tumor MetastasisCancer CellsGPR31 ReceptorPromotes tumor cell adhesion and proliferation
Vasoconstriction/VasodilationVascular Smooth MuscleThromboxane Receptor (antagonist)Modulates vascular tone
Tetranor-12(R)-HETE Largely Unknown ---
Tetranor-12(S)-HETE Potentially anti-inflammatoryCorneaUnknown Suggested role in controlling inflammation in injured corneas[6]

Signaling Pathways: Knowns and Unknowns

The signaling pathways activated by 12(R)-HETE are not as extensively mapped as those for 12(S)-HETE. However, its ability to induce neutrophil chemotaxis suggests the involvement of G-protein coupled receptors, such as the low-affinity leukotriene B4 receptor, BLT2.[8] Furthermore, its role in corneal neovascularization is linked to the induction of interleukin-8 (IL-8).[7] The activation of the Aryl Hydrocarbon Receptor (AHR) by 12(R)-HETE points towards its involvement in transcriptional regulation.[5]

The signaling pathways specific to tetranor-12(R)-HETE remain to be elucidated. Given its structural similarity to 12(R)-HETE, it is plausible that it may interact with some of the same receptors, albeit with potentially different affinity and efficacy.

cluster_12R_HETE 12(R)-HETE Signaling (Known/Hypothesized) cluster_Tetranor Tetranor-12(R)-HETE Signaling (Hypothetical) 12(R)-HETE 12(R)-HETE BLT2_Receptor BLT2 Receptor 12(R)-HETE->BLT2_Receptor Binds (low affinity) AHR_Receptor Aryl Hydrocarbon Receptor (AHR) 12(R)-HETE->AHR_Receptor Indirectly Activates IL8_Production IL-8 Production 12(R)-HETE->IL8_Production Neutrophil_Chemotaxis Neutrophil Chemotaxis BLT2_Receptor->Neutrophil_Chemotaxis Gene_Transcription Gene Transcription AHR_Receptor->Gene_Transcription Corneal_Neovascularization Corneal Neovascularization IL8_Production->Corneal_Neovascularization Tetranor-12(R)-HETE Tetranor-12(R)-HETE Putative_Receptor Putative Receptor(s) (e.g., BLT2, GPR31?) Tetranor-12(R)-HETE->Putative_Receptor Hypothesized Interaction Biological_Effects Unknown Biological Effects Putative_Receptor->Biological_Effects

Figure 1. Known and hypothesized signaling pathways for 12(R)-HETE and tetranor-12(R)-HETE.

Experimental Protocols for Assessing Specificity

To assess the biological specificity of tetranor-12(R)-HETE, a series of in vitro and in vivo experiments would be required. The following protocols, adapted from studies on 12(R)-HETE, can serve as a starting point for future investigations.

Neutrophil Chemotaxis Assay

Objective: To determine if tetranor-12(R)-HETE induces neutrophil migration and to compare its potency to 12(R)-HETE.

Methodology:

  • Isolate human neutrophils from peripheral blood using density gradient centrifugation.

  • Resuspend neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).

  • Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (typically 3-5 µm pore size).

  • Add varying concentrations of tetranor-12(R)-HETE, 12(R)-HETE (positive control), and a vehicle control to the lower wells of the chamber.

  • Add the neutrophil suspension to the upper wells.

  • Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.

  • After incubation, remove the membrane, fix, and stain the cells that have migrated to the lower side of the membrane.

  • Quantify the number of migrated cells per high-power field using a microscope.

  • Plot a dose-response curve to determine the EC50 for each compound.

Receptor Binding Assay

Objective: To determine if tetranor-12(R)-HETE binds to known receptors of 12-HETE isomers, such as BLT2 or GPR31.

Methodology:

  • Prepare cell membrane fractions from cells known to express the target receptor (e.g., neutrophils for BLT2, or a transfected cell line for GPR31).

  • Use a radiolabeled ligand for the receptor of interest (e.g., [3H]-LTB4 for BLT2).

  • Incubate the membrane preparation with the radiolabeled ligand in the presence of increasing concentrations of unlabeled tetranor-12(R)-HETE or 12(R)-HETE.

  • Separate the bound and free radioligand by rapid filtration.

  • Measure the radioactivity of the filter-bound membrane fraction using a scintillation counter.

  • Calculate the Ki (inhibition constant) for each compound to determine its binding affinity.

In Vivo Corneal Neovascularization Model

Objective: To assess the angiogenic potential of tetranor-12(R)-HETE in a living organism.

Methodology:

  • Use a well-established animal model for corneal neovascularization (e.g., suture-induced or alkali burn-induced neovascularization in mice or rats).

  • Implant a slow-release pellet containing tetranor-12(R)-HETE, 12(R)-HETE (positive control), or a placebo into a micropocket created in the cornea.

  • Monitor the growth of new blood vessels into the normally avascular cornea over a period of 7-14 days.

  • Quantify the area of neovascularization using digital imaging and analysis software.

  • Compare the extent of neovascularization between the different treatment groups.

Start Start Isolate_Cells Isolate Target Cells (e.g., Neutrophils, Endothelial Cells) Start->Isolate_Cells In_Vitro_Assays In Vitro Assays Isolate_Cells->In_Vitro_Assays Chemotaxis Chemotaxis Assay In_Vitro_Assays->Chemotaxis Receptor_Binding Receptor Binding Assay In_Vitro_Assays->Receptor_Binding Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for p-ERK) In_Vitro_Assays->Signaling_Pathway_Analysis In_Vivo_Model In Vivo Model (e.g., Corneal Neovascularization) In_Vitro_Assays->In_Vivo_Model If promising Data_Analysis Data Analysis and Comparison (Potency, Efficacy, Specificity) Chemotaxis->Data_Analysis Receptor_Binding->Data_Analysis Signaling_Pathway_Analysis->Data_Analysis In_Vivo_Model->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Figure 2. Experimental workflow for assessing the biological specificity of tetranor-12(R)-HETE.

Conclusion and Future Directions

The biological specificity of tetranor-12(R)-HETE remains a significant unknown in the field of eicosanoid research. While its precursor, 12(R)-HETE, exhibits a range of pro-inflammatory and angiogenic activities, it is unclear if these effects are retained, altered, or abolished in its β-oxidation metabolite. The lack of data on tetranor-12(R)-HETE's biological functions presents a critical gap in our understanding of the complete metabolic and signaling cascade of 12-HETEs.

Future research should focus on systematically characterizing the biological activities of tetranor-12(R)-HETE using the experimental approaches outlined in this guide. Direct, quantitative comparisons with 12(R)-HETE are essential to determine its relative potency and specificity. Elucidating the receptor interactions and downstream signaling pathways of tetranor-12(R)-HETE will provide valuable insights into its potential physiological and pathological roles, and could uncover novel therapeutic targets for a variety of diseases.

References

Unraveling the Cellular Responses: A Comparative Analysis of 12(R)-HETE and its Metabolite, tetranor-12(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced cellular effects of lipid mediators is paramount. This guide provides a comparative analysis of the differential gene expression and signaling pathways activated by 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) and its β-oxidation metabolite, tetranor-12(R)-HETE.

While both molecules are part of the same metabolic cascade, their influence on cellular programming through gene expression can diverge, leading to distinct physiological and pathological outcomes. This guide synthesizes the available experimental data to illuminate these differences.

Summary of Effects on Gene Expression

Currently, detailed studies directly comparing the global differential gene expression profiles induced by 12(R)-HETE and tetranor-12(R)-HETE are limited. However, research on 12(R)-HETE, primarily in the context of inflammatory conditions like asthma, has identified its role in modulating the expression of key inflammatory and immune response genes. Data on the specific gene expression changes induced by tetranor-12(R)-HETE remains largely uninvestigated, representing a significant knowledge gap.

Table 1: Comparison of Known Effects on Gene Expression

Feature12(R)-HETEtetranor-12(R)-HETE
Primary Associated Condition(s) Allergic asthma, Psoriasis[1][2]Nonalcoholic fatty liver disease (NAFLD)[3] (correlation, not direct effect on gene expression)
Key Regulated Genes Increased expression of ALOX12B, IL-33, IL-6, MUC5AC, and GM-CSF in bronchial epithelial cells.[2]Data not available
Overall Effect Pro-inflammatory and involved in type 2 inflammatory responses.[2]Unknown

Experimental Methodologies

The following protocols are representative of the experimental approaches used to elucidate the effects of 12(R)-HETE on gene expression.

Cell Culture and Treatment:

  • Cell Line: Human bronchial epithelial cells (16HBE).

  • Culture Conditions: Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are treated with 12(R)-HETE at a specified concentration (e.g., 100 nM) for a designated time period (e.g., 24 hours) to assess its effect on gene expression. Control cells are treated with the vehicle (e.g., ethanol).

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR):

  • Total RNA is extracted from treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.

  • The concentration and purity of the extracted RNA are determined using a spectrophotometer.

  • First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • qRT-PCR is performed using a thermal cycler with specific primers for the target genes (ALOX12B, IL-33, IL-6, MUC5AC, GM-CSF) and a housekeeping gene (e.g., GAPDH) for normalization.

  • The relative gene expression is calculated using the 2-ΔΔCt method.

Signaling Pathways

12(R)-HETE Signaling:

12(R)-HETE is synthesized from arachidonic acid by the enzyme 12R-lipoxygenase (ALOX12B).[2] Its signaling can contribute to inflammatory responses. For instance, in bronchial epithelial cells, increased levels of 12(R)-HETE, driven by elevated ALOX12B expression, lead to the upregulation of pro-inflammatory and mucus-production-related genes.[2] While the precise receptor and downstream signaling cascade for 12(R)-HETE are not as well-defined as for its stereoisomer 12(S)-HETE, evidence suggests it can influence inflammatory pathways.[2] 12(R)-HETE can also bind to the leukotriene B4 receptor 2 (BLT2).[4]

tetranor-12(R)-HETE Signaling:

As a metabolite of 12(R)-HETE formed via β-oxidation, the specific signaling pathways of tetranor-12(R)-HETE are not well-characterized.[5] Its elevated levels in certain disease states like NAFLD suggest a potential role in metabolic or inflammatory signaling in the liver, but further research is needed to elucidate the mechanisms.[3]

Below are diagrams illustrating the known metabolic pathway and a hypothetical experimental workflow for investigating differential gene expression.

Metabolic_Pathway Metabolic Pathway of 12(R)-HETE Arachidonic_Acid Arachidonic Acid 12R_HETE 12(R)-HETE Arachidonic_Acid->12R_HETE ALOX12B tetranor_12R_HETE tetranor-12(R)-HETE 12R_HETE->tetranor_12R_HETE β-oxidation

Caption: Metabolic conversion of Arachidonic Acid to 12(R)-HETE and its subsequent metabolism.

Experimental_Workflow Experimental Workflow for Gene Expression Analysis cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Control Control Cells (Vehicle) RNA_Extraction RNA Extraction Control->RNA_Extraction Treated_12R Cells + 12(R)-HETE Treated_12R->RNA_Extraction Treated_Tetranor Cells + tetranor-12(R)-HETE Treated_Tetranor->RNA_Extraction RT_qPCR qRT-PCR RNA_Extraction->RT_qPCR Data_Analysis Differential Gene Expression Analysis RT_qPCR->Data_Analysis

Caption: A typical workflow for comparing the effects of 12(R)-HETE and its metabolite on gene expression.

References

Safety Operating Guide

Proper Disposal of Tetranor-12(R)-HETE: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of tetranor-12(R)-HETE, a metabolite of 12(R)-HETE formed via β-oxidation. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. Tetranor-12(R)-HETE is often supplied in an ethanol solution, which presents specific handling and disposal challenges due to its flammability and classification as a Dangerous Good for transport.[1]

Immediate Safety Precautions

Before handling tetranor-12(R)-HETE, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer.[2] Personnel should be equipped with appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound, especially when outside of a sealed container, should be conducted in a well-ventilated laboratory hood.

In case of a spill:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Collection: Carefully collect the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and water.

  • Disposal: All materials used for cleanup must be disposed of as hazardous waste.

Operational Disposal Plan

The proper disposal route for tetranor-12(R)-HETE and its solutions depends on the quantity and concentration, as well as local and institutional regulations.

Step 1: Waste Identification and Segregation

  • Hazardous Waste: Due to its flammability (when in ethanol) and potential biological activity, tetranor-12(R)-HETE waste is generally considered hazardous.

  • Segregation: It is crucial to segregate tetranor-12(R)-HETE waste from other chemical waste streams to avoid incompatible reactions. Collect it in a dedicated, properly labeled, and sealed container made of a compatible material like glass or high-density polyethylene (HDPE).[3]

Step 2: On-Site Neutralization (for very small quantities of aqueous solutions only)

For very small quantities of aqueous solutions containing tetranor-12(R)-HETE, neutralization may be an option prior to disposal, but only if performed by trained personnel and in accordance with institutional guidelines.

  • Dilution: Dilute the solution with a large volume of cold water.

  • Neutralization: Slowly add a dilute basic solution (e.g., sodium bicarbonate) while stirring and monitoring the pH. The target pH should be in the neutral range (typically 6.0-8.0).[3]

  • Verification: After neutralization, the solution must be assessed to ensure it contains no other hazardous components before considering drain disposal. Always consult your institution's Environmental Health and Safety (EHS) department before any drain disposal.

Step 3: Disposal as Hazardous Waste

For larger quantities, unused product, or materials heavily contaminated with tetranor-12(R)-HETE, disposal as hazardous waste is mandatory.[3]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "tetranor-12(R)-HETE," as well as any associated hazards (e.g., Flammable Liquid).

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, until collection.

  • Collection: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical in regular trash or pour it down the drain without proper authorization.[3]

Quantitative Data Summary

PropertyValueSource
Molecular Formula C16H26O3[1][2][4]
Molecular Weight 266.4 g/mol [1][2][4]
Formulation A solution in ethanol[2][4]
Purity ≥98%[2][4]
Solubility (Ethanol) 30 mg/ml[2][4]
Storage Temperature -80°C[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of tetranor-12(R)-HETE.

Tetranor_Disposal_Workflow start Start: Have tetranor-12(R)-HETE waste consult_sds Consult Safety Data Sheet (SDS) start->consult_sds assess_quantity Assess Quantity and Concentration consult_sds->assess_quantity small_quantity Very small quantity in aqueous solution? assess_quantity->small_quantity neutralize Neutralize under controlled conditions (trained personnel only) small_quantity->neutralize Yes hazardous_waste Dispose as Hazardous Waste small_quantity->hazardous_waste No / In Ethanol verify_neutralization Verify Neutralization and consult EHS for drain disposal neutralize->verify_neutralization end End: Proper Disposal verify_neutralization->end label_waste Label container: 'Hazardous Waste, tetranor-12(R)-HETE' hazardous_waste->label_waste store_waste Store in designated Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS for pickup store_waste->contact_ehs contact_ehs->end

Caption: Disposal decision workflow for tetranor-12(R)-HETE.

By following these guidelines, researchers and laboratory professionals can ensure the safe handling and environmentally responsible disposal of tetranor-12(R)-HETE, fostering a culture of safety and compliance within the scientific community.

References

Personal protective equipment for handling tetranor-12(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tetranor-12(R)-HETE

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Tetranor-12(R)-HETE. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.

Tetranor-12(R)-HETE is a metabolite of 12(R)-HETE and is typically supplied as a solution in ethanol.[1][2][3] While the specific toxicological properties of Tetranor-12(R)-HETE are not extensively documented, it should be treated as a potentially hazardous substance.[2][4] The primary immediate hazard is associated with the ethanol solvent, which is a highly flammable liquid.[3] This product is intended for research use only and is not for human or veterinary use.[5]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling Tetranor-12(R)-HETE:

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesMust be worn at all times to protect from splashes.
Hand Protection Chemical-resistant glovesNitrile or other appropriate gloves should be worn.
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing.
Handling and Storage

Proper handling and storage are critical to maintain the stability of the compound and ensure a safe laboratory environment.

AspectProcedure
Storage Store at -80°C in a tightly sealed container.[2][3]
Handling Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
Keep away from heat, sparks, open flames, and other ignition sources.
Avoid contact with eyes, skin, and clothing.[2][4]
After handling, wash hands and any exposed skin thoroughly.[2][4]
Operational Plan: Dilution and Preparation of Solutions

For biological experiments, it is often necessary to change the solvent or prepare dilutions.

  • Solvent Exchange : To change the solvent from ethanol, the ethanol can be evaporated under a gentle stream of nitrogen. Immediately add the new solvent of choice, such as DMSO or dimethylformamide.[2]

  • Aqueous Solutions : For aqueous solutions, after evaporating the ethanol, the compound can be directly dissolved in aqueous buffers. The solubility in PBS (pH 7.2) is approximately 0.50 mg/ml.[2] For higher concentrations, it can be dissolved in 0.1 M Na2CO3 (up to 2 mg/ml) and then diluted with PBS to the desired concentration and pH.[2][3]

  • Stability : Aqueous solutions are not recommended for storage for more than one day.[2]

Disposal Plan

All waste materials containing Tetranor-12(R)-HETE and its solvents must be disposed of as hazardous waste.

Waste TypeDisposal Procedure
Unused Product Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Contaminated Materials Any materials that have come into contact with the substance (e.g., pipette tips, gloves, vials) should be collected in a designated, sealed hazardous waste container.
Empty Containers Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.
Emergency Procedures

In the event of an emergency, follow these procedures:

EmergencyAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Ingestion If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical aid immediately.
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

Visualizing the Handling Workflow

To ensure clarity and procedural adherence, the following workflow diagram outlines the key steps for safely handling Tetranor-12(R)-HETE.

G Safe Handling Workflow for Tetranor-12(R)-HETE cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Retrieve from -80C Retrieve from -80C Prepare Fume Hood->Retrieve from -80C Thaw and Aliquot Thaw and Aliquot Retrieve from -80C->Thaw and Aliquot Solvent Exchange (if needed) Solvent Exchange (if needed) Thaw and Aliquot->Solvent Exchange (if needed) Prepare Dilutions Prepare Dilutions Solvent Exchange (if needed)->Prepare Dilutions Dispose of Waste Dispose of Waste Prepare Dilutions->Dispose of Waste Decontaminate Work Area Decontaminate Work Area Dispose of Waste->Decontaminate Work Area Remove PPE Remove PPE Decontaminate Work Area->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands

Caption: A flowchart outlining the procedural steps for the safe handling of Tetranor-12(R)-HETE.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.